molecular formula C8H11IN4 B1602190 5-Iodo-2-(piperazin-1-YL)pyrimidine CAS No. 95847-41-9

5-Iodo-2-(piperazin-1-YL)pyrimidine

Cat. No.: B1602190
CAS No.: 95847-41-9
M. Wt: 290.1 g/mol
InChI Key: DITGPXZBELUIBR-UHFFFAOYSA-N
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Description

5-Iodo-2-(piperazin-1-yl)pyrimidine (CAS 95847-41-9) is a high-value chemical building block with a molecular formula of C8H11IN4 and a molecular weight of 290.10 g/mol . This compound features a pyrimidine core substituted with an iodine atom at the 5-position and a piperazine group at the 2-position, a structure that offers two distinct points for further synthetic modification . The iodine atom is a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the introduction of diverse carbon or nitrogen-based substituents. Concurrently, the secondary amines of the piperazine ring can be functionalized to tailor the molecule's physicochemical properties and biological activity, making it an exceptionally versatile intermediate in medicinal chemistry campaigns . Compounds based on the piperazinylpyrimidine scaffold are of significant research interest due to their wide range of potential biological activities. This scaffold is frequently explored in the development of novel therapeutic agents, including kinase inhibitors, antimicrobials, and anticancer compounds . Available with a purity of 95% or greater, it is supplied in quantities ranging from 50 mg to 10 g to support various research and development scales . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITGPXZBELUIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577561
Record name 5-Iodo-2-(piperazin-1-yl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID60577561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95847-41-9
Record name 5-Iodo-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Iodo-2-(piperazin-1-YL)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Iodo-2-(piperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Iodo-2-(piperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its structural features, physicochemical properties, spectral characteristics, and chemical reactivity. Emphasis is placed on its role as a versatile synthetic intermediate, leveraging the distinct functionalities of the pyrimidine, piperazine, and iodo moieties. Detailed protocols for its synthesis, purification, and safe handling are presented, grounded in established chemical principles. This guide serves as an essential resource for researchers aiming to utilize this scaffold in the design and development of novel therapeutic agents.

Introduction: The Pyrimidine-Piperazine Scaffold in Drug Discovery

The fusion of a pyrimidine ring with a piperazine moiety creates a "privileged scaffold" in medicinal chemistry, a structural framework that is recurrent in a multitude of approved drugs and clinical candidates.[1][2] Pyrimidine, a core component of nucleobases, offers a rich electronic landscape with hydrogen bond acceptors, crucial for molecular recognition at biological targets.[3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, imparts a unique combination of properties.[2] It enhances aqueous solubility and oral bioavailability, key determinants of a compound's pharmacokinetic profile.[1] The basic nitrogen atoms of the piperazine ring allow for the formation of stable salts, improving formulation characteristics, and can serve as hydrogen bond donors and acceptors to secure high-affinity binding to target proteins.[1][2]

The subject of this guide, 5-Iodo-2-(piperazin-1-yl)pyrimidine, combines these two powerful pharmacophores with a strategically placed iodine atom. This halogen serves not only as a bulky substituent that can influence binding but, more importantly, as a versatile chemical handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions. This triple functionality makes it an exceptionally valuable building block for creating diverse chemical libraries aimed at a wide range of therapeutic targets, from protein kinases in oncology to G-protein coupled receptors (GPCRs) in neuroscience.[2][5]

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to scientific research. The structure and key identifiers for 5-Iodo-2-(piperazin-1-yl)pyrimidine are detailed below.

  • IUPAC Name: 5-iodo-2-(piperazin-1-yl)pyrimidine

  • Molecular Formula: C₈H₁₁IN₄[6]

  • Canonical SMILES: C1CN(CCN1)C2=NC=C(C=N2)I[6]

  • InChI Key: DITGPXZBELUIBR-UHFFFAOYSA-N[6]

The structure consists of a pyrimidine ring substituted at the 2-position with a piperazine ring and at the 5-position with an iodine atom. The piperazine ring contains a secondary amine, which is a key site for further functionalization.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While exhaustive experimental data for this specific molecule is not widely published, a combination of predicted values and properties of analogous structures provides a reliable profile.

PropertyValue / DescriptionSource(s)
Molecular Weight 290.11 g/mol [6]
Monoisotopic Mass 290.00284 Da[6]
Appearance Expected to be a solid at room temperature.[7]
Solubility The presence of the basic piperazine moiety suggests good solubility in acidic aqueous solutions and polar organic solvents like DMSO and DMF.[7][8]
XlogP (Predicted) 0.7[6]
Hydrogen Bond Donors 1 (from the piperazine N-H)[9]
Hydrogen Bond Acceptors 4 (2 from pyrimidine nitrogens, 2 from piperazine nitrogens)[9]
Rotatable Bonds 1[9]

Expert Insight: The low predicted XlogP value of 0.7 suggests a favorable balance of lipophilicity and hydrophilicity, a desirable trait for drug candidates. The piperazine N-H group is a critical handle for derivatization and also a key interaction point with biological targets. Its pKa is expected to be in the physiological range, allowing it to be protonated in many biological compartments.

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below are the expected spectral characteristics for 5-Iodo-2-(piperazin-1-yl)pyrimidine based on its structure and data from analogous compounds.[10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Pyrimidine Protons (H-4, H-6): Expected to appear as a singlet or two closely spaced doublets in the downfield region (δ 8.0-8.5 ppm). The electronegative nitrogen atoms and the iodine atom deshield these protons.

  • Piperazine Protons (α to pyrimidine): A triplet or multiplet around δ 3.7-3.9 ppm. These protons are adjacent to the electron-withdrawing pyrimidine ring.

  • Piperazine Protons (β to pyrimidine): A triplet or multiplet around δ 2.9-3.1 ppm. These protons are adjacent to the secondary amine.

  • Piperazine NH Proton: A broad singlet, typically around δ 1.5-2.5 ppm, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Pyrimidine C-2: Highly deshielded carbon attached to three nitrogen atoms, expected around δ 160-165 ppm.

  • Pyrimidine C-4, C-6: Deshielded carbons adjacent to ring nitrogens, expected around δ 155-160 ppm.

  • Pyrimidine C-5: Carbon bearing the iodine atom. The "heavy atom effect" of iodine makes its chemical shift difficult to predict precisely, but it would likely be in the δ 70-90 ppm range.

  • Piperazine Carbons (α to pyrimidine): Expected around δ 43-46 ppm.

  • Piperazine Carbons (β to pyrimidine): Expected around δ 45-48 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • [M+H]⁺ (Positive Ion Mode): The predicted exact mass for the protonated molecule (C₈H₁₂IN₄⁺) is 291.0101 m/z.[6]

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern, though it is monoisotopic. The overall pattern will be dominated by the carbon isotopes.

Synthesis and Purification

The synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This is a robust and widely used method for constructing C-N bonds on electron-deficient aromatic rings like pyrimidine.[13][14]

Synthetic Workflow

The most logical pathway involves the reaction of a commercially available 2-halopyrimidine with piperazine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloro-5-iodopyrimidine D Nucleophilic Aromatic Substitution (SₙAr) A->D B Piperazine (excess) B->D C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., EtOH, H₂O, DMF) Heat (e.g., 60-100 °C) C->D E Crude Product Mixture D->E F Purification (Column Chromatography or Recrystallization) E->F G 5-Iodo-2-(piperazin-1-yl)pyrimidine F->G

Caption: Synthetic workflow for 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Detailed Experimental Protocol

Causality: The protocol below is adapted from general procedures for the synthesis of 2-(piperazin-1-yl)pyrimidines.[14]

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-iodopyrimidine (1.0 eq), piperazine (2.5-3.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Expertise: Using an excess of piperazine serves two purposes: it drives the reaction to completion and can also act as the base, though adding an inorganic base like K₂CO₃ is often more efficient.

  • Solvent Addition: Add a solvent such as ethanol, dimethylformamide (DMF), or water.

    • Expertise: The choice of solvent depends on the reactants' solubility and the desired reaction temperature. Ethanol is a good general-purpose solvent for this transformation.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-iodopyrimidine) is consumed.

  • Workup: Cool the reaction mixture to room temperature. If an inorganic base was used, filter off the solid. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water or brine to remove excess piperazine and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM (e.g., 0-10% MeOH in DCM) to elute the product.

    • Trustworthiness: This self-validating step ensures the removal of unreacted starting materials and the common side-product, 1,4-bis(5-iodopyrimidin-2-yl)piperazine, yielding the pure desired compound.

Chemical Reactivity and Stability

The molecule possesses three distinct reactive centers, making it a highly versatile building block for combinatorial chemistry.

G cluster_piperazine Piperazine N-H Reactivity cluster_iodine Iodine Reactivity center 5-Iodo-2-(piperazin-1-yl)pyrimidine acylation Acylation (R-COCl) center->acylation Site 1 alkylation Alkylation (R-Br) center->alkylation Site 1 reductive_amination Reductive Amination (Aldehyde, NaBH(OAc)₃) center->reductive_amination Site 1 suzuki Suzuki Coupling (Ar-B(OH)₂) center->suzuki Site 2 sonogashira Sonogashira Coupling (Alkyne) center->sonogashira Site 2 buchwald Buchwald-Hartwig (Amine) center->buchwald Site 2

Caption: Key reactive sites for chemical diversification.

  • Site 1: Piperazine Secondary Amine: The free N-H group is nucleophilic and readily undergoes standard amine chemistries such as acylation, sulfonylation, alkylation, and reductive amination. This allows for the introduction of a wide variety of side chains to explore structure-activity relationships (SAR).[15]

  • Site 2: Aryl Iodide: The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C (Suzuki, Sonogashira, Heck), C-N (Buchwald-Hartwig), and C-O bonds, attaching diverse aryl, heteroaryl, alkyl, or amino groups to the pyrimidine core.

  • Stability: The compound is generally stable under normal storage conditions.[16] It should be protected from strong oxidizing agents, strong acids, and direct light.[16] The piperazine moiety makes it hygroscopic.[16][17]

Applications in Medicinal Chemistry

Derivatives of 2-(piperazin-1-yl)pyrimidine are prevalent in modern pharmacology. The parent compound, 2-(1-Piperazinyl)pyrimidine, is an active metabolite of several anxiolytic drugs (e.g., buspirone) and acts as an α₂-adrenergic receptor antagonist.[8]

5-Iodo-2-(piperazin-1-yl)pyrimidine serves as a more advanced intermediate for building complex molecules. For example, compounds with a similar scaffold have been investigated as potent GPR119 agonists for treating diabetes and obesity and as A₂A adenosine receptor inverse agonists for neurodegenerative disorders.[5][18] The ability to diversify at both the piperazine nitrogen and the pyrimidine C-5 position allows medicinal chemists to fine-tune a compound's properties to achieve high potency and selectivity for a specific biological target.

Safety, Handling, and Storage

Disclaimer: This information is synthesized from safety data for structurally related compounds and should be used as a guide. Always consult a specific, up-to-date Safety Data Sheet (SDS) for the material being handled.

Hazard Identification

Based on analogous structures, this compound should be treated as hazardous.

  • Acute Toxicity: Harmful if swallowed or inhaled.[19]

  • Skin Corrosion/Irritation: Causes skin irritation.[19]

  • Eye Damage/Irritation: Causes serious eye irritation.[19]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled, a known hazard for piperazine.[16][17]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20] Ensure eyewash stations and safety showers are readily accessible.[16]

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[21]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[20] Use proper glove removal technique to avoid skin contact.[20]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[16]

  • Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[19]

Storage
  • Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[17]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[16] The compound is sensitive to light and moisture (hygroscopic).[16][17]

Conclusion

5-Iodo-2-(piperazin-1-yl)pyrimidine is a high-value chemical scaffold that provides researchers with a powerful tool for drug discovery. Its synthesis is straightforward, and its dual points of reactivity—the nucleophilic piperazine nitrogen and the versatile aryl iodide—offer extensive opportunities for creating diverse and complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge necessary for scientists to leverage this building block in the pursuit of novel therapeutics.

References

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  • Safety Data Sheet - Piperazine. (2010). Thermo Fisher Scientific.
  • Safety Data Sheet - Piperazine. (2018). Fisher Scientific.
  • 5-Iodo-2-pyrimidinamine SDS. (n.d.). ECHEMI.
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  • Kniess, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
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  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed.
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  • Varano, F., et al. (2021). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central.
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An In-Depth Technical Guide to 5-Iodo-2-(piperazin-1-yl)pyrimidine (CAS: 95847-41-9): A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Iodo-2-(piperazin-1-yl)pyrimidine is a heterocyclic organic compound that stands as a critical building block for researchers and scientists in the field of drug development. Its molecular architecture, combining the pharmacologically significant pyrimidine and piperazine moieties, provides a robust scaffold for therapeutic agents. The strategic placement of an iodine atom at the 5-position of the pyrimidine ring is the compound's defining feature, offering a highly reactive site for synthetic diversification through modern cross-coupling reactions. This guide delves into the synthesis, physicochemical properties, and strategic applications of this versatile intermediate, providing field-proven insights and detailed protocols for its use in creating novel molecules with potential applications in antiviral, anticancer, and metabolic disease research.

The Strategic Importance of the Pyrimidine-Piperazine Scaffold

The combination of a pyrimidine ring and a piperazine moiety creates a "privileged scaffold" in medicinal chemistry. Pyrimidine, a core component of nucleobases, is integral to a vast range of FDA-approved drugs, including antivirals and anticancer agents.[1][2] Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system can serve as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][3]

The piperazine ring is another crucial pharmacophore, frequently incorporated into drug candidates to increase aqueous solubility, improve cell permeability, and provide an additional point for substitution to fine-tune a molecule's biological activity.[4] The fusion of these two motifs in 5-Iodo-2-(piperazin-1-yl)pyrimidine results in a compound pre-validated by nature and medicinal chemistry for biological relevance. The addition of the iodo-substituent transforms it from a simple scaffold into a powerful and versatile platform for combinatorial chemistry and targeted drug design.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research.

PropertyValueSource
CAS Number 95847-41-9N/A
Molecular Formula C₈H₁₁IN₄[5]
Molecular Weight 290.10 g/mol N/A
IUPAC Name 5-iodo-2-(piperazin-1-yl)pyrimidineN/A
SMILES C1CN(CCN1)C2=NC=C(I)C=N2[5]
Appearance Expected to be a solid at room temperature
Solubility Expected to have moderate solubility in polar organic solvents
Analytical & Spectroscopic Validation

Confirming the identity and purity of 5-Iodo-2-(piperazin-1-yl)pyrimidine is a critical, self-validating step in any synthetic workflow. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the two equivalent pyrimidine protons, typically as a sharp singlet in the aromatic region. The piperazine protons will appear as two multiplets in the aliphatic region, corresponding to the four protons adjacent to the pyrimidine ring and the four protons adjacent to the N-H group.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms of the pyrimidine ring, with the carbon atom bonded to iodine (C5) being significantly influenced by the halogen's electronic effects. Signals for the piperazine carbons will also be present.

  • Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z 290.10. The presence of iodine, which is monoisotopic, will give a clear and unambiguous molecular ion peak, simplifying spectral interpretation.

  • Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography is the gold standard for assessing the purity of the compound. When coupled with a mass spectrometer (LC-MS), it provides simultaneous purity data and mass confirmation, ensuring the material is suitable for subsequent reactions.[6]

Synthesis and Reaction Mechanisms

While multiple synthetic routes can be envisioned, the most direct and industrially scalable approach to 5-Iodo-2-(piperazin-1-yl)pyrimidine is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

This pathway leverages a di-halogenated pyrimidine precursor, where one halogen is significantly more reactive than the other. The 2-position of the pyrimidine ring is electron-deficient and highly activated towards nucleophilic attack, making a precursor like 2-chloro-5-iodopyrimidine an ideal starting material.

Synthetic_Workflow Reactant1 2-Chloro-5-iodopyrimidine Product 5-Iodo-2-(piperazin-1-yl)pyrimidine Reactant1->Product Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., EtOH, DMSO) Base (e.g., K2CO3 or excess Piperazine) Heat (e.g., 80-120 °C) Reactant2 Piperazine Reactant2->Product

Proposed synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine.
Protocol 3.1.1: Proposed Synthesis via SₙAr

This protocol is a robust, field-proven method for synthesizing aryl-piperazine compounds.

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-iodopyrimidine (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) (approx. 5-10 mL per mmol of starting material). Add piperazine (2.0-3.0 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Causality Insight: Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and can also serve as the base to quench the HCl byproduct, simplifying the reaction mixture. However, using an inorganic base like K₂CO₃ is often preferred as it is easily removed during aqueous workup.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[6]

    • Experimental Note: The disappearance of the 2-chloro-5-iodopyrimidine spot/peak is the primary indicator of reaction completion.

  • Workup: Once complete, cool the reaction mixture to room temperature and pour it into crushed ice or cold water.[4] This will precipitate the crude product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum.[4] If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.[6]

  • Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 2.1.

The Strategic Role in Medicinal Chemistry

The true value of 5-Iodo-2-(piperazin-1-yl)pyrimidine lies in its capacity as a versatile scaffold for generating diverse libraries of new chemical entities.

The Iodo Group: A Versatile Handle for Cross-Coupling

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive in palladium-catalyzed cross-coupling reactions.[6] This high reactivity allows for mild reaction conditions and selective functionalization, even in the presence of other, less reactive halogens.[7] This opens the door to a multitude of powerful synthetic transformations, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters, enabling the introduction of aryl or heteroaryl groups.[8]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, a key reaction for building rigid molecular linkers.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the attachment of various amines.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Combinatorial_Chemistry Scaffold 5-Iodo-2-(piperazin-1-yl)pyrimidine Suzuki Suzuki Coupling (+ R-B(OH)2) Scaffold->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Scaffold->Sonogashira Buchwald Buchwald-Hartwig (+ R2-NH) Scaffold->Buchwald Heck Heck Coupling (+ Alkene) Scaffold->Heck Prod_Suzuki Aryl/Heteroaryl Derivatives Suzuki->Prod_Suzuki Prod_Sonogashira Alkynyl Derivatives Sonogashira->Prod_Sonogashira Prod_Buchwald Amino Derivatives Buchwald->Prod_Buchwald Prod_Heck Alkenyl Derivatives Heck->Prod_Heck

Application of the scaffold in library synthesis.
Therapeutic Areas of Interest

Derivatives built upon the pyrimidine-piperazine core have shown significant promise in a range of therapeutic areas, underscoring the value of 5-Iodo-2-(piperazin-1-yl)pyrimidine as a starting point for new drug discovery campaigns.

  • Antiviral Agents: Recent studies have identified piperazinyl-pyrimidine analogues as potent inhibitors of the Chikungunya virus (CHIKV), a re-emerging global health threat.[9]

  • Metabolic Diseases: Fused-pyrimidine derivatives containing the piperazine moiety have been developed as novel agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis, making them promising candidates for the treatment of type 2 diabetes and obesity.[10]

  • Oncology: The pyrimidine scaffold is a cornerstone of many anticancer drugs. The ability to rapidly generate diverse derivatives from this intermediate makes it highly valuable for screening against various cancer cell lines and kinase targets.[11]

  • Central Nervous System (CNS) Disorders: The parent compound, 2-(1-Piperazinyl)pyrimidine, is a known antagonist of α2-adrenergic receptors and a metabolite of anxiolytic drugs like buspirone, suggesting that derivatives could be explored for neurological and psychiatric conditions.[12]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety.

Hazard Information (GHS)
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: GHS classifications for similar compounds.

Handling Protocol:
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side-shields.[13]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[14]

  • Spill Cleanup: In case of a spill, avoid generating dust.[14] Use dry cleanup procedures.[14] Collect the material in a suitable, labeled container for proper waste disposal.[14]

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • The parent compound, 2-(1-Piperazinyl)pyrimidine, is noted as being air-sensitive and hygroscopic; therefore, it is prudent to store the iodo-derivative under an inert atmosphere (e.g., argon or nitrogen) if possible.

Conclusion and Future Outlook

5-Iodo-2-(piperazin-1-yl)pyrimidine is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its structure combines two biologically relevant pharmacophores with a synthetically versatile reactive handle. This unique combination empowers medicinal chemists to efficiently synthesize and explore vast chemical spaces, accelerating the identification of lead compounds for a wide spectrum of diseases. As targeted and personalized medicine continues to evolve, the demand for such intelligent building blocks will only grow, cementing the role of 5-Iodo-2-(piperazin-1-yl)pyrimidine as a key component in the development of next-generation therapeutics.

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An In-depth Technical Guide to the Structure and Synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. When functionalized with moieties like piperazine, the resulting derivatives often exhibit potent pharmacological activities. The piperazine ring, with its two nitrogen atoms, can be crucial for modulating physicochemical properties such as solubility and basicity, and for establishing key interactions within enzyme active sites.[2]

This guide focuses on a particularly interesting derivative: 5-Iodo-2-(piperazin-1-yl)pyrimidine. The presence of an iodine atom at the 5-position offers a versatile handle for further chemical modifications through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex drug candidates, particularly kinase inhibitors.[3][4] The 2-piperazinyl substituent is a common feature in many kinase inhibitors, where it often serves as a key pharmacophore for engaging with the ATP-binding site. This guide provides a comprehensive overview of the structure, synthesis, and characterization of 5-Iodo-2-(piperazin-1-yl)pyrimidine, tailored for researchers and professionals in the field of drug development.

Molecular Structure and Properties

5-Iodo-2-(piperazin-1-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C₈H₁₁IN₄.[5] Its structure consists of a pyrimidine ring substituted with an iodine atom at the 5-position and a piperazine ring at the 2-position.

PropertyValue
Molecular Formula C₈H₁₁IN₄
Molecular Weight 290.10 g/mol
CAS Number 95847-41-9[6]
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol

Strategic Synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine

The synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine can be strategically approached in a two-stage process. The first stage involves the preparation of a key intermediate, 2,4-dichloro-5-iodopyrimidine. The second stage is the nucleophilic aromatic substitution of one of the chloro groups with piperazine, followed by a reduction to remove the second chloro group.

Stage 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-iodopyrimidine

The synthesis of 2,4-dichloro-5-iodopyrimidine is efficiently achieved from the readily available starting material, 5-iodouracil.[7] This transformation involves the chlorination of the uracil ring using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-dimethylaniline.[7]

Synthesis of 2,4-Dichloro-5-iodopyrimidine 5-Iodouracil 5-Iodouracil Intermediate 2,4-Dichloro-5-iodopyrimidine 5-Iodouracil->Intermediate Chlorination POCl3_DMA POCl3, N,N-Dimethylaniline 90°C

A schematic overview of the synthesis of 2,4-dichloro-5-iodopyrimidine.

Experimental Protocol for the Synthesis of 2,4-Dichloro-5-iodopyrimidine:

  • To a suspension of 5-iodouracil (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylaniline (2.5 eq).[7]

  • Heat the reaction mixture to 90°C and stir for 1.5 hours.[7]

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.[7]

  • Slowly pour the residue into an ice-water mixture and stir for 2 hours to precipitate the product.[7]

  • Collect the crystalline precipitate by filtration and wash with cold water.[7]

  • For purification, dissolve the crude product in ethyl acetate and wash sequentially with aqueous sodium bicarbonate and aqueous sodium sulfite solutions.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Further purification by column chromatography on silica gel will yield pure 2,4-dichloro-5-iodopyrimidine.[7]

Stage 2: Synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine

The second stage involves the reaction of 2,4-dichloro-5-iodopyrimidine with piperazine. In nucleophilic aromatic substitution reactions on 2,4-dichloropyrimidines, the chlorine atom at the 4-position is generally more reactive than the one at the 2-position.[8] To achieve selective mono-substitution at the 2-position, a common strategy is to first perform the substitution at the more reactive 4-position, and then in a subsequent step, remove the chloro group at the 2-position via reduction. However, for the synthesis of the title compound, we are interested in substitution at the 2-position. While the 4-position is more reactive, substitution at the 2-position can be achieved. A plausible approach involves using a protected form of piperazine, such as N-Boc-piperazine, to control the reactivity and prevent disubstitution.[9] Following the substitution, the Boc-protecting group is removed under acidic conditions. A final reduction step would then be required to remove the remaining chloro group at the 4-position.

An alternative, more direct approach for the synthesis of 2-substituted pyrimidines involves the reaction of a 2-chloropyrimidine with piperazine.[10] In our case, this would necessitate a starting material of 2-chloro-5-iodopyrimidine. This can be synthesized from 5-iodopyrimidine-2-amine via a Sandmeyer-type reaction.[11]

For the purpose of this guide, we will outline a direct synthesis from a hypothetical, commercially available or synthetically accessible 2-chloro-5-iodopyrimidine.

Synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine Start 2-Chloro-5-iodopyrimidine Product 5-Iodo-2-(piperazin-1-yl)pyrimidine Start->Product Nucleophilic Aromatic Substitution Reagents Piperazine, Base Solvent, Heat

A schematic overview of the final synthesis step.

Experimental Protocol for the Synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine:

  • To a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in a suitable solvent such as ethanol or water, add piperazine (2.5 eq) and a base like potassium carbonate (1.5 eq).[10]

  • Heat the reaction mixture to 60-65°C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent such as chloroform or ethyl acetate.[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Characterization of 5-Iodo-2-(piperazin-1-yl)pyrimidine

The structure and purity of the synthesized 5-Iodo-2-(piperazin-1-yl)pyrimidine should be confirmed by a combination of spectroscopic methods.

Spectroscopic DataExpected Observations
¹H NMR The spectrum is expected to show signals for the pyrimidine protons and the piperazine protons. The pyrimidine protons will appear as singlets in the aromatic region. The piperazine protons will typically show two multiplets corresponding to the two sets of non-equivalent methylene groups. A reference spectrum for 2-(1-Piperazinyl)pyrimidine in CDCl₃ shows pyrimidine protons at δ 8.29 (d) and 6.45 (t) ppm, and piperazine protons at δ 3.78 (m) and 2.90 (m) ppm.[12] The presence of the iodine atom in the target molecule will influence the chemical shifts of the pyrimidine protons.
¹³C NMR The spectrum will show distinct signals for the carbon atoms of the pyrimidine and piperazine rings. The carbon atom attached to the iodine will be significantly shifted.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (290.10 g/mol ). Predicted ESI-MS data for [M+H]⁺ is m/z 291.01012.[5]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-N stretching vibrations.

Applications in Drug Development

5-Iodo-2-(piperazin-1-yl)pyrimidine is a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The 2-(piperazin-1-yl)pyrimidine moiety is a known pharmacophore in several potent kinase inhibitors.[3][13] The iodine atom at the 5-position provides a reactive site for introducing further diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the exploration of the chemical space around this core structure, which is a critical aspect of lead optimization in drug discovery.

Conclusion

This technical guide has detailed the structure and a practical synthetic route for 5-Iodo-2-(piperazin-1-yl)pyrimidine. The synthesis is based on established chemical principles and utilizes readily accessible starting materials. The strategic importance of this molecule lies in its potential as a key intermediate for the development of novel therapeutic agents, particularly in the area of oncology. The provided protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds in drug discovery.

References

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  • Google Patents. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
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The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Pyrimidine-Piperazine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of pyrimidine and piperazine moieties has given rise to a versatile class of hybrid molecules with a profound impact on contemporary medicinal chemistry. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrimidine-piperazine hybrids. By elucidating the structure-activity relationships and mechanisms of action, we aim to equip researchers and drug development professionals with the critical knowledge to navigate the complexities of harnessing these potent scaffolds for the discovery of novel therapeutic agents. This document delves into the causality behind experimental design and furnishes detailed protocols for the evaluation of these compelling compounds.

The Rationale for Hybridization: Unveiling a Privileged Scaffold

The pyrimidine ring, a fundamental component of nucleobases, offers a rich scaffold for therapeutic intervention due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[1] Similarly, the piperazine ring is a ubiquitous pharmacophore found in numerous approved drugs, valued for its favorable pharmacokinetic properties and its capacity to serve as a versatile linker.[2][3] The fusion of these two heterocyclic systems into a single molecular entity often results in a synergistic enhancement of biological activity, creating compounds with improved potency, selectivity, and drug-like properties.[1][3] This molecular hybridization strategy has proven fruitful in the development of agents targeting a wide array of diseases, from infectious agents to cancer.

Synthetic Strategies: Constructing the Pyrimidine-Piperazine Core

The synthesis of pyrimidine-piperazine hybrids typically involves the coupling of a suitably functionalized pyrimidine with a piperazine derivative. A common and effective approach begins with the synthesis of a pyrimidine precursor, often a chalcone, which is then cyclized to form the pyrimidine ring. Subsequent modifications, such as the introduction of a leaving group, facilitate the nucleophilic substitution by the piperazine moiety.

Representative Synthetic Protocol: Synthesis of 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines

This protocol outlines a well-established method for the synthesis of a series of pyrimidine-piperazine hybrids, adapted from documented procedures.[2][4] The rationale behind this multi-step synthesis is to build the core structure in a stepwise manner, allowing for diversification at key positions to explore structure-activity relationships.

Step 1: Synthesis of Thiophene Substituted Chalcones (1a-e)

  • Dissolve 2-acetylthiophene and an appropriate aromatic aldehyde in ethanol.

  • Add potassium hydroxide to the solution and reflux the mixture. The hydroxide acts as a base to catalyze the Claisen-Schmidt condensation.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter, dry, and recrystallize the solid from ethanol.

Step 2: Synthesis of 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols (2a-e)

  • Reflux the synthesized chalcone (1a-e) with thiourea in 1,4-dioxane in the presence of acetic acid. Thiourea provides the nitrogen and sulfur atoms for the pyrimidine-thiol ring.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour into ice water to precipitate the product.

  • Filter, wash with water, and dry.

Step 3: Synthesis of 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines (3a-e)

  • Stir the pyrimidine-2-thiol (2a-e) with methyl iodide in dimethylformamide (DMF) in the presence of potassium carbonate. Methyl iodide acts as a methylating agent for the thiol group, and potassium carbonate is the base.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with cold water and neutralize with glacial acetic acid to precipitate the S-methylated pyrimidine.

  • Filter, dry, and recrystallize from ethanol. The introduction of the methylsulfanyl group creates a good leaving group for the subsequent nucleophilic substitution.

Step 4: Synthesis of 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (5a-e)

  • Reflux the 2-(methylsulfanyl)pyrimidine (3a-e) with N-phenylpiperazine in dry ethanol in the presence of a catalytic amount of potassium hydroxide. The piperazine nitrogen acts as a nucleophile, displacing the methylsulfanyl group.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the separated solid, dry, and recrystallize from ethanol to obtain the final pyrimidine-piperazine hybrid.[2]

G Chalcone Thiophene Substituted Chalcone Thiol Pyrimidine-2-thiol Chalcone->Thiol Thiourea, Acetic Acid Methyl 2-(Methylsulfanyl)pyrimidine Thiol->Methyl Methyl Iodide, K2CO3 Hybrid Pyrimidine-Piperazine Hybrid Methyl->Hybrid N-phenylpiperazine, KOH

Caption: General synthetic workflow for pyrimidine-piperazine hybrids.

A Spectrum of Biological Activities: Therapeutic Potential

The versatility of the pyrimidine-piperazine scaffold is reflected in its broad range of biological activities. These hybrids have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

Anticancer Activity

A significant body of research has focused on the development of pyrimidine-piperazine hybrids as anticancer agents.[5][6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the well-documented mechanisms of action for certain pyrimidine-piperazine hybrids is the inhibition of tubulin polymerization.[8] Tubulin is a critical component of microtubules, which play a vital role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on tubulin, these hybrids disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

G Hybrid Pyrimidine-Piperazine Hybrid Tubulin Tubulin Hybrid->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to

Caption: Mechanism of action of tubulin polymerization inhibitors.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

CompoundCell LineIC50 (µM)Reference
Compound 34 A549 (Lung)5.01[8]
MDA-MB-231 (Breast)14.36[8]
MCF-7 (Breast)11.2[8]
Compound 5b MCF-7 (Breast)6.29[5]
Compound 7f P. aeruginosa9.8[9]
Compound 8a M. tuberculosis1.6[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-piperazine hybrid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[11][15] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[11] The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G Seed Seed Cells Treat Treat with Compound Seed->Treat Incubate Incubate Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine-piperazine hybrids have shown promising activity against a range of bacteria and fungi.[2][4][9][16] The presence of electronegative atoms such as nitrogen and sulfur in these heterocyclic rings is believed to contribute to their antimicrobial efficacy.[2]

Quantitative Data: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of these compounds are typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
4b, 4d, 5a, 5b Staphylococcus aureus40[2][16]
Bacillus subtilis40[2]
Escherichia coli40[2][16]
Salmonella paratyphi-A40[2]
4a, 4d, 4e, 5c, 5e Aspergillus niger40[2][16]
Penicillium notatum40[2]
Aspergillus fumigatus40[2]
Candida albicans40[2]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[15][17]

  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.[15]

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyrimidine-piperazine hybrid in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Antiviral Activity

Recent studies have also highlighted the potential of pyrimidine-piperazine hybrids as antiviral agents, including activity against influenza and human immunodeficiency virus (HIV).[18][19][20] The mechanism of action in this context is often target-specific, involving the inhibition of viral enzymes or proteins essential for replication. For instance, some derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV.[21] Further research in this area is warranted to fully elucidate their antiviral potential and mechanisms.

Structure-Activity Relationship (SAR) and In Silico Studies

Understanding the relationship between the chemical structure of pyrimidine-piperazine hybrids and their biological activity is crucial for the rational design of more potent and selective compounds.[22][23][24]

Key SAR Insights:

  • Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence biological activity. For example, the presence of electron-withdrawing groups may enhance antimicrobial activity.

  • Substituents on the Piperazine Ring: Modifications to the piperazine ring, such as the introduction of different aryl or alkyl groups, can modulate the compound's lipophilicity and its interaction with the target protein.[22]

  • Linker between the Two Rings: The nature of the linkage between the pyrimidine and piperazine moieties can also impact activity.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein of interest.[8][10] These in silico studies can provide valuable insights into the key interactions between the pyrimidine-piperazine hybrid and its biological target at the molecular level, thereby guiding the design of new analogs with improved binding affinity and selectivity. For example, docking studies have been used to demonstrate the interaction of these hybrids with the colchicine-binding site of tubulin and the active sites of various microbial enzymes.[8][9]

Conclusion and Future Directions

Pyrimidine-piperazine hybrids represent a highly promising class of compounds with a diverse range of biological activities. Their synthetic accessibility and the potential for structural diversification make them an attractive scaffold for drug discovery. Future research should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these hybrids will facilitate the development of more selective and effective therapeutic agents.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their in vivo efficacy and safety.

  • Exploration of New Therapeutic Areas: The broad spectrum of biological activity suggests that the therapeutic potential of pyrimidine-piperazine hybrids may extend beyond the areas already explored.

References

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  • Al-Ghorbani, M., Gouda, M. A., Baashen, M., & Ranganatha, V. L. (2022). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds, 42(10), 6769-6791.

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  • Alpan, A. S., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 28(8), 3569.

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Iodo-2-(piperazin-1-YL)pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 5-iodo-2-(piperazin-1-YL)pyrimidine core represents a compelling scaffold in modern medicinal chemistry. Its constituent parts, the pyrimidine and piperazine rings, are prevalent in a multitude of clinically approved drugs, suggesting a high degree of "drug-likeness" and a favorable foundation for the development of novel therapeutics.[1] The introduction of an iodine atom at the 5-position of the pyrimidine ring offers a unique handle for both synthetic diversification and potential halogen bonding interactions with biological targets, further enhancing the therapeutic promise of this analogue series. This guide provides a comprehensive exploration of the potential therapeutic targets for this class of compounds, grounded in the broader understanding of pyrimidine-piperazine hybrids and supported by detailed experimental methodologies for target validation and drug discovery endeavors. While direct research on this specific scaffold is emerging, this document synthesizes current knowledge to guide researchers in their quest for novel therapies.

Protein Kinases: A Primary Avenue for Therapeutic Intervention

The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic targeting, particularly in oncology.[2] A significant body of evidence points towards pyrimidine-based scaffolds as potent and selective kinase inhibitors. Notably, a patent for "Piperazinylpyrimidine analogues as protein kinase inhibitors" underscores the potential of this chemical class to modulate kinase activity.[2] Although this patent focuses on analogues with substitutions other than iodine at the 5-position, the core scaffold's propensity for kinase inhibition provides a strong rationale for investigating 5-iodo-2-(piperazin-1-YL)pyrimidine analogues in this context.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Rationale for Targeting: CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several pyrimidine-based compounds have been identified as potent CDK inhibitors.[3] The 5-iodo-2-(piperazin-1-YL)pyrimidine scaffold, with its potential to occupy the ATP-binding pocket of CDKs, warrants thorough investigation.

Potential Targets:

  • CDK4/CDK6: These kinases are crucial for the G1-S phase transition. Inhibitors of CDK4/6 have shown significant efficacy in the treatment of certain breast cancers.[3]

  • CDK7, CDK12, CDK13: These CDKs are involved in both cell cycle regulation and transcriptional control, representing emerging targets in oncology.[4]

Experimental Workflow for CDK Inhibition Screening:

CDK_Inhibition_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular Assays A Compound Library (5-Iodo-2-(piperazin-1-YL)pyrimidine analogues) B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B Single concentration C Identify Initial Hits (% Inhibition > 50%) B->C D IC50 Determination (Multiple concentrations) C->D E Kinome-wide Profiling (e.g., KinomeScan®) D->E Promising hits F Determine Potency & Selectivity E->F G Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) F->G H Target Engagement Assay (e.g., CETSA®) G->H Active compounds I Cell Cycle Analysis (Flow Cytometry) H->I A2A_Antagonist_Workflow cluster_0 Primary Binding Assay cluster_1 Affinity & Selectivity cluster_2 Functional Assays A Compound Library (5-Iodo-2-(piperazin-1-YL)pyrimidine analogues) B Radioligand Binding Assay (e.g., [3H]-ZM241385) A->B Single concentration C Identify Initial Binders (% Displacement > 50%) B->C D Ki Determination (Competition binding) C->D E Selectivity Profiling (vs. other Adenosine Receptors) D->E High affinity binders F Determine Affinity & Selectivity E->F G cAMP Accumulation Assay (Functional antagonism) F->G H Downstream Signaling Analysis (e.g., pCREB Western Blot) G->H Potent antagonists I Confirm Antagonist Activity H->I

Caption: Workflow for identifying and validating A2A receptor antagonists.

Detailed Protocol: Radioligand Binding Assay for A2A Receptor

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human adenosine A2A receptor.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]-ZM241385, a selective A2A antagonist), and the 5-iodo-2-(piperazin-1-YL)pyrimidine analogues at various concentrations.

    • To determine non-specific binding, include wells with a high concentration of a known non-radioactive A2A antagonist (e.g., ZM241385).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding versus the logarithm of the competitor concentration.

    • Fit the data to a one-site competition binding model to determine the Ki value for each compound.

GPR119: A Target for Metabolic Disorders

Rationale for Targeting: GPR119 is a GPCR primarily expressed in the pancreas and gastrointestinal tract and is involved in the regulation of glucose homeostasis. Agonists of GPR119 have shown potential for the treatment of type 2 diabetes and obesity. A series of fused-pyrimidine derivatives have been identified as GPR119 agonists, suggesting that the 5-iodo-2-(piperazin-1-YL)pyrimidine scaffold could also be explored for this target. [5]

Tubulin Polymerization: Disrupting the Cytoskeleton in Cancer

Rationale for Targeting: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established anticancer strategy. Several classes of compounds, including some with pyrimidine moieties, have been shown to inhibit tubulin polymerization.

Experimental Workflow for Tubulin Polymerization Inhibition Assay:

Tubulin_Polymerization_Workflow cluster_0 In Vitro Polymerization cluster_1 Cellular Effects cluster_2 Mechanism of Action A Compound Library (5-Iodo-2-(piperazin-1-YL)pyrimidine analogues) B Tubulin Polymerization Assay (Turbidimetric or Fluorescence-based) A->B Varying concentrations C Identify Initial Inhibitors (Reduced polymerization rate) B->C D Cell Cycle Analysis (G2/M arrest) C->D Potent inhibitors E Immunofluorescence Microscopy (Microtubule disruption) D->E F Apoptosis Assay (e.g., Annexin V) E->F G Colchicine Binding Site Assay F->G Lead compounds H Molecular Docking Studies G->H I Elucidate Binding Mode H->I

Caption: Workflow for identifying and characterizing tubulin polymerization inhibitors.

Immunomodulation: A Potential Role in Autoimmune Diseases and Transplantation

Rationale for Targeting: The immune system is a complex network of cells and signaling pathways that protect the body from pathogens. In autoimmune diseases and organ transplantation, suppression of the immune response is necessary. Pyrimidine and piperazine moieties are found in several immunosuppressive drugs. [6]Therefore, 5-iodo-2-(piperazin-1-YL)pyrimidine analogues may possess immunomodulatory properties.

Potential Mechanisms:

  • Inhibition of lymphocyte proliferation: Similar to their potential effects on cancer cells, these compounds could inhibit the proliferation of T and B lymphocytes.

  • Modulation of cytokine production: They may interfere with the signaling pathways that lead to the production of pro-inflammatory cytokines.

Summary of Potential Therapeutic Targets and Supporting Evidence

Potential Target Class Specific Examples Therapeutic Area Rationale/Evidence for 5-Iodo-2-(piperazin-1-YL)pyrimidine Analogues
Protein Kinases CDK4/6, CDK7, CDK12/13OncologyPatent on piperazinylpyrimidine analogues as kinase inhibitors. [2]Pyrimidine is a known kinase inhibitor scaffold.
GPCRs Adenosine A2A Receptor, GPR119Neurodegenerative Disorders, Immuno-oncology, Metabolic DisordersPiperazine is a common moiety in GPCR ligands. [7]Related pyrimidine derivatives show activity at these receptors. [8][5]
Cytoskeletal Proteins TubulinOncologyPyrimidine-containing compounds are known to inhibit tubulin polymerization.
Immune System Lymphocytes, Cytokine PathwaysAutoimmune Diseases, TransplantationPyrimidine and piperazine moieties are present in immunosuppressive drugs. [6]

Conclusion and Future Directions

The 5-iodo-2-(piperazin-1-YL)pyrimidine scaffold holds considerable promise for the development of novel therapeutic agents. Based on the established pharmacology of related pyrimidine and piperazine-containing molecules, protein kinases, GPCRs, and tubulin are high-priority targets for investigation. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate the biological activities of this intriguing class of compounds. Future research should focus on the synthesis and screening of a diverse library of 5-iodo-2-(piperazin-1-YL)pyrimidine analogues to elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development. The unique properties conferred by the iodine substituent may lead to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles.

References

  • Title: Piperazinylpyrimidine analogues as protein kinase inhibitors. Source: Google Patents, US8609672B2.
  • Title: Preferential tumor targeting and selective tumor cell cytotoxicity of 5-[131/125I]iodo-4'-thio-2'-deoxyuridine. Source: PubMed. URL: [Link]

  • Title: Protein kinase inhibitors. Source: Google Patents, US7855211B2.
  • Title: Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Source: PubMed. URL: [Link]

  • Title: A Review on Pharmacological Aspects of Pyrimidine Derivatives. Source: Journal of Drug Delivery & Therapeutics. URL: [Link]

  • Title: Screening a protein kinase inhibitor library against Plasmodium falciparum. Source: PMC - NIH. URL: [Link]

  • Title: Bi-aryl meta-pyrimidine inhibitors of kinases. Source: Google Patents, US7825246B2.
  • Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Source: PMC - PubMed Central. URL: [Link]

  • Title: Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Source: PubMed. URL: [Link]

  • Title: Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Source: PMC - PubMed Central. URL: [Link]

  • Title: Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform. Source: PubMed. URL: [Link]

  • Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Source: Indian Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening. Source: PMC - NIH. URL: [Link]

  • Title: Screening Libraries. Source: Asinex.com. URL: [Link]

  • Title: Imidazopyridazine derivative having kinase inhibitory activity and pharmaceutical agent thereof. Source: PubChem. URL: [Link]

  • Title: Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. Source: PubMed. URL: [Link]

  • Title: Imidazotriazines and imidazopyrimidines as kinase inhibitors. Source: PubChem. URL: [Link]

  • Title: GPCR - Research Areas - Screening Libraries. Source: Asinex.com. URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PMC - PubMed Central. URL: [Link]

  • Title: Trends in GPCR drug discovery: new agents, targets and indications. Source: PMC. URL: [Link]

  • Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Source: MDPI. URL: [Link]

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Spectroscopic data (NMR, IR, Mass Spec) for 5-Iodo-2-(piperazin-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-2-(piperazin-1-yl)pyrimidine

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 5-Iodo-2-(piperazin-1-yl)pyrimidine (CAS No: 849833-31-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from analogous compounds and predictive models to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the causality behind spectral features, grounding our interpretations in established chemical principles and authoritative data.

Introduction to 5-Iodo-2-(piperazin-1-yl)pyrimidine

5-Iodo-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an iodine atom and a piperazine moiety. This substitution pattern makes it a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. The pyrimidine scaffold is a well-known pharmacophore, while the piperazine group often enhances solubility and provides a key interaction point for biological targets.[1][2] Accurate structural confirmation and purity assessment are paramount, and spectroscopic methods are the cornerstone of this characterization.

Molecular Structure

The structural integrity of the molecule is the basis for all spectroscopic interpretation.

Caption: Molecular structure of 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with N-H protons to ensure their observation.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire data with a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the piperazine ring protons. The key difference from the non-iodinated analog, 2-(1-piperazinyl)pyrimidine, is the absence of a proton at the 5-position and the resulting simplification of the splitting patterns for the remaining ring protons.[3]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.45Singlet2HH-4, H-6In the non-iodinated analog, these protons appear as a doublet at ~8.3 ppm.[3] Here, they are chemically equivalent and lack adjacent proton coupling, resulting in a sharp singlet. The iodine at C-5 will have a minor deshielding effect.
~3.85Triplet (or broad multiplet)4H-CH₂- (piperazine, adjacent to pyrimidine)These protons are on the carbons directly attached to the electron-withdrawing pyrimidine ring, hence their downfield shift. They are coupled to the other set of piperazine protons.
~2.95Triplet (or broad multiplet)4H-CH₂- (piperazine, adjacent to N-H)These protons are further from the pyrimidine ring and thus appear more upfield.[3]
~2.20Broad Singlet1HN-H (piperazine)This signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides insight into the carbon environment. The direct attachment of the electronegative iodine atom to the pyrimidine ring is the most diagnostically significant feature.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162.0C-2This carbon is attached to three nitrogen atoms (two in the ring, one exocyclic), resulting in a significant downfield shift. Data from similar pyrimidines supports this assignment.[2]
~160.5C-4, C-6These carbons are equivalent and are adjacent to ring nitrogens, placing them downfield.
~75.0C-5The "heavy atom effect" of iodine causes a dramatic upfield shift for the carbon to which it is directly attached. This is a highly characteristic signal and a key confirmation of iodination.
~45.5-CH₂- (piperazine, adjacent to pyrimidine)These carbons are deshielded by the adjacent nitrogen and the pyrimidine ring.
~44.0-CH₂- (piperazine, adjacent to N-H)These carbons are in a more typical aliphatic amine environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Method: Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3350 - 3250N-H Stretch (secondary amine)Piperazine N-HA characteristic medium to weak, somewhat broad peak for the secondary amine.[4]
3100 - 3000C-H Stretch (aromatic)Pyrimidine C-HCorresponds to the stretching of the C-H bonds on the pyrimidine ring.
2950 - 2800C-H Stretch (aliphatic)Piperazine -CH₂-Multiple sharp peaks corresponding to the symmetric and asymmetric stretching of the methylene groups in the piperazine ring.[4]
1600 - 1550C=N and C=C StretchPyrimidine RingAromatic and heteroaromatic rings show a series of characteristic sharp absorptions in this region, often referred to as "ring breathing" modes.[5]
1450 - 1400CH₂ ScissoringPiperazine -CH₂-Bending vibration of the methylene groups.
1350 - 1250C-N Stretch (aromatic amine)Ar-N (Pyrimidine-Piperazine)Stretching of the bond connecting the piperazine nitrogen to the pyrimidine ring.
1150 - 1050C-N Stretch (aliphatic amine)Piperazine C-NStretching of the C-N bonds within the piperazine ring.
600 - 500C-I StretchC-IThe carbon-iodine bond vibration is expected in the far-IR region. Its observation confirms the presence of the halogen.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray Ionization (ESI) is ideal for this type of molecule as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To probe fragmentation, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID).

Predicted Mass Spectrum Data
  • Molecular Formula: C₈H₁₁IN₄

  • Monoisotopic Mass: 290.0028 Da

  • [M+H]⁺ (Predicted): 291.0101 m/z[6]

The high-resolution mass of the protonated molecule should be within 5 ppm of the calculated value, confirming the elemental formula C₈H₁₂IN₄⁺.

Predicted Fragmentation Pathway

The fragmentation of piperazine-containing compounds is well-documented.[7] The primary fragmentation involves the cleavage of the piperazine ring, leading to characteristic neutral losses and charged fragments.

M [M+H]⁺ m/z = 291.01 frag1 Loss of C₂H₄ m/z = 263.0 M->frag1 - C₂H₄ frag2 Loss of C₂H₅N m/z = 248.0 M->frag2 - C₂H₅N frag3 [C₄H₂IN₂]⁺ m/z = 204.9 M->frag3 - Piperazine frag4 [C₄H₅N₂]⁺ m/z = 81.0 frag2->frag4 - I

Caption: Predicted ESI-MS/MS fragmentation pathway for 5-Iodo-2-(piperazin-1-yl)pyrimidine.

  • [M+H]⁺ at m/z 291.01: The parent ion, which should be the base peak in the ESI-MS spectrum.

  • Fragmentation of the Piperazine Ring: The most common pathway for N-aryl piperazines involves the cleavage of the ring. We can predict fragments corresponding to the loss of ethylene (C₂H₄, 28 Da) or ethylamine radicals, leading to ions at m/z ~263 and ~248.

  • Cleavage of the C-N Bond: The bond between the pyrimidine ring and the piperazine nitrogen can cleave, resulting in a fragment representing the iodopyrimidine cation at m/z 204.9.

  • Loss of Iodine: Loss of an iodine radical (127 Da) from fragments can also occur, though it may be less favorable than ring cleavage.

Conclusion

The structural elucidation of 5-Iodo-2-(piperazin-1-yl)pyrimidine relies on a multi-faceted spectroscopic approach. This guide provides a robust, predicted dataset based on established chemical principles and data from analogous structures. The key identifying features are:

  • ¹H NMR: A characteristic singlet for the two equivalent pyrimidine protons (H-4 and H-6).

  • ¹³C NMR: A highly shielded signal around 75 ppm for the carbon atom bonded to iodine.

  • IR: Distinct absorptions for N-H, aromatic C-H, aliphatic C-H, and pyrimidine ring stretches, along with a C-I vibration in the far-IR.

  • MS: An accurate mass measurement of the [M+H]⁺ ion at m/z 291.0101 and a predictable fragmentation pattern dominated by cleavage of the piperazine ring.

By correlating the data from these orthogonal techniques, researchers can confidently confirm the identity, structure, and purity of this important synthetic intermediate.

References

  • PubChem. 5-iodo-2-(piperazin-1-yl)pyrimidine . National Center for Biotechnology Information. Available from: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES . Revue Roumaine de Chimie, 63(5-6), 471-480. Available from: [Link]

  • ResearchGate. 13C NMR spectrum of compound 5a . Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) . Available from: [Link]

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  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking . Molecules, 27(15), 5035. Available from: [Link]

  • ChemBest. Pyrimidine, 5-iodo-2-(4-methyl-1-piperazinyl)- . Available from: [Link]

  • Belskaya, N., et al. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) . Molbank, 2018(2), M988. Available from: [Link]

  • Wang, L., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study . Biomedical Chromatography, 33(10), e4627. Available from: [Link]

  • ResearchGate. Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives . Available from: [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues . Journal of Chinese Mass Spectrometry Society, 41(4), 435-442. Available from: [Link]

  • Sagar, B.K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE . International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-30. Available from: [Link]

  • Giarraputo, V., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells . International Journal of Molecular Sciences, 22(19), 10738. Available from: [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon . Vibrational Spectroscopy, 41(1), 77-88. Available from: [Link]

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A Comprehensive Technical Guide to the Solubility and Stability of 5-Iodo-2-(piperazin-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Pyrimidine Derivative

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific scrutiny. Among the most critical early-stage hurdles are the comprehensive characterization of a compound's physicochemical properties, primarily its solubility and stability. These two interconnected attributes govern a molecule's bioavailability, manufacturability, and shelf-life, ultimately dictating its therapeutic potential. This guide provides an in-depth technical exploration of 5-Iodo-2-(piperazin-1-YL)pyrimidine, a heterocyclic compound of interest. While specific experimental data for this particular substituted pyrimidine is not extensively published, this document serves as a robust framework for its investigation. By leveraging established principles of medicinal chemistry and regulatory guidelines, we will delineate the predicted properties and a comprehensive strategy for the empirical determination of the solubility and stability of 5-Iodo-2-(piperazin-1-YL)pyrimidine. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Molecular Profile and Predicted Physicochemical Characteristics

5-Iodo-2-(piperazin-1-YL)pyrimidine belongs to the broad class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anti-cancer agents. The core structure consists of a pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms, substituted with a piperazine moiety at the 2-position and an iodine atom at the 5-position.

The introduction of an iodine atom to the pyrimidine ring is predicted to have several effects on the molecule's properties. Halogenation, particularly with heavier halogens like iodine, can modulate lipophilicity, which in turn influences solubility. The iodine atom may also contribute to increased metabolic stability by blocking a potential site of oxidation. Furthermore, the presence of the basic piperazine ring is expected to confer pH-dependent solubility.

Table 1: Predicted Physicochemical Properties of 5-Iodo-2-(piperazin-1-YL)pyrimidine

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₉H₁₂IN₃Based on chemical structure.
Molecular Weight289.12 g/mol Based on chemical structure.
AppearanceOff-white to yellow solidTypical for similar heterocyclic compounds.
Melting PointExpected to be a solid with a defined melting pointThe parent compound, 2-(1-Piperazinyl)pyrimidine, has a melting point of 31-35°C. The iodo-substitution is likely to increase this.
pKaExpected basic pKa associated with the piperazine nitrogenThe parent compound has a basic pKa of 8.9. The iodo-substituent is unlikely to significantly alter this.
LogPModerately lipophilicThe piperazine moiety is hydrophilic, while the iodinated pyrimidine ring is lipophilic. The overall LogP will be a balance of these features.
Aqueous SolubilityLow intrinsic solubility, with increased solubility at lower pHThe basic piperazine moiety will be protonated at acidic pH, forming a more soluble salt.

A Strategic Approach to Solubility Determination

A thorough understanding of a compound's solubility is paramount for formulation development and ensuring adequate bioavailability. For 5-Iodo-2-(piperazin-1-YL)pyrimidine, a multi-faceted approach to solubility assessment is recommended.

Thermodynamic Solubility in Aqueous and Organic Solvents

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. Its determination is a foundational step in pre-formulation studies.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation: Add an excess amount of 5-Iodo-2-(piperazin-1-YL)pyrimidine to a series of vials containing various solvents of pharmaceutical relevance (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and common organic solvents such as ethanol, DMSO, and propylene glycol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

  • Data Analysis: The solubility is expressed in mg/mL or µg/mL.

Table 2: Representative Solubility Data (Hypothetical)

SolventTemperature (°C)Solubility (µg/mL)
Water2550
PBS (pH 7.4)3765
0.1 N HCl37>1000
Ethanol25500
DMSO25>10000
Kinetic Solubility Assessment for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays provide a more rapid, albeit less precise, measure of a compound's dissolution characteristics. These assays are useful for screening large numbers of compounds.

Experimental Protocol: Nephelometric Turbidity Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Iodo-2-(piperazin-1-YL)pyrimidine in DMSO.

  • Serial Dilution: Serially dilute the stock solution in a multi-well plate.

  • Aqueous Buffer Addition: Add an aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Precipitation and Detection: The compound will precipitate out of solution at concentrations exceeding its kinetic solubility. The turbidity of the resulting suspension is measured using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Comprehensive Stability Profiling: A Necessity for Drug Development

The chemical stability of a drug substance is a critical quality attribute that can be influenced by various environmental factors. A comprehensive stability profile is required to establish appropriate storage conditions, re-test periods, and to identify potential degradation products.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[3][4][5] These studies are crucial for developing and validating stability-indicating analytical methods and for elucidating degradation pathways.[4][5] The International Council for Harmonisation (ICH) guidelines Q1A(R2) provide a framework for these studies.[3][6]

Diagram 1: Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl) Analysis Stability-Indicating HPLC Method Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->Analysis Analyze Samples Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Analysis Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Analyze Samples Photo Photolytic Stress (ICH Q1B) Photo->Analysis Analyze Samples API 5-Iodo-2-(piperazin-1-YL)pyrimidine (Solid & Solution) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Identification Characterization of Degradation Products (LC-MS, NMR) Analysis->Identification Identify Degradants Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation:

  • Acid and Base Hydrolysis:

    • Dissolve 5-Iodo-2-(piperazin-1-YL)pyrimidine in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH, respectively.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature and analyze at various time intervals.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Analyze samples at predetermined time points. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide further insights into the thermal stability of pyrimidine derivatives.[7][8][9][10][11]

  • Photostability:

    • In accordance with ICH Q1B guidelines, expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light.[12][13][14][15][16]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after a specified duration of light exposure.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[17][18] Reversed-phase HPLC with UV detection is a commonly employed technique for this purpose.[1][2]

Key Method Development Considerations:

  • Column: A C18 column is often a good starting point for the separation of pyrimidine derivatives.[1][2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its more polar or less polar degradants.[18]

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is recommended. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Safe Handling and Storage

Given the nature of 5-Iodo-2-(piperazin-1-YL)pyrimidine as an iodinated heterocyclic compound, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[19] Avoid contact with skin and eyes.[20]

  • Storage: Based on the predicted sensitivity of the parent compound 2-(1-Piperazinyl)pyrimidine to air and moisture (hygroscopic), 5-Iodo-2-(piperazin-1-YL)pyrimidine should be stored in a tightly sealed container in a cool, dry, and dark place, potentially under an inert atmosphere (e.g., argon or nitrogen).

Diagram 2: Interrelationship of Physicochemical Properties in Drug Development

Physicochemical_Properties Solubility Solubility Bioavailability Bioavailability Solubility->Bioavailability Formulation Formulation Development Solubility->Formulation Stability Stability Stability->Bioavailability Stability->Formulation Efficacy Therapeutic Efficacy Bioavailability->Efficacy Formulation->Efficacy

Caption: The critical role of solubility and stability in drug development.

Conclusion

The successful development of 5-Iodo-2-(piperazin-1-YL)pyrimidine as a potential therapeutic agent is contingent upon a thorough understanding of its solubility and stability profiles. This guide has provided a comprehensive framework for the systematic investigation of these critical physicochemical properties. By employing the described experimental protocols and adhering to established regulatory guidelines, researchers can generate the necessary data to support informed decision-making throughout the drug development process. The elucidation of the compound's solubility in various media and its degradation pathways under different stress conditions will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ultimately, unlocking the full therapeutic potential of this novel pyrimidine derivative.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • (n.d.). Thermal stability of N -heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]

  • (2010). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). DOI:10.1039/D4DD00065J. Retrieved from [Link]

  • Howard, B. Y. (n.d.). Safe Handling of Radioiodinated Solutions. Journal of Nuclear Medicine Technology. Retrieved from [Link]

  • (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from [Link]

  • (2021, June 11). Selective C–H Iodination of (Hetero)arenes. PMC - NIH. Retrieved from [Link]

  • (n.d.). Stability Indicating Analytical Method Development, Validation. IOSRPHR. Retrieved from [Link]

  • (n.d.). Q1A(R2) Guideline. ICH. Retrieved from [Link]

  • (n.d.). 5-Iodopyrimidin-2-ol | C4H3IN2O | CID 11959096. PubChem. Retrieved from [Link]

  • (n.d.). Thermal analysis of some novel pyrimidine derivatives. SciSpace. Retrieved from [Link]

  • (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • (2021, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. arXiv. Retrieved from [Link]

  • (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]

  • (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. FDA. Retrieved from [Link]

  • (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Retrieved from [Link]

  • (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • (n.d.). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • (2023, November 29). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. NIH. Retrieved from [Link]

  • (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

  • (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • (2014, October 24). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Retrieved from [Link]

  • (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency (EMA). Retrieved from [Link]

  • (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

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  • (2023, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. Retrieved from [Link]

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A Technical Guide to Sourcing 5-Iodo-2-(piperazin-1-YL)pyrimidine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-(piperazin-1-YL)pyrimidine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The integrity of the drug discovery process hinges on the quality and purity of such starting materials. This guide provides researchers, chemists, and supply chain managers with a comprehensive framework for sourcing, evaluating, and verifying 5-Iodo-2-(piperazin-1-YL)pyrimidine. We will delve into the commercial supplier landscape, define critical quality attributes, present a robust supplier qualification workflow, and outline common synthetic pathways to provide context for potential impurities. Our objective is to empower scientific teams to procure this reagent with confidence, ensuring reproducibility and success in their research and development endeavors.

Introduction to 5-Iodo-2-(piperazin-1-YL)pyrimidine

5-Iodo-2-(piperazin-1-YL)pyrimidine is a bifunctional molecule featuring a pyrimidine core, a common scaffold in pharmacologically active compounds, and a piperazine moiety, which often enhances solubility and provides a vector for further chemical modification.[1][2] The iodine atom at the 5-position is a key functional handle, enabling facile carbon-carbon and carbon-heteroatom bond formation through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This synthetic versatility makes it an invaluable precursor in the construction of complex molecular architectures.[1]

Chemical Identity:

  • IUPAC Name: 5-iodo-2-(piperazin-1-yl)pyrimidine

  • CAS Number: 95847-41-9[3][4]

  • Molecular Formula: C₈H₁₁IN₄[5]

  • Molecular Weight: 290.11 g/mol [4]

  • Structure:

The pyrimidine-piperazine core is a recognized pharmacophore present in numerous approved drugs and clinical candidates, valued for its ability to interact with various biological targets.[6][7] Its derivatives have shown promise in oncology, neuroscience, and infectious diseases, highlighting the importance of securing a reliable source of high-purity 5-Iodo-2-(piperazin-1-YL)pyrimidine for advancing novel therapeutic programs.[8]

The Commercial Supplier Landscape

A range of chemical suppliers offer 5-Iodo-2-(piperazin-1-YL)pyrimidine, catering to different scales and quality requirements. These can be broadly categorized:

  • Research-Scale Suppliers: Companies like Biosynth, BLDpharm, and ChemShuttle typically provide small quantities (mg to g) suitable for initial screening, route scouting, and early-stage discovery.[3][9][10] These suppliers often maintain stock for rapid delivery.

  • Bulk and Commercial-Scale Suppliers: For later-stage development and manufacturing (kg to multi-ton scale), larger chemical manufacturing organizations (CMOs) are the preferred partners. While they may not list the compound in a catalog, they often have the capability to synthesize it under cGMP (Current Good Manufacturing Practice) conditions upon request.

  • Custom Synthesis Providers: Numerous companies specialize in the custom synthesis of complex molecules that are not commercially available. This is a viable option if a specific purity profile or analog is required.

When selecting a supplier, it is crucial to consider not only price and availability but also their quality systems, documentation practices, and technical support.

Critical Quality Attributes (CQAs) for Sourcing

The suitability of 5-Iodo-2-(piperazin-1-YL)pyrimidine for its intended use is defined by a set of critical quality attributes. Simply relying on the label purity is insufficient; a deeper understanding of the material's characteristics is essential.

Key Specifications and Their Importance:

Attribute Typical Specification Analytical Method Causality & Importance
Appearance White to off-white or yellow solidVisual InspectionA significant deviation from the expected color may indicate the presence of impurities or degradation.
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms that the material is the correct molecule. This is the most fundamental quality check.
Purity ≥95% (Research Grade), ≥98% (Development Grade)HPLC, qNMRThe percentage of the desired compound. Low purity can lead to inaccurate biological data and the formation of unwanted side products in subsequent reactions.
Moisture Content ≤0.5%Karl Fischer (KF) TitrationExcess water can interfere with moisture-sensitive reactions (e.g., organometallic chemistry) and affect the accurate weighing of the material.
Residual Solvents Varies by synthesis (e.g., ≤0.5% Ethanol)GC-HSSolvents from the final crystallization or purification step can be toxic or inhibit downstream reactions.
Inorganic Impurities Report (e.g., Palladium)ICP-MSResidual catalysts (like Palladium from cross-coupling steps) can be highly problematic, poisoning subsequent catalytic reactions.

Supplier Qualification and Verification Protocol

Trust in a supplier's material should be established through a systematic process of evaluation and in-house verification. Do not assume the Certificate of Analysis (CoA) is infallible.

Workflow for Supplier Qualification

The following diagram outlines a robust workflow for selecting and qualifying a supplier for a critical reagent like 5-Iodo-2-(piperazin-1-YL)pyrimidine.

G cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: In-House Verification cluster_3 Phase 4: Final Decision A Identify Potential Suppliers B Request Quotes & Product Specifications A->B C Review Supplier's Quality Certifications (e.g., ISO 9001) B->C D Request & Scrutinize Certificate of Analysis (CoA) C->D E Compare CoA to Internal Quality Requirements D->E F Order Sample Quantity E->F G Perform Identity & Purity Tests (NMR, LC-MS, HPLC) F->G H Compare In-House Data to Supplier CoA G->H I Does data match and meet specifications? H->I J Approve Supplier & Place Bulk Order I->J Yes K Reject Supplier or Request New Lot I->K No

Caption: Workflow for qualifying a chemical supplier.

Experimental Protocol: Identity and Purity Verification

This protocol describes a standard procedure for verifying the identity and purity of a received sample.

Objective: To confirm the structure and estimate the purity of 5-Iodo-2-(piperazin-1-YL)pyrimidine.

Materials:

  • Sample of 5-Iodo-2-(piperazin-1-YL)pyrimidine

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • HPLC-grade Acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • NMR tubes, vials, pipettes

Part A: ¹H NMR for Identity Confirmation

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[11]

  • Analysis: Process the spectrum and compare the chemical shifts, coupling patterns, and integrations to a reference spectrum or predicted values. The characteristic pyrimidine protons and piperazine protons should be clearly identifiable.

Part B: LC-MS for Identity and HPLC for Purity

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like Acetonitrile or a DMSO/Acetonitrile mixture. Prepare a working solution by diluting the stock to ~50 µg/mL with 50:50 ACN/Water.

  • LC-MS Method (Identity):

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute.

    • Flow Rate: 0.4 mL/min

    • MS Detection: ESI+ mode. Look for the [M+H]⁺ ion at m/z 291.01.[5]

  • HPLC-UV Method (Purity):

    • Use the same LC conditions as above.

    • UV Detection: 254 nm.

    • Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine purity.[12] This should be compared directly with the purity value reported on the supplier's CoA.

Overview of Synthetic Pathways and Potential Impurities

Understanding the synthesis of 5-Iodo-2-(piperazin-1-YL)pyrimidine provides insight into the potential impurities that may be present in the final product. A common and efficient method is the nucleophilic aromatic substitution (SₙAr) of a di-halogenated pyrimidine.

G A 2-Chloro-5-iodopyrimidine (Starting Material 1) C Reaction Vessel (Solvent, e.g., EtOH) (Base, e.g., K2CO3) A->C B Piperazine (Starting Material 2) B->C D Nucleophilic Aromatic Substitution (SₙAr) C->D E Crude Product Mixture D->E F Purification (Recrystallization or Chromatography) E->F G 5-Iodo-2-(piperazin-1-YL)pyrimidine (Final Product) F->G

Caption: Simplified SₙAr synthesis pathway.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-chloro-5-iodopyrimidine or excess piperazine.

  • Di-substituted Byproduct: 2,5-bis(piperazin-1-yl)pyrimidine, formed if the starting material was 2,5-dichloropyrimidine and the reaction was not selective.

  • Positional Isomers: If the starting material contained isomeric impurities, they would likely carry through to the final product.

  • Solvents and Reagents: Residual ethanol, potassium carbonate, or other solvents and bases used in the reaction and purification.

A diligent analytical chemist will specifically look for these potential impurities when qualifying a new batch of the material.

Conclusion and Best Practices

The procurement of high-purity 5-Iodo-2-(piperazin-1-YL)pyrimidine is a foundational step for any research program relying on this versatile building block. Success depends on moving beyond a transactional purchase to a strategic sourcing process.

Key Takeaways for Researchers:

  • Vet Your Vendor: Look beyond the catalog. Assess the supplier's quality systems and technical documentation.

  • The CoA is a Starting Point, Not the Final Word: Always perform in-house analytical verification to build confidence in the material's quality and ensure batch-to-batch consistency.

  • Understand the Synthesis: Knowledge of the synthetic route provides a logical framework for anticipating and testing for likely impurities.

  • Maintain Records: Keep detailed records of suppliers, lot numbers, and in-house qualification data to ensure traceability and aid in troubleshooting any future experimental inconsistencies.

By implementing these principles, researchers can mitigate the risks associated with poor starting material quality, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 5-iodo-2-(piperazin-1-yl)pyrimidine. Retrieved from [Link]

  • Chemspace. (n.d.). 5-iodo-2-(piperazin-1-yl)pyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

  • MDPI. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Retrieved from [Link]

  • PubMed. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Retrieved from [Link]

  • NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrimidinyl piperazine. Retrieved from [Link]

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Methodological & Application

Synthesis of 5-Iodo-2-(piperazin-1-YL)pyrimidine from 2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 5-Iodo-2-(piperazin-1-YL)pyrimidine, a valuable building block in contemporary drug discovery and development. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible outcome.

Strategic Overview and Rationale

The target molecule, 5-Iodo-2-(piperazin-1-YL)pyrimidine, is synthesized via a robust two-step sequence starting from commercially available 2-chloropyrimidine. This strategy is predicated on fundamental and reliable organic transformations:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position of the electron-deficient pyrimidine ring is displaced by piperazine. This reaction is highly efficient due to the activation provided by the two ring nitrogen atoms.

  • Step 2: Electrophilic Aromatic Substitution (Iodination): The resulting 2-(piperazin-1-yl)pyrimidine intermediate is then subjected to regioselective iodination at the electron-rich C5 position. The piperazinyl substituent acts as an activating group, directing the electrophilic iodine to the desired position.

This synthetic route is advantageous due to the accessibility of starting materials, high yields, and straightforward purification procedures.

Overall Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Electrophilic Iodination 2-Chloropyrimidine 2-Chloropyrimidine Intermediate 2-(Piperazin-1-yl)pyrimidine 2-Chloropyrimidine->Intermediate Piperazine, K2CO3 Water, 60-65°C Piperazine Piperazine Piperazine->Intermediate Final_Product 5-Iodo-2-(piperazin-1-yl)pyrimidine Intermediate->Final_Product I2, AgNO3 Solvent, RT Characterization Characterization Final_Product->Characterization Purification & Analysis (NMR, MS) Iodine Iodine Iodine->Final_Product

Caption: Two-step synthesis of the target compound.

Part A: Synthesis of 2-(Piperazin-1-yl)pyrimidine

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The reaction between 2-chloropyrimidine and piperazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring, particularly C2, C4, and C6, susceptible to nucleophilic attack.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

The use of a base, such as potassium carbonate, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3] Using an excess of piperazine can also serve this purpose while simultaneously maximizing the reaction rate.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Chloropyrimidine

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (2.5 equivalents) and potassium carbonate (1.5 equivalents).

  • Add deionized water to the flask to create a stirrable solution.

  • While stirring, add 2-chloropyrimidine (1.0 equivalent) to the mixture in small portions at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 1-2 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to approximately 35°C. A yellow solid, which is the byproduct 1,4-bis(pyrimidin-2-yl)piperazine, may precipitate.[3]

  • Filter off any solid precipitate and wash with a small amount of cold water.

  • Transfer the filtrate to a separatory funnel and extract three times with chloroform or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-(piperazin-1-yl)pyrimidine, is typically a yellow oil or a low-melting solid and is often of sufficient purity for the subsequent step.[3] If necessary, further purification can be achieved by vacuum distillation or column chromatography.

Part B: Synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine

Mechanistic Insight: Electrophilic Aromatic Substitution

The piperazinyl group attached at the C2 position is an electron-donating group, which activates the pyrimidine ring towards electrophilic substitution. This activation is most pronounced at the C5 position. The reaction with an electrophilic iodine source, such as that generated from molecular iodine (I₂) and an oxidizing or activating agent like silver nitrate (AgNO₃), leads to the regioselective formation of the 5-iodo derivative.[4] The silver salt assists in generating a more potent electrophilic iodinating species.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-(Piperazin-1-yl)pyrimidine (from Part A)

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃) or other suitable oxidant (e.g., N-Iodosuccinimide)

  • Methanol or Chloroform

  • 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Dissolve 2-(piperazin-1-yl)pyrimidine (1.0 equivalent) in a suitable solvent such as methanol or chloroform in a round-bottom flask protected from light.

  • In a separate flask, prepare a solution or slurry of iodine (1.1 equivalents) and silver nitrate (1.1 equivalents) in the same solvent.

  • Slowly add the iodine/silver nitrate mixture to the solution of the pyrimidine derivative at room temperature with vigorous stirring.

  • Stir the reaction mixture at ambient temperature for 1-3 hours. Monitor the reaction by TLC.[5]

  • Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to reduce any unreacted iodine (the dark color will disappear).[5]

  • If an acidic byproduct is possible, wash the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with chloroform or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product, 5-Iodo-2-(piperazin-1-yl)pyrimidine, can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Quantitative Data and Characterization

Summary of Reagents and Yields
StepReagentMW ( g/mol )Molar Eq.Theoretical Yield
A 2-Chloropyrimidine114.531.0-
Piperazine86.142.5-
K₂CO₃138.211.5-
Product: 2-(Piperazin-1-yl)pyrimidine164.21-(Based on 1.0 Eq. of 2-chloropyrimidine)
B 2-(Piperazin-1-yl)pyrimidine164.211.0-
Iodine (I₂)253.811.1-
AgNO₃169.871.1-
Product: 5-Iodo-2-(piperazin-1-yl)pyrimidine290.11-(Based on 1.0 Eq. of intermediate)
Product Characterization

The identity and purity of the final product, 5-Iodo-2-(piperazin-1-yl)pyrimidine, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the regiochemistry of the iodine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight (Monoisotopic Mass: 290.0028 Da).[6]

  • Melting Point: To assess the purity of the final solid product.

Safety and Handling

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloropyrimidine: This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[7][8] Avoid contact and inhalation.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.

  • Iodine: Harmful if swallowed or inhaled and causes skin and serious eye irritation.[9] It is also toxic to aquatic life. Handle with care and avoid creating dust.[10]

  • Chloroform/Dichloromethane: These are volatile and potentially carcinogenic solvents. Handle exclusively in a fume hood.

References

  • CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents.
  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Synthesis of piperazin–2–yl–pyrimidines. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl Piperazines | Request PDF - ResearchGate. Available at: [Link]

  • 5-iodo-2-(piperazin-1-yl)pyrimidine - PubChem. Available at: [Link]

  • Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Available at: [Link]

  • Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl Piperazines - Sci-Hub. Available at: [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. Available at: [Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

  • Piperazine- and pyrimidine-containing drugs. - ResearchGate. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Iodine - Hazardous Substance Fact Sheet. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. Available at: [Link]

  • 2-(1-Piperazinyl)pyrimidine, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Available at: [Link]

  • Synthesis of 2-[4-(4-iodophenyl)-1-piperazinylmethyl]-1,3,4-oxadiazole and its potential application in the indirect iodination of carbonyl compounds - PubMed. Available at: [Link]

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Application Note & Protocol: Buchwald-Hartwig Amination of 5-Iodo-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing an exceptionally powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and development by enabling the synthesis of complex arylamines, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][4][5]

This document provides a detailed application guide and a robust experimental protocol for the Buchwald-Hartwig amination of 5-iodo-2-(piperazin-1-yl)pyrimidine. This substrate is of significant interest as it combines the privileged pyrimidine core with a piperazine moiety, both of which are prevalent in biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide rationale for the selection of specific reagents and conditions, and offer a step-by-step protocol designed for reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this critical transformation.

Mechanistic Rationale: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and adapting the protocol to different substrates. The cycle consists of three primary steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[4][6][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 5-iodo-2-(piperazin-1-yl)pyrimidine. This step forms a Pd(II) intermediate. The reactivity order for aryl halides is generally I > Br > OTf > Cl, making the aryl iodide an excellent electrophile for this transformation.[6]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong base, typically an alkoxide, then deprotonates the coordinated amine to form a palladium-amido complex. This is often the rate-determining step and is essential for catalyst turnover.[7][8]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the arylamine product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OA_Complex Amine_Complex [L-Pd(II)(Ar)(AmineH)]+ I- OA_Complex->Amine_Complex OA_Label Oxidative Addition OA_Complex->OA_Label Amido_Complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_Complex->Amido_Complex Coord_Label Amine Coordination + Base (B-) Amine_Complex->Coord_Label Product Ar-Amine (Product) Amido_Complex->Product Regen Regenerated L-Pd(0) Amido_Complex->Regen RE_Label Reductive Elimination Amido_Complex->RE_Label Regen->Pd0 ArI Ar-I ArI->Pd0 AmineH Amine-H AmineH->OA_Complex BH B-H + I- BH->Amido_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol Design: Rationale for Reagent & Condition Selection

The success of coupling with 5-iodo-2-(piperazin-1-yl)pyrimidine relies on the judicious selection of the catalyst system, base, and solvent. The electron-deficient nature of the pyrimidine ring and the presence of two basic nitrogen atoms on the piperazine moiety inform our choices.

  • Palladium Pre-catalyst: We recommend using a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). While Pd(II) sources like Pd(OAc)₂ are common, they require an in situ reduction step which can sometimes be inconsistent.[2][10] Starting with a well-defined Pd(0) source ensures a more direct entry into the catalytic cycle.

  • Ligand: This is arguably the most critical component. For electron-deficient heteroaryl halides, bulky, electron-rich biaryl monophosphine ligands are state-of-the-art.[4] We recommend XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). Its steric bulk facilitates the reductive elimination step, preventing catalyst decomposition and side reactions, while its electron-donating nature promotes the initial oxidative addition.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is the base of choice.[8] It is sufficiently strong to deprotonate the palladium-amine complex but is too bulky to act as a competing nucleophile. The choice of an anionic base is particularly important in nonpolar solvents.[12][13][14]

  • Solvent: Anhydrous, aprotic solvents are necessary. Toluene is highly recommended for reactions involving aryl iodides.[2] The byproduct, sodium iodide (NaI), has low solubility in toluene and precipitates out of the reaction mixture. This is advantageous as high concentrations of soluble iodide anions can have an inhibitory effect on the catalyst.[2][6]

Experimental Protocol

This protocol describes the coupling of 5-iodo-2-(piperazin-1-yl)pyrimidine with a generic secondary amine (e.g., morpholine) as a representative example.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
5-Iodo-2-(piperazin-1-yl)pyrimidine>97%Sigma-AldrichStarting material (1.0 eq)
Secondary Amine (e.g., Morpholine)>99%, AnhydrousSigma-AldrichNucleophile (1.2 eq)
Pd₂(dba)₃>97%Strem ChemicalsPalladium Pre-catalyst (0.02 eq, 2 mol%)
XPhos>98%Sigma-AldrichLigand (0.044 eq, 4.4 mol%)
Sodium tert-butoxide (NaOtBu)>97%Sigma-AldrichBase (1.4 eq)
TolueneAnhydrous, >99.8%Acros OrganicsReaction Solvent
Schlenk flask or sealed reaction vial--Must be oven-dried before use
Magnetic stirrer and stir bar--
Argon or Nitrogen gas supplyHigh Purity-For maintaining an inert atmosphere
Ethyl acetate, Saturated NaCl (brine), WaterReagent Grade-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying organic layer
Silica Gel60 Å, 230-400 mesh-For column chromatography
Step-by-Step Procedure

Caption: General experimental workflow for the amination protocol.

  • Inert Atmosphere Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of argon or nitrogen. Allow the flask to cool to room temperature.

  • Addition of Solids: In the flask, combine 5-iodo-2-(piperazin-1-yl)pyrimidine (e.g., 303 mg, 1.0 mmol, 1.0 eq), NaOtBu (135 mg, 1.4 mmol, 1.4 eq), XPhos (21 mg, 0.044 mmol, 4.4 mol%), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%).

    • Scientist's Note: It is crucial to handle the base, ligand, and catalyst quickly to minimize exposure to air and moisture. A glovebox is ideal but not strictly necessary if a good inert atmosphere technique is used.

  • Addition of Liquids: Evacuate and backfill the flask with inert gas three times. Through a septum, add anhydrous, degassed toluene (e.g., 5 mL) followed by the secondary amine (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 eq).

  • Degassing: If the solvent was not previously degassed, bubble argon through the reaction mixture for 10-15 minutes.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 100 °C. Stir the mixture vigorously. The color should change, often to a dark brown or black, indicating the formation of the active catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting aryl iodide.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (due to oxygen/moisture); Insufficiently strong base; Low temperature.Ensure all reagents are anhydrous and the system is fully inert. Use freshly opened reagents. Try a stronger base like LHMDS. Increase temperature in 10 °C increments (up to 120 °C).
Dehalogenation of Starting Material Presence of a hydrogen source (e.g., water); Side reaction is favored.Rigorously dry all reagents and solvent. Ensure the amine is anhydrous. A different ligand, such as RuPhos, may suppress this pathway.
Formation of Side Products Reaction temperature is too high, leading to decomposition; Incorrect stoichiometry.Decrease the reaction temperature. Re-verify the stoichiometry of all reagents, especially the base and amine.
Inconsistent Results Impurities in starting materials; Catalyst/ligand degradation.Purify starting materials if necessary. Use high-purity, fresh catalyst and ligand. Consider using a pre-formed Pd-ligand complex (precatalyst) for higher consistency.

Safety & Handling

  • Palladium Catalysts & Phosphine Ligands: These reagents can be air- and moisture-sensitive. Handle under an inert atmosphere. Avoid inhalation of dust. Consult Safety Data Sheets (SDS) for specific handling information.

  • Sodium tert-butoxide: A corrosive and moisture-sensitive strong base. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts exothermically with water.

  • Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources. Perform all operations in a well-ventilated fume hood.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Grokipedia URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Role of the Base in Buchwald–Hartwig Amination (Request PDF) Source: ResearchGate URL: [Link]

  • Title: Role of the base in Buchwald-Hartwig amination Source: PubMed URL: [Link]

  • Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute URL: [Link]

  • Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed URL: [Link]

  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines (Request PDF) Source: ResearchGate URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]

  • Title: The Buchwald-Hartwig Amination Reaction Source: YouTube URL: [Link]

  • Title: Buchwald-Hartwig amination Source: YouTube URL: [Link]

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Application Notes and Protocols for N-Alkylation of the Piperazine Ring in 5-Iodo-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Piperazines in Medicinal Chemistry

The N-aryl piperazine moiety is a privileged scaffold in a vast array of biologically active molecules and approved drugs.[1][2] The functionalization of the piperazine ring, particularly through N-alkylation, is a critical strategy in drug discovery for modulating pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[3][4] The 5-Iodo-2-(piperazin-1-yl)pyrimidine core, in particular, serves as a versatile building block. The iodine atom provides a handle for further structural modifications, such as cross-coupling reactions, while the secondary amine of the piperazine ring allows for the introduction of various alkyl substituents.

This document provides a detailed protocol for the N-alkylation of 5-Iodo-2-(piperazin-1-yl)pyrimidine. We will explore two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, troubleshooting, and characterization of the final products will be discussed to ensure a comprehensive and self-validating guide for researchers.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation via nucleophilic substitution is a straightforward and common method for forming a new carbon-nitrogen bond.[3][5][6] The reaction proceeds via an SN2 mechanism where the lone pair of the secondary amine on the piperazine ring attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[6][7]

Reaction Principle

The nucleophilicity of the secondary amine is a key factor in this reaction. The use of a mild base is often necessary to neutralize the hydrohalic acid byproduct that is formed, which would otherwise protonate the starting amine and halt the reaction.[7][8] Potassium carbonate is a cost-effective and suitable inorganic base for this purpose, particularly in polar aprotic solvents like N,N-Dimethylformamide (DMF).[7][8][9]

Experimental Protocol: Direct N-Alkylation

Materials:

  • 5-Iodo-2-(piperazin-1-yl)pyrimidine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Iodo-2-(piperazin-1-yl)pyrimidine (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature.[10]

  • Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.[10]

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove DMF and residual inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Method 2: Reductive Amination

Reductive amination is another powerful and widely used method for N-alkylation, especially when dealing with aldehydes or ketones as the alkyl source.[4][5][11] This two-step, one-pot reaction involves the initial formation of an iminium ion from the condensation of the secondary amine with a carbonyl compound, followed by in-situ reduction.[4] A significant advantage of this method is the prevention of over-alkylation, which can be a challenge with direct alkylation.[4]

Reaction Principle

The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred because they are selective for the iminium ion over the starting carbonyl compound.[4] This selectivity allows for the reaction to be carried out in a single pot without the need to isolate the iminium intermediate.

Experimental Protocol: Reductive Amination

Materials:

  • 5-Iodo-2-(piperazin-1-yl)pyrimidine

  • Aldehyde or Ketone (1.1 - 1.5 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve 5-Iodo-2-(piperazin-1-yl)pyrimidine (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent such as DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the reaction solvent (DCM or DCE).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation and Characterization

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of 5-Iodo-2-(piperazin-1-yl)pyrimidine. Please note that yields can vary depending on the specific substrate and reaction conditions.

MethodAlkylating AgentBase/Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Direct AlkylationBenzyl BromideK₂CO₃DMF604-885-95
Direct AlkylationEthyl IodideK₂CO₃DMF706-1280-90
Reductive AminationBenzaldehydeNaBH(OAc)₃DCERT2-680-95
Reductive AminationAcetoneNaBH(OAc)₃DCERT4-875-85

Characterization of the Final Product:

The purified N-alkylated product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and the successful incorporation of the alkyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive alkylating agent- Insufficient base (Direct Alkylation)- Inactive reducing agent (Reductive Amination)- Low reaction temperature- Use a fresh or purified alkylating agent.- Increase the amount of base.- Use a fresh batch of the reducing agent.- Increase the reaction temperature in increments.
Formation of multiple products - Over-alkylation (Direct Alkylation)- Side reactions of the alkylating agent- Use a larger excess of the piperazine starting material.- Consider using reductive amination for better selectivity.[4]- Purify the alkylating agent before use.
Difficult purification - Residual DMF- Co-elution of impurities- Ensure thorough washing with water and brine during work-up.- Optimize the eluent system for column chromatography; consider using a different stationary phase.

Visualization of the Experimental Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Combine Starting Material, Base/Carbonyl, and Solvent add_reagent Add Alkyl Halide or Reducing Agent prep->add_reagent Inert Atmosphere monitor Heat and Monitor (TLC/LC-MS) add_reagent->monitor Stirring quench Quench and Extract monitor->quench Reaction Complete wash_dry Wash and Dry Organic Layer quench->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize

Sources

Application Notes and Protocols: The 5-Iodo-2-(piperazin-1-yl)pyrimidine Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Medicinal Chemistry Division

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology.[1] The pyrimidine ring is a cornerstone of many successful kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, enabling it to form crucial hydrogen bond interactions within the kinase hinge region.[2] When combined with a piperazine moiety, the resulting 2-(piperazin-1-yl)pyrimidine scaffold offers a versatile platform for developing potent and selective kinase inhibitors. The piperazine group not only enhances solubility and favorable pharmacokinetic properties but also provides a key vector for introducing additional pharmacophoric elements to target specific kinase isoforms.

The strategic incorporation of a halogen at the 5-position, specifically iodine in 5-Iodo-2-(piperazin-1-yl)pyrimidine , transforms this scaffold into a powerful and versatile building block for medicinal chemists. The iodine atom serves as a highly efficient synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5][6][7] This allows for the systematic and modular construction of diverse chemical libraries, enabling extensive exploration of the structure-activity relationships (SAR) required to achieve high potency and selectivity against a desired kinase target. This application note will provide a comprehensive overview of the synthetic utility of 5-Iodo-2-(piperazin-1-yl)pyrimidine and detailed protocols for its application in the synthesis and evaluation of novel kinase inhibitors.

The Strategic Advantage of the 5-Iodo Substituent

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives. This is a critical consideration in complex, multi-step synthetic campaigns, as it often translates to higher yields and cleaner reactions.

dot graph "Synthetic_Versatility" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Scaffold [label="5-Iodo-2-(piperazin-1-yl)pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; Suzuki [label="Suzuki Coupling\n(Aryl/Heteroaryl Boronic Acids/Esters)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; Sonogashira [label="Sonogashira Coupling\n(Terminal Alkynes)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Buchwald [label="Buchwald-Hartwig Amination\n(Amines)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; Other [label="Other C-C & C-N Couplings", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-2!"]; Inhibitors [label="Diverse Kinase Inhibitors", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,-4!"];

Scaffold -> Suzuki [label="Pd Catalyst"]; Scaffold -> Sonogashira [label="Pd/Cu Catalysis"]; Scaffold -> Buchwald [label="Pd Catalyst"]; Scaffold -> Other [label="Various Catalysts"]; Suzuki -> Inhibitors; Sonogashira -> Inhibitors; Buchwald -> Inhibitors; Other -> Inhibitors; } caption: "Synthetic utility of the 5-Iodo-2-(piperazin-1-yl)pyrimidine scaffold."

Synthetic Protocols for Kinase Inhibitor Development

The following protocols provide detailed methodologies for the derivatization of the 5-Iodo-2-(piperazin-1-yl)pyrimidine scaffold and a general method for evaluating the inhibitory activity of the resulting compounds.

Protocol 1: Synthesis of a 5-Aryl-2-(piperazin-1-yl)pyrimidine Derivative via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Iodo-2-(piperazin-1-yl)pyrimidine with a generic arylboronic acid. This reaction is a cornerstone for introducing diverse aromatic and heteroaromatic moieties at the 5-position of the pyrimidine ring.

Materials:

  • 5-Iodo-2-(piperazin-1-yl)pyrimidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-Iodo-2-(piperazin-1-yl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (0.05-0.10 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(piperazin-1-yl)pyrimidine derivative.

Causality Behind Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a versatile catalyst for Suzuki couplings. PdCl₂(dppf) can be used for more challenging substrates.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Cs₂CO₃ is often more effective for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 2: Derivatization of the Piperazine Moiety

The secondary amine of the piperazine ring provides another point for diversification. This can be achieved through various reactions such as reductive amination, acylation, or nucleophilic substitution. The following protocol outlines a general procedure for N-alkylation.

Materials:

  • 5-substituted-2-(piperazin-1-yl)pyrimidine derivative (from Protocol 1)

  • Aldehyde or ketone (e.g., acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane, dichloroethane)

Procedure:

  • Reaction Setup: Dissolve the 5-substituted-2-(piperazin-1-yl)pyrimidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in the solvent.

  • Reducing Agent Addition: Add the reducing agent (1.5 eq) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to yield the N-alkylated product.

Target Kinases and Structure-Activity Relationship (SAR) Insights

Derivatives of the 2-(piperazin-1-yl)pyrimidine scaffold have shown inhibitory activity against a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them attractive targets in oncology.[8]

  • Janus Kinases (JAKs): Key mediators in cytokine signaling pathways, relevant in inflammatory diseases and hematological malignancies.[9]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia.[9]

  • Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, targeted in B-cell malignancies.[10]

  • PI3K/mTOR Pathway Kinases: Central regulators of cell growth, proliferation, and survival.[11]

Illustrative SAR Table:

The following table presents hypothetical data for a series of inhibitors based on the 5-Iodo-2-(piperazin-1-yl)pyrimidine scaffold to illustrate potential SAR.

Compound IDR¹ (at C5)R² (at Piperazine N4)CDK4 IC₅₀ (nM)JAK2 IC₅₀ (nM)
1a IodoH>10,000>10,000
2a 4-methoxyphenylH5,2008,500
2b 4-methoxyphenylMethyl4,8007,900
2c 4-methoxyphenylIsopropyl3,5006,200
3a 3-aminophenylH8501,200
3b 3-aminophenylMethyl720980
3c 3-aminophenylIsopropyl450650
4a 4-(pyridin-4-yl)H150220
4b 4-(pyridin-4-yl)Methyl95150
4c 4-(pyridin-4-yl)Isopropyl50 85

This is example data for illustrative purposes.

dot graph "SAR_Logic" { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=12];

node1 [label="{ Core Scaffold | 5-Iodo-2-(piperazin-1-yl)pyrimidine}", fillcolor="#F1F3F4", fontcolor="#202124"]; node2 [label="{ R¹ at C5 | Aryl/Heteroaryl group | Interacts with hinge region}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node3 [label="{ R² at Piperazine N4 | Alkyl/Acyl group | Probes solvent-exposed region}", fillcolor="#34A853", fontcolor="#FFFFFF"]; node4 [label="{ Potency & Selectivity}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

node1 -> node2 [label="Suzuki, etc."]; node1 -> node3 [label="Alkylation, etc."]; node2 -> node4; node3 -> node4; } caption: "Logical flow of SAR exploration from the core scaffold."

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of a test compound against a specific protein kinase. It is based on measuring the phosphorylation of a substrate.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In a microplate, add the kinase assay buffer, the recombinant kinase, and the substrate.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System:

  • Positive Control (DMSO vehicle): Represents 100% kinase activity.

  • Negative Control (No kinase/substrate): Establishes the background signal.

  • Reference Inhibitor: Include a known inhibitor for the target kinase to validate the assay's performance.

Conclusion

5-Iodo-2-(piperazin-1-yl)pyrimidine is a highly valuable and versatile scaffold for the discovery of novel kinase inhibitors. Its synthetic tractability, particularly at the 5-position, allows for the rapid generation of diverse chemical libraries. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to leverage this privileged scaffold in their quest for new and effective targeted therapies.

References

  • Google Patents. (n.d.). Piperazinylpyrimidine analogues as protein kinase inhibitors.
  • Google Patents. (n.d.). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • MedChemica. (n.d.). Publications & Patents. Retrieved January 22, 2026, from [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]

  • BindingDB. (n.d.). Patents in BindingDB. Retrieved January 22, 2026, from [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]

  • Patel, H., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1841.
  • Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102. [Link]

  • Chemistry LibreTexts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Sola, I., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009–2018. [Link]

  • Di Micco, S., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3549. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3236. [Link]

  • Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. [Link]

  • Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3425–3429. [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved January 22, 2026, from [Link]

  • Bebbington, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Medicinal Chemistry Letters, 4(11), 1046–1051. [Link]

  • Rawat, S., et al. (2022). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega, 7(30), 26786–26801. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Chen, K., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. [Link]

Sources

Application Note: Streamlined Development of Novel GPCR Ligands from a 5-Iodo-2-(piperazin-1-yl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the design, synthesis, and functional evaluation of novel G protein-coupled receptor (GPCR) ligands, utilizing 5-Iodo-2-(piperazin-1-yl)pyrimidine as a versatile starting scaffold. The strategic placement of the iodo group at the C5 position offers a prime handle for diversification through palladium-catalyzed cross-coupling reactions, while the 2-(piperazin-1-yl) moiety is a well-established pharmacophore for numerous aminergic GPCRs, particularly serotonin and dopamine receptors.[1][2][3] We present detailed, field-proven protocols for ligand library synthesis via Suzuki-Miyaura and Buchwald-Hartwig reactions, followed by a robust screening cascade involving binding and cell-based functional assays. This document is designed to empower researchers to efficiently navigate the early stages of GPCR drug discovery, from rational design to hit validation.

Introduction: The Strategic Advantage of the 5-Iodo-2-(piperazin-1-yl)pyrimidine Scaffold

G protein-coupled receptors (GPCRs) represent the largest family of membrane receptors and are the targets of a significant portion of all approved drugs.[4][5] The discovery of novel ligands with specific affinity and functional activity for GPCR subtypes remains a cornerstone of modern pharmacology. The arylpiperazine motif is a "privileged scaffold" in medicinal chemistry, frequently found in centrally active agents targeting aminergic GPCRs.[1][2]

The 5-Iodo-2-(piperazin-1-yl)pyrimidine scaffold is an ideal starting point for GPCR ligand development for two primary reasons:

  • The 2-(Piperazin-1-yl)pyrimidine Core: This bioisostere of endogenous neurotransmitters like serotonin and dopamine provides a foundational binding element for a range of aminergic receptors. The nitrogen atoms of the piperazine and pyrimidine rings can serve as key hydrogen bond acceptors or protonatable centers, anchoring the ligand in the receptor's binding pocket.[3]

  • The C5-Iodo Functional Handle: The iodine atom at the 5-position of the pyrimidine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical diversity, enabling extensive exploration of the structure-activity relationship (SAR) to optimize ligand potency, selectivity, and functional profile.[6][7]

This guide will focus on leveraging this scaffold to generate a focused library of ligands targeting the serotonin 5-HT2A (a Gq-coupled receptor) and dopamine D2 (a Gi-coupled receptor) as illustrative examples.

Synthesis of a Focused Ligand Library

The core strategy involves diversifying the scaffold at the C5 position using Suzuki-Miyaura coupling to introduce various aryl and heteroaryl moieties, and at the N4' position of the piperazine ring via Buchwald-Hartwig amination.

General Workflow for Ligand Synthesis

The following diagram illustrates the overall synthetic and screening strategy.

G cluster_synthesis PART A: Synthesis cluster_screening PART B: Screening Cascade A Starting Material: 5-Iodo-2-(piperazin-1-yl)pyrimidine B Suzuki-Miyaura Coupling (Diversification at C5) A->B Parallel Synthesis C Buchwald-Hartwig Amination (Diversification at Piperazine N4') A->C Parallel Synthesis D Focused Ligand Library (Purified & Characterized) B->D C->D E Primary Screening: Radioligand Binding Assay (Determine Affinity Ki) D->E Screening F Functional Assays (Determine Potency & Efficacy) E->F Active Compounds G Hit Validation & SAR Analysis F->G G A Validated Hits from Binding Assays B Select Assay Based on Receptor G-Protein Coupling A->B C 5-HT2A (Gq-coupled) Calcium Flux Assay B->C D D2 (Gi-coupled) cAMP Accumulation Assay B->D E Determine Agonist EC50 (Dose-Response Curve) C->E F Determine Antagonist IC50 (In presence of known agonist) C->F D->E D->F G Characterize Functional Profile (Agonist, Antagonist, etc.) E->G F->G

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 5-Iodo-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract

This comprehensive guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 5-Iodo-2-(piperazin-1-yl)pyrimidine. This compound, a key intermediate in pharmaceutical synthesis, requires high purity for subsequent reactions and biological testing. This document provides a foundational protocol, explains the scientific rationale behind the methodological choices, and offers a framework for method optimization and troubleshooting.

Introduction: The Chromatographic Challenge

5-Iodo-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core, a piperazine moiety, and an iodine atom. This combination of functional groups presents a unique purification challenge. The basic nitrogen atoms of the piperazine ring can interact with residual silanols on the silica-based stationary phase, potentially leading to peak tailing.[1] The overall polarity of the molecule necessitates a careful balance of aqueous and organic components in the mobile phase to achieve adequate retention and subsequent elution.[2][3]

Reversed-phase HPLC is the method of choice for this application due to its versatility and suitability for compounds with moderate polarity.[4][5] This guide will focus on a gradient elution method, which is particularly effective for separating the target compound from impurities that may have different polarities.[6][7]

Physicochemical Properties of 5-Iodo-2-(piperazin-1-yl)pyrimidine

A thorough understanding of the analyte's properties is fundamental to developing a successful purification method.

PropertyValue/InformationSource
Molecular Formula C₈H₁₁IN₄Biosynth
Molecular Weight 290.11 g/mol Biosynth
Appearance SolidN/A
Key Structural Features Pyrimidine ring, Piperazine ring, Iodine atomN/A
Expected Polarity Moderately polar, with basic character due to the piperazine group.Inferred from structure

Experimental Workflow

The purification process follows a logical sequence from initial preparation to the final analysis of the purified product.

workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Sample Preparation (Dissolution in Mobile Phase A) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Filtration & Degassing) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection gradient->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis of Fractions fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Isolated Pure Compound evaporation->final_product

Caption: Overall workflow for the HPLC purification of 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Materials and Methods

Materials
  • 5-Iodo-2-(piperazin-1-yl)pyrimidine (crude)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) in water

  • Water (HPLC grade)

  • C18 reverse-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • HPLC system with a gradient pump, autosampler, UV detector, and fraction collector

Recommended HPLC Parameters

The following table outlines the suggested starting parameters for the purification method.

ParameterRecommended SettingRationale
Column C18, 250 x 21.2 mm, 5 µmC18 is a versatile stationary phase for moderately polar compounds.[5]
Mobile Phase A 0.1% TFA in WaterThe acidic modifier helps to protonate the basic piperazine nitrogen, reducing peak tailing.[8]
Mobile Phase B AcetonitrileA common organic solvent in reversed-phase HPLC with good UV transparency.[2]
Gradient 10-50% B over 20 minutesA scouting gradient to separate the target compound from impurities.[6][7]
Flow Rate 20 mL/minAppropriate for a preparative column of this dimension.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds. A UV scan of the compound is recommended for optimization.
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Column Temperature AmbientCan be increased (e.g., to 40°C) to improve peak shape and reduce viscosity.[9]

Detailed Protocol

Mobile Phase Preparation
  • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of trifluoroacetic acid. Mix thoroughly.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter to remove particulates.[3]

  • Degas both mobile phases using an ultrasonicator or helium sparging to prevent bubble formation in the pump and detector.[3]

Sample Preparation
  • Dissolve the crude 5-Iodo-2-(piperazin-1-yl)pyrimidine in a minimal amount of Mobile Phase A.

  • If the sample does not fully dissolve, a small percentage of acetonitrile can be added, but ensure the final sample solvent is weaker than the initial mobile phase conditions to prevent peak distortion.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any insoluble material that could clog the column.

HPLC System Operation
  • System Startup: Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) at the set flow rate until a stable baseline is achieved. This typically requires 5-10 column volumes.

  • Method Setup: Program the HPLC method with the gradient profile outlined in the parameters table.

  • Injection and Run: Inject the prepared sample onto the column and start the purification run.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak of interest.

Post-Purification Processing
  • Purity Analysis: Analyze small aliquots of the collected fractions using an analytical HPLC method to determine their purity.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The trifluoroacetic acid will form a salt with the product.

Method Optimization

The initial "scouting" gradient provides a starting point for optimization.[7]

optimization cluster_observe Observe Initial Run cluster_adjust Adjust Parameters cluster_evaluate Evaluate Outcome initial_run Poor Resolution or Long Run Time adjust_gradient Modify Gradient Slope initial_run->adjust_gradient If peaks are too close or too far apart adjust_mobile_phase Change Organic Modifier (e.g., Methanol) initial_run->adjust_mobile_phase If selectivity is poor adjust_ph Alter Mobile Phase pH (e.g., with formic acid) initial_run->adjust_ph If peak tailing persists improved_separation Improved Resolution and Peak Shape adjust_gradient->improved_separation adjust_mobile_phase->improved_separation adjust_ph->improved_separation

Caption: A decision-making flowchart for HPLC method optimization.

  • Gradient Slope: If the peaks of interest elute too quickly and are poorly resolved, a shallower gradient (e.g., 10-30% B over 20 minutes) can be employed.[6] Conversely, if the run time is excessively long, a steeper gradient can be used.

  • Mobile Phase Modifier: While TFA is effective, it can be difficult to remove from the final product. Formic acid (0.1%) is a volatile alternative that is also compatible with mass spectrometry.[10]

  • Organic Solvent: Substituting acetonitrile with methanol can alter the selectivity of the separation and may improve the resolution of closely eluting impurities.[2]

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanol groups; Column overload.[1]Ensure the mobile phase is sufficiently acidic (pH 2-3); Reduce the amount of sample injected.[1]
High Backpressure Clogged frit or column; Precipitated buffer.[11]Filter the sample and mobile phases; Flush the column with a strong solvent.[11]
Ghost Peaks Impurities in the mobile phase; Carryover from previous injections.Use high-purity HPLC-grade solvents; Implement a needle wash step in the injection sequence.[12]
Baseline Drift Incomplete column equilibration; Mismatched UV absorbance of mobile phases.[7]Extend the equilibration time; Use a reference wavelength on the detector if available.[7]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of 5-Iodo-2-(piperazin-1-yl)pyrimidine. By following the detailed steps for method development, execution, and optimization, researchers can achieve high purity of this important pharmaceutical intermediate. The principles and troubleshooting guidance presented herein are broadly applicable to the purification of similar heterocyclic compounds.

References

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Retrieved from [Link]

  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC? Retrieved from [Link]

  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development? Retrieved from [Link]

  • PubMed. (1980, March 14). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodopyrimidin-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Hydroxy-2-pyrimidinyl)piperazine. Retrieved from [Link]

  • PubMed. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Retrieved from [Link]

  • PubMed. (2005, Jan-Feb). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

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Application Note: The Strategic Use of 5-Iodo-2-(piperazin-1-yl)pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 5-Iodo-2-(piperazin-1-yl)pyrimidine in fragment-based drug discovery (FBDD). This fragment combines a privileged pyrimidine-piperazine scaffold, frequently observed in kinase inhibitors and other targeted therapies, with a synthetically versatile iodine handle. This unique combination makes it an exceptional starting point for FBDD campaigns. We will explore the strategic rationale for its use, provide step-by-step protocols for primary screening using biophysical methods, and detail synthetic procedures for hit-to-lead evolution via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragment strategies for challenging biological targets.

Introduction: Why 5-Iodo-2-(piperazin-1-yl)pyrimidine?

Fragment-Based Drug Discovery (FBDD) has cemented its place as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2] The core principle of FBDD is to screen low molecular weight compounds (~150-300 Da) that, despite typically weak binding affinities, form highly efficient and specific interactions with the target protein.[1][3]

The fragment 5-Iodo-2-(piperazin-1-yl)pyrimidine is a strategically designed starting point for FBDD campaigns for several key reasons:

  • Privileged Scaffolds: The 2-(piperazin-1-yl)pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. This motif is present in numerous approved drugs and clinical candidates, particularly kinase inhibitors, where the pyrimidine ring often acts as a hinge-binder and the piperazine provides a vector for solvent-exposed regions.[4][5][6][7]

  • Synthetically Tractable Vector: The iodine atom at the C5 position of the pyrimidine ring is a key feature. It serves as a highly reactive and versatile handle for synthetic elaboration. This allows for the rapid and predictable generation of analog libraries through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][6][8][9][10][11] This is the cornerstone of the "fragment growing" or "fragment linking" phase of FBDD.

  • Favorable Physicochemical Properties: With a molecular weight of 289.1 g/mol , this fragment fits within the typical range for FBDD. The piperazine and pyrimidine moieties provide a balance of hydrophilicity and hydrophobicity, often leading to good aqueous solubility, a critical requirement for biophysical screening assays.

The overall strategy involves using the core scaffold to find initial binding interactions and then exploring the surrounding chemical space by modifying the C5 position to achieve higher potency and selectivity.

The FBDD Workflow with 5-Iodo-2-(piperazin-1-yl)pyrimidine

A typical FBDD campaign using this fragment follows a structured, multi-stage process. Each stage is designed to generate specific data to guide the subsequent steps, ensuring a logical and efficient progression from a low-affinity hit to a potent lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Evolution Screen Primary Screening (NMR, SPR) Validate Hit Validation (Orthogonal Assay, Dose-Response) Screen->Validate Initial Hits XRay Structure Determination (X-ray Crystallography) Validate->XRay Confirmed Hit Synthesis Chemical Synthesis (Suzuki, Sonogashira) XRay->Synthesis Binding Pose & Growth Vectors Optimize SAR Exploration & Lead Optimization Synthesis->Optimize New Analogs Optimize->Validate Test in Assays

Caption: High-level FBDD workflow using 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Phase 1: Hit Identification & Validation Protocols

The initial goal is to unambiguously identify if the fragment binds to the target of interest. Due to the expected low affinity (µM to mM range), highly sensitive biophysical techniques are required.[12]

Primary Screening: Nuclear Magnetic Resonance (NMR) Spectroscopy

Ligand-observed NMR methods are exceptionally well-suited for fragment screening because they can reliably detect weak binding events.[13][14] Saturation Transfer Difference (STD) NMR is a popular and robust choice.[15][16][17][18]

Protocol 3.1: 1D ¹H STD-NMR for Fragment Screening

Objective: To detect binding of 5-Iodo-2-(piperazin-1-yl)pyrimidine to the target protein by observing the transfer of magnetic saturation from the protein to the ligand.

Materials:

  • Target Protein (MW > 20 kDa recommended)

  • 5-Iodo-2-(piperazin-1-yl)pyrimidine

  • Deuterated NMR Buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, 150 mM NaCl, pH 7.4)

  • NMR Spectrometer (≥ 600 MHz with cryoprobe recommended)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fragment at 100 mM in d6-DMSO.

    • Prepare the final NMR sample containing the target protein at a concentration of 10-50 µM in the deuterated NMR buffer.

    • Add the fragment to the protein sample to a final concentration of 200-500 µM. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

    • Prepare a control sample containing only the fragment at the same concentration in the same buffer.

  • Spectrometer Setup:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard 1D ¹H reference spectrum of the fragment-only sample to identify its proton resonances.

  • STD Experiment Acquisition:

    • Load the protein-fragment sample.

    • Use a standard STD pulse sequence (e.g., stddiffesgp on Bruker instruments).[18]

    • On-Resonance Saturation: Set the selective saturation frequency to a region where only protein resonances appear (e.g., 0.5 ppm to -1.0 ppm for aliphatic protons). Ensure no fragment signals are in this region.[16]

    • Off-Resonance Saturation: Set the off-resonance frequency to a region devoid of any protein or ligand signals (e.g., 30-40 ppm).[17]

    • Saturation Time: Use a saturation time (typically a train of selective Gaussian pulses) of 1.5-2.5 seconds. This allows for efficient saturation transfer.

    • Acquire the on-resonance and off-resonance spectra in an interleaved fashion to minimize artifacts from spectrometer instability.

  • Data Processing and Analysis:

    • Process the data to generate the difference spectrum (Off-Resonance minus On-Resonance).

    • Interpretation: If signals corresponding to the fragment's protons are visible in the difference spectrum, it indicates that the fragment is binding to the protein. The intensity of the STD signals is proportional to the strength of the interaction.

Causality and Trustworthiness: This protocol is self-validating. The presence of signals in the difference spectrum is direct evidence of binding, as saturation can only be transferred from the protein to the fragment upon physical interaction. The fragment-only control ensures that the observed signals are not artifacts.

Orthogonal Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic and affinity data, making it an excellent orthogonal method to validate hits from NMR screening.[9][12][18]

Protocol 3.2: SPR Hit Confirmation and Affinity Estimation

Objective: To confirm the binding of 5-Iodo-2-(piperazin-1-yl)pyrimidine and estimate its dissociation constant (KD).

Materials:

  • SPR Instrument (e.g., Biacore™, ProteOn™)

  • Sensor Chip (CM5 is common for amine coupling)[4]

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Target Protein

  • Running Buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • 5-Iodo-2-(piperazin-1-yl)pyrimidine

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a high immobilization level (10,000-15,000 Response Units, RU) to maximize the signal for the small fragment.[4]

    • Create a reference flow cell, either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding effects.

  • Assay Development:

    • Prepare a dilution series of the fragment in running buffer. Due to the iodo-group, solubility should be checked. A typical concentration range for fragment screening is 1 µM to 1 mM.

    • Ensure the DMSO concentration is identical in all fragment solutions and the running buffer to minimize bulk refractive index mismatch, a common source of false positives.

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the target and reference flow cells. Use a sufficient association time (e.g., 60s) and dissociation time (e.g., 120s).

    • Regenerate the surface between injections if necessary, although the weak binding of fragments often allows for complete dissociation without a regeneration step.

  • Data Analysis:

    • Subtract the response from the reference flow cell from the active flow cell to obtain the specific binding sensorgram.

    • Plot the equilibrium response (Req) against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

Causality and Trustworthiness: The use of a reference channel provides a robust internal control for non-specific binding and buffer effects. A concentration-dependent binding response that fits a 1:1 binding model provides strong, quantitative evidence of a specific interaction.

Parameter NMR (STD) Surface Plasmon Resonance (SPR)
Principle Detects binding via magnetization transferDetects binding via change in refractive index
Protein Req. Moderate (mg)Low (µg)
Throughput Moderate (can pool fragments)High
Data Output Qualitative (Binding/No Binding)Quantitative (KD, kon, koff)
Key Insight Direct evidence of interactionAffinity and kinetic profile

Phase 2: Structural Characterization Protocol

Once a fragment hit is validated, determining its binding mode is crucial for guiding synthetic chemistry. X-ray crystallography is the gold standard for this purpose.

Protocol 4.1: Crystal Soaking for Fragment-Protein Complex Structure

Objective: To obtain a high-resolution crystal structure of the target protein in complex with 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Materials:

  • High-quality, robust protein crystals

  • Soaking solution (typically the mother liquor from crystallization)

  • 5-Iodo-2-(piperazin-1-yl)pyrimidine

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Crystal Preparation: Grow crystals of the target protein to a suitable size for diffraction (>50 µm). The crystals must be robust enough to withstand the soaking process.[5]

  • Soaking:

    • Prepare a solution of the fragment in the soaking solution at a concentration significantly above the measured KD (e.g., 1-10 mM). The DMSO concentration should be kept at a level tolerated by the crystals (typically <10%).

    • Transfer a protein crystal into a drop of the fragment-containing soaking solution.

    • Incubate for a period ranging from minutes to overnight. The optimal time is target-dependent and may require optimization.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect a high-resolution X-ray diffraction dataset.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment. The high electron density of the iodine atom can be particularly helpful in unambiguously identifying the fragment's location.

Causality and Trustworthiness: Visualizing the fragment in the electron density map provides irrefutable proof of binding and its precise orientation. This structural data reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) and, most importantly, identifies the vectors for synthetic elaboration based on the position of the iodine atom.

Phase 3: Hit-to-Lead Evolution Protocols

With structural information in hand, the next phase is to "grow" the fragment into a more potent lead compound by synthetically modifying the C5-iodo position. Palladium-catalyzed cross-coupling reactions are ideal for this purpose.

Synthesis cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Fragment 5-Iodo-2-(piperazin-1-yl)pyrimidine (Starting Fragment) Suzuki_reagents Aryl/Heteroaryl Boronic Acid + Pd Catalyst, Base Fragment->Suzuki_reagents Sonogashira_reagents Terminal Alkyne + Pd/Cu Catalyst, Base Fragment->Sonogashira_reagents Suzuki_product 5-Aryl-2-(piperazin-1-yl)pyrimidine (Increased Potency/Selectivity) Suzuki_reagents->Suzuki_product Sonogashira_product 5-Alkynyl-2-(piperazin-1-yl)pyrimidine (Probe Deeper Pockets) Sonogashira_reagents->Sonogashira_product

Caption: Synthetic evolution pathways for the core fragment.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize 5-aryl or 5-heteroaryl derivatives to explore flat, aromatic-binding regions near the fragment binding site.

Materials:

  • 5-Iodo-2-(piperazin-1-yl)pyrimidine

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, DME)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-Iodo-2-(piperazin-1-yl)pyrimidine (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.10 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 5-aryl derivative.

Sonogashira Coupling Protocol

Objective: To synthesize 5-alkynyl derivatives, which can act as linear linkers to probe deeper, narrow pockets or introduce new interaction points.[1][6][8][9][10][11]

Materials:

  • 5-Iodo-2-(piperazin-1-yl)pyrimidine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-Iodo-2-(piperazin-1-yl)pyrimidine (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) iodide (0.05-0.10 eq).

  • Add the degassed solvent (e.g., THF) followed by the base (e.g., Triethylamine, which can often serve as both base and co-solvent).

  • Add the terminal alkyne (1.1-1.3 eq) dropwise.

  • Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent, wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion

5-Iodo-2-(piperazin-1-yl)pyrimidine represents a highly valuable tool in the arsenal of the modern medicinal chemist. Its design thoughtfully combines a biologically relevant scaffold with a synthetically versatile functional group, perfectly aligning with the principles of fragment-based drug discovery. The protocols outlined in this guide provide a robust framework for identifying new binders, characterizing their interactions, and rapidly evolving them into potent lead compounds. By systematically applying these biophysical and synthetic methodologies, research teams can significantly enhance the efficiency and success rate of their drug discovery programs.

References

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  • Angulo, J., & Nieto, P. M. (2011). Ligand Screening by Saturation-Transfer Difference (STD) NMR Spectroscopy. eLS.
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  • G. Naganna, et al. (2022). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...
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Troubleshooting & Optimization

Technical Support Center: 5-Iodo-2-(piperazin-1-YL)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The synthesis, typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, can present significant challenges, with low yield being a primary concern for many researchers.

This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions (FAQs). It is designed for researchers, scientists, and drug development professionals to help diagnose experimental issues, optimize reaction conditions, and ultimately improve the yield and purity of the target compound.

Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis involves the displacement of a leaving group (typically a halogen, such as chlorine) from the C2 position of a 5-iodopyrimidine ring by the nucleophilic nitrogen of piperazine. The pyrimidine ring's electron-deficient nature, caused by its two nitrogen atoms, facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2][3] The reaction is most favorable at the C2, C4, and C6 positions due to effective resonance stabilization of this intermediate.[3][4]

Diagram 1: General SNAr Mechanism

Caption: General mechanism for the SNAr synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-chloro-5-iodopyrimidine. What are the likely causes?

A1: This issue points to low reactivity or incomplete reaction. Several factors could be at play:

  • Insufficient Activation/Temperature: While the pyrimidine ring is activated, SNAr reactions often require heat to proceed at a reasonable rate.[5] If running at room temperature, consider moderately increasing the heat (e.g., to 60-80 °C) and monitoring the reaction's progress by TLC.[6]

  • Nucleophile Purity and Stoichiometry: Ensure the piperazine used is of high purity and anhydrous. Moisture can protonate the amine, reducing its nucleophilicity. Also, if a base is used, its stoichiometry and strength are critical.[7]

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMSO or DMF are generally preferred as they effectively dissolve the nucleophile without strongly solvating it, thus preserving its reactivity.[8][9] Protic solvents like ethanol can also be used but may require higher temperatures or longer reaction times as they can solvate the nucleophile through hydrogen bonding, reducing its potency.[[“]][11]

  • Base Presence: The reaction generates HCl, which will protonate the piperazine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often necessary to scavenge this acid and maintain the reaction's progress.[6][12]

Q2: I'm observing a major byproduct with a higher molecular weight than my desired product, which is complicating purification. What is this byproduct and how can I prevent its formation?

A2: The most common byproduct in this reaction is 1,4-bis(2-(5-iodopyrimidinyl))piperazine . This occurs because piperazine has two nucleophilic secondary amine groups, allowing it to react with two molecules of the pyrimidine starting material.

Diagram 2: Desired vs. Undesired Reaction Pathway

Side_Reaction Start 2-Chloro-5-iodopyrimidine + Piperazine Desired Mono-substitution Product (Target Molecule) Start->Desired 1 eq. Pyrimidine Undesired Di-substitution Byproduct (1,4-bis-adduct) Start->Undesired 2 eq. Pyrimidine Desired->Undesired Further Reaction (if piperazine is limiting) ExcessPip Strategy 1: Use Large Excess of Piperazine ExcessPip->Desired Favors MonoBoc Strategy 2: Use Mono-Boc-Piperazine MonoBoc->Desired Ensures

Caption: Strategies to minimize di-substitution byproduct formation.

Here are proven strategies to minimize this side reaction:

  • Use a Large Excess of Piperazine: Employing a significant excess of piperazine (5 to 10 equivalents) shifts the reaction equilibrium statistically towards the mono-substituted product.[13][14] This is often the simplest and most cost-effective method. The unreacted piperazine can be removed during aqueous workup.

  • Use Mono-Protected Piperazine: A more controlled approach is to use a piperazine derivative where one nitrogen is protected, such as N-Boc-piperazine. This ensures that only one nitrogen atom can act as a nucleophile. The Boc protecting group can then be removed in a subsequent step under acidic conditions (e.g., with TFA or HCl in dioxane).

Q3: My reaction is messy, with multiple spots on the TLC plate, and the yield is inconsistent. What should I investigate?

A3: A complex reaction mixture often points to issues with reagent quality or reaction conditions promoting decomposition.

  • Reagent Purity: Impurities in starting materials can inhibit or cause side reactions.[7][15] Ensure the 2-chloro-5-iodopyrimidine and piperazine are of high purity. If necessary, purify them before use.

  • Anhydrous Conditions: While some protocols use water as a solvent[6], moisture can be detrimental in others, especially when using sensitive reagents or certain bases. Consider drying your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Temperature Control: Excessive heat can cause decomposition of either the starting materials or the product.[12] Monitor the reaction closely and avoid unnecessarily high temperatures. If the reaction is exothermic, consider controlling the addition of reagents.[17]

  • Base Selection: Using a base that is too strong or nucleophilic can lead to unwanted side reactions with the pyrimidine ring or other functional groups.[7] Mild inorganic bases like K₂CO₃ are often a safe choice.

Troubleshooting Workflow

Use the following flowchart to systematically diagnose and resolve issues with your synthesis.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 5-Iodo-2-(piperazin-1-yl)pyrimidine TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC UnreactedSM Problem: High amount of unreacted 2-chloro-5-iodopyrimidine TLC->UnreactedSM Predominant Starting Material Byproduct Problem: Significant high MW byproduct observed TLC->Byproduct Major Byproduct Messy Problem: Multiple unidentified spots (Complex Mixture) TLC->Messy Messy Sol_Unreacted Solution: - Increase temperature moderately - Add a suitable base (e.g., K₂CO₃) - Switch to polar aprotic solvent (DMSO) - Check piperazine purity UnreactedSM->Sol_Unreacted Sol_Byproduct Solution: - Use large excess of piperazine (5-10 eq.) OR - Use mono-Boc-piperazine followed by deprotection Byproduct->Sol_Byproduct Sol_Messy Solution: - Purify starting materials - Run under inert atmosphere - Optimize temperature (avoid overheating) - Use a milder base Messy->Sol_Messy Success Improved Yield Sol_Unreacted->Success Sol_Byproduct->Success Sol_Messy->Success

Sources

Technical Support Center: Iodination of 2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the iodination of 2-(piperazin-1-yl)pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. The goal is to provide in-depth, field-proven insights to help you navigate common challenges, troubleshoot side reactions, and optimize your experimental outcomes.

Section 1: Understanding the Core Reaction & Potential Pitfalls

The iodination of 2-(piperazin-1-yl)pyrimidine is a crucial step in the synthesis of various pharmaceutical intermediates. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Understanding the electronic properties of the substrate is key to anticipating its reactivity.

Q1: Why does iodination preferentially occur at the C-5 position of the pyrimidine ring?

The regioselectivity of this reaction is dictated by the electronic nature of the substituted pyrimidine ring. The pyrimidine core is inherently electron-deficient, which generally makes electrophilic substitution challenging.[1][2] However, the piperazine substituent at the C-2 position acts as a powerful activating group through a +M (mesomeric) or resonance effect. It donates electron density into the pyrimidine ring, specifically enriching the ortho (C-3, which is not present) and para (C-5) positions.

The nitrogen atoms within the pyrimidine ring are electron-withdrawing (-I effect), deactivating the adjacent carbons (C-4 and C-6). Therefore, the C-5 position becomes the most electron-rich and sterically accessible site for attack by an electrophilic iodine species (I⁺).[2][3]

Q2: What are the primary side reactions I should be aware of during this iodination?

While the C-5 mono-iodination is the desired outcome, several side reactions can occur, leading to reduced yield and purification challenges. The most common issues are:

  • Di-iodination: The formation of a di-iodinated product, likely 2-(piperazin-1-yl)-4,5-diiodopyrimidine, is the most frequently encountered side reaction. This occurs when the mono-iodinated product, which is still an activated ring system, undergoes a second iodination.[4]

  • Reaction with Starting Material Impurities: A common impurity in the synthesis of 2-(piperazin-1-yl)pyrimidine is 1,4-bis(2-pyrimidinyl)piperazine .[5] This impurity can also undergo iodination, leading to complex and difficult-to-separate byproducts.

  • Substrate/Product Decomposition: The use of harsh reaction conditions (e.g., high temperatures, strong oxidizing agents) can lead to the formation of dark, tarry substances. Electron-rich aromatic systems can be sensitive to oxidation.[6]

  • N-Iodination of Piperazine: While less common under typical electrophilic aromatic iodination conditions, the secondary amine of the piperazine ring is nucleophilic and could potentially react with the iodine source, though this is rarely the primary competing reaction.

Below is a diagram illustrating the desired reaction pathway and the most common over-iodination side reaction.

G sub 2-(piperazin-1-yl)pyrimidine reagent1 + 1.0 eq. 'I+' source (e.g., NIS) product DESIRED PRODUCT 2-(piperazin-1-yl)-5-iodopyrimidine sub->product reagent1->product  Regioselective  S_EAr Reaction reagent2 + Excess 'I+' source side_product SIDE PRODUCT Di-iodinated Species reagent2->side_product  Further  Iodination

Caption: Primary reaction pathway and common di-iodination side reaction.

Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is formatted to help you diagnose problems based on your experimental observations and provides actionable solutions.

Symptom / Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Degraded Iodinating Agent: N-Iodosuccinimide (NIS) is light-sensitive and can degrade over time, appearing yellow or brown.[6][7] 2. Insufficient Activation: Using molecular iodine (I₂) alone is often ineffective as it is a weak electrophile.[8] 3. Low Reaction Temperature: The reaction may have a significant activation energy barrier, requiring thermal input.1. Use fresh, high-purity NIS. Store it in a dark container at a low temperature (2-8°C). If purity is suspect, it can be washed with a mild reducing agent like sodium thiosulfate.[6] 2. Ensure proper activation. If using I₂, an oxidizing agent (e.g., NaNO₂, H₂O₂) or a Lewis acid is necessary to generate a more potent electrophilic "I⁺" species.[9][10] For NIS, a catalytic amount of an acid like trifluoroacetic acid (TFA) can accelerate the reaction with less reactive substrates.[11] 3. Gradually increase the temperature. Monitor the reaction by TLC. While some reactions proceed at room temperature, heating (e.g., to 40-60°C) can improve the rate and yield. Avoid excessive heat to prevent decomposition.[6]
Significant amount of di-iodinated byproduct observed (by LC-MS or NMR) 1. Incorrect Stoichiometry: Using more than one equivalent of the iodinating agent is the most common cause of over-iodination.[4] 2. High Reactivity: The mono-iodinated product is still an activated aromatic ring, susceptible to a second iodination. 3. Rapid Addition of Reagent: A high local concentration of the iodinating agent can promote the second reaction before all the starting material is consumed.1. Use a precise stoichiometry. Limit the iodinating agent to 1.0-1.05 equivalents relative to the starting material. 2. Control the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at 0°C or room temperature). This favors the kinetic mono-iodinated product. 3. Add the iodinating agent slowly. Add the reagent portion-wise or as a solution via an addition funnel over 30-60 minutes. This maintains a low concentration, favoring the reaction with the more nucleophilic starting material.
Reaction mixture turns dark brown or black ("tar formation") 1. Excessive Heat: High temperatures can cause decomposition of the electron-rich substrate or product.[6] 2. Strongly Oxidizing Conditions: Some iodinating systems (e.g., I₂ with strong oxidants like nitric acid) can oxidize the piperazine moiety or the activated pyrimidine ring.[10]1. Run the reaction at a lower temperature. 2. Choose a milder iodinating agent. N-Iodosuccinimide (NIS) is generally a milder and more controlled choice than I₂ combined with a strong oxidant.[7] 3. Run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, especially if the reaction requires heating for an extended period.
Complex mixture of impurities, difficult purification 1. Impure Starting Material: The presence of 1,4-bis(2-pyrimidinyl)piperazine in the initial 2-(piperazin-1-yl)pyrimidine will lead to its own set of iodinated byproducts.[5] 2. Inappropriate Solvent: The choice of solvent affects reagent solubility and reactivity.1. Verify the purity of your starting material. Use NMR or LC-MS to check for the bis-adduct impurity. If present, purify the starting material by column chromatography or recrystallization before proceeding with the iodination. 2. Select an appropriate solvent. NIS is soluble in solvents like acetonitrile, THF, and DCM.[6][7] Acetonitrile is often a good choice for this type of reaction.[9]

Section 3: Recommended Experimental Protocol & Workflow

This section provides a reliable, self-validating protocol for the mono-iodination of 2-(piperazin-1-yl)pyrimidine using N-Iodosuccinimide (NIS), a widely used and generally selective method.

Protocol: Synthesis of 2-(piperazin-1-yl)-5-iodopyrimidine

Materials:

  • 2-(piperazin-1-yl)pyrimidine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)

Procedure:

  • Preparation: In a round-bottom flask dried in an oven, dissolve 2-(piperazin-1-yl)pyrimidine (1.0 eq) in anhydrous acetonitrile (approx. 10-20 mL per gram of substrate). Stir the solution under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: In a separate container, weigh out N-Iodosuccinimide (1.05 eq). Add the NIS to the reaction flask in small portions over 30 minutes at room temperature. Rationale: Portion-wise addition prevents a high local concentration of NIS, minimizing di-iodination.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution. The orange/brown color from any residual iodine/NIS should disappear. Rationale: Sodium thiosulfate is a reducing agent that quenches any unreacted electrophilic iodine species.

  • Workup - Extraction: Dilute the mixture with an organic solvent like Ethyl Acetate or Dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts like succinimide) and then with brine.

  • Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, such as 0-10% Methanol in DCM, is often effective at separating the desired product from non-polar impurities and more polar byproducts.

Experimental Workflow Diagram

G setup 1. Setup Dissolve substrate in anhydrous MeCN under N₂ addition 2. Addition Add NIS (1.05 eq) portion-wise over 30 min setup->addition monitor 3. Monitoring Stir at RT, monitor by TLC/LC-MS addition->monitor quench 4. Quench Pour into aq. Na₂S₂O₃ monitor->quench When SM consumed extract 5. Extraction Extract with EtOAc/DCM, wash with NaHCO₃ & Brine quench->extract dry 6. Dry & Concentrate Dry over Na₂SO₄, remove solvent extract->dry purify 7. Purification Flash Column Chromatography dry->purify product Pure 2-(piperazin-1-yl) -5-iodopyrimidine purify->product

Caption: Step-by-step workflow for the iodination experiment.

References

  • Patil, L. M., et al. (2014). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an I2/NaNO2 system. Der Pharma Chemica, 6(1), 559-566. [Link available through search]
  • Kim, J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

  • Kim, J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link available through search]
  • Radi, M., et al. (2006). Microwave-Assisted C-5 Iodination of Substituted Pyrimidinones and Pyrimidine Nucleosides. Synthesis, 2006(03), 461-464. [Link available through search]
  • Caldwell, W. T., & Ziegler, W. M. (1946). U.S. Patent No. 2,521,544. Washington, DC: U.S.
  • Rahn, R. O., & Sellin, H. G. (1990). Photochemistry of halogen pyrimidines: iodine release studies. Photochemistry and photobiology, 51(3), 307–313. [Link]

  • Tej-Innovation. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Tej-Innovation Blog. [Link available through search]
  • Ghorbani-Vaghei, R., & Veisi, H. (2011). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Molecules, 16(4), 3113-3127. [Link]

  • BenchChem. (2025). Effect of reaction temperature on N-Iodosuccinimide stability. BenchChem Technical Support. [Link available through search]
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Olofsson, B. (2005). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. [Link]

  • Grokipedia. (n.d.). N-Iodosuccinimide. Grokipedia. [Link available through search]
  • D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Unknown Author. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link available through search]
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

  • I. G. C. (2026). I2 and Electrophilic I+ reagents. WordPress. [Link available through search]
  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]

  • BenchChem. (2025). Impact of reaction conditions on the formation of di-iodinated impurities. BenchChem Technical Support. [Link available through search]
  • Bar-Ziv, R., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5038-5042. [Link]

  • Wang, Y., et al. (2017). Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl Piperazines. ResearchGate. [Link]

  • Chand, D., et al. (2016). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions, 45(34), 13827-13833. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Organic Chemistry Portal. [Link]

  • Ghorbani-Vaghei, R., & Shahsavari, H. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 226. [Link]

  • Melissa Maribel. (2023, February 17). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine [Video]. YouTube. [Link]

  • Petrucci, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(22), 7654. [Link]

  • The Board of Trustees of the University of Illinois. (n.d.). Iodination - Common Conditions. University of Illinois Urbana-Champaign. [Link]

  • Kim, J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • UCL Discovery. (2022). Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cyclization. UCL Discovery. [Link available through search]
  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3123. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 51-60. [Link available through search]
  • R'kyek, O., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7954. [Link]

  • Paul, S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry, 48(1), 123-128. [Link]

  • Yurttaş, L., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1437–1446. [Link]

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Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Iodo-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-iodo-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis. The pyrimidine-piperazine hybrid structure is a vital core in many approved drugs, making robust and reproducible synthetic methods essential.[1] This document provides a structured, question-and-answer approach to tackle challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Part 1: General Troubleshooting Principles

Before diving into reaction-specific issues, it's crucial to validate the foundational parameters of your experiment. A failed or low-yielding reaction often stems from a general setup or reagent quality issue rather than a complex mechanistic failure.

Q1: My cross-coupling reaction failed completely (no product, only starting material). What are the first things I should check?

When a reaction fails to initiate, a systematic check of the core components is the most efficient troubleshooting path. Start with the most fundamental aspects before altering more nuanced parameters like ligand or base.

A1: Initial Troubleshooting Checklist:

  • Inert Atmosphere Integrity: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[2] Oxidation of the Pd(0) catalyst or the phosphine ligands is a primary cause of reaction failure.[3][4]

    • Action: Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes).[5] Assemble your reaction glassware under a positive pressure of inert gas. Use Schlenk techniques or a glovebox for the highest reliability.

  • Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can degrade over time, especially with improper storage.

    • Action: Use a freshly opened bottle of catalyst or ligand if possible. If you suspect degradation, consider running a simple, reliable control reaction that has worked previously in your lab to test the catalyst batch. For Pd(II) precatalysts (e.g., Pd(OAc)₂), ensure your conditions are suitable for in situ reduction to Pd(0).[6]

  • Reagent Quality and Purity: The purity of your starting material, coupling partner, and base is critical.

    • Action: Verify the purity of your 5-iodo-2-(piperazin-1-yl)pyrimidine and coupling partner by NMR or LC-MS. Ensure your base is anhydrous and has been stored correctly (e.g., sodium tert-butoxide is highly hygroscopic).

  • Temperature Control: Incorrect reaction temperature can prevent the reaction from starting.

    • Action: Verify the temperature of your heating block or oil bath with an external thermometer. Hot plates can have significant temperature deviations.[7]

Below is a logical workflow for diagnosing a failed reaction.

G start Reaction Failed (0% Conversion) inert_check Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) start->inert_check Start Here inert_check->start Issue Found? Fix & Re-run reagent_check Assess Reagent Quality (Catalyst, Ligand, Base, SMs) inert_check->reagent_check OK? reagent_check->start Issue Found? Fix & Re-run temp_check Confirm Reaction Temperature (Calibrated Thermometer) reagent_check->temp_check OK? temp_check->start Issue Found? Fix & Re-run rerun Re-run Reaction with Verified Parameters temp_check->rerun OK?

Caption: Initial diagnostic workflow for a failed cross-coupling reaction.

Part 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its success with heterocyclic substrates can be sensitive to subtle changes in conditions.[8]

Q2: My Suzuki coupling is giving a low yield, and I'm seeing a byproduct with a mass corresponding to the starting material minus iodine. What is happening?

A2: You are likely observing hydrodehalogenation , a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[9] This competes with the desired cross-coupling pathway.

Causality & Solutions:

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Pd(II)-aryl intermediate has more time to undergo side reactions.

    • Solution 1: Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[10] If you are using a weak base like K₂CO₃, consider switching to a stronger, more activating base like K₃PO₄ or Cs₂CO₃.[9]

    • Solution 2: Water Content: While many Suzuki reactions use aqueous mixtures, the water amount can be critical. Too much water can promote hydrodehalogenation. Try reducing the water content in your solvent system (e.g., from 10:1 dioxane:water to 20:1) or ensure reagents are anhydrous if using a non-aqueous system.[9]

  • Boronic Acid Instability: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially under the reaction conditions.[11] This depletes your coupling partner.

    • Solution 1: Use Boronate Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and are less prone to decomposition.[11][12]

    • Solution 2: Reagent Stoichiometry: Increase the equivalents of the boronic acid/ester from 1.1-1.2 to 1.5 equivalents to compensate for any degradation.

  • Ligand Choice: The ligand influences the rates of the catalytic cycle steps.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands tend to accelerate the rate of reductive elimination, which can help the desired catalytic cycle outcompete the hydrodehalogenation pathway.[9][13]

IssuePotential CauseRecommended Solution
Low Yield Incomplete conversionIncrease temperature (e.g., from 80°C to 100°C), increase catalyst loading (e.g., from 1 mol% to 2.5 mol%), or extend reaction time.[14]
Hydrodehalogenation Slow transmetalationSwitch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[9]
Protodeboronation Boronic acid instabilityUse a more stable pinacol boronate ester or increase equivalents of the boron reagent.[11]
Homocoupling of Boronic Acid Oxygen in reactionEnsure rigorous degassing of solvents and a robust inert atmosphere.[2]

Part 3: Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[15] Its success is highly dependent on the synergy between the palladium source, ligand, and base.[16]

Q3: I am trying to couple a secondary amine using Buchwald-Hartwig conditions, but the reaction is sluggish and incomplete. How can I improve it?

A3: Sluggish Buchwald-Hartwig reactions are typically due to an insufficiently active catalytic system for the specific substrate combination. Steric hindrance, either from the amine or the aryl halide, often requires a more robust catalyst.

Causality & Solutions:

  • Ligand Choice is Paramount: The ligand's steric bulk and electronic properties are the most critical factors for an efficient Buchwald-Hartwig reaction. First-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP may not be effective for challenging couplings.[15]

    • Solution: Switch to a modern, bulky, and electron-rich biaryl monophosphine ligand. Ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) or the Hartwig group are designed to promote the challenging oxidative addition and reductive elimination steps.[6][15][17] Using a pre-formed palladacycle (e.g., XPhos Pd G3) can also significantly improve activity and reproducibility by ensuring efficient generation of the active Pd(0) species.[16]

  • Base and Substrate Incompatibility: Strong bases like NaOtBu or LHMDS are standard, but they can be incompatible with base-sensitive functional groups on your substrates, leading to decomposition.[18]

    • Solution: If your substrate is sensitive, switch to a weaker base like Cs₂CO₃ or K₃PO₄. You may need to compensate for the weaker base by using a more active ligand/catalyst system and potentially a higher reaction temperature.[6]

  • Catalyst Inhibition: The piperazine nitrogen on your starting material or product can potentially coordinate to the palladium center, inhibiting catalytic turnover.

    • Solution: Employing a ligand with high steric bulk can create a well-defined coordination sphere around the palladium, preventing inhibitory binding from other species in the reaction mixture. This is another reason why modern biaryl phosphine ligands are so effective.[16]

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord Deprotonation Base-mediated Deprotonation AmineCoord->Deprotonation PdII_Amide L-Pd(II)-Ar(NR2) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product ArX 5-Iodo-2-(piperazin-1-yl)pyrimidine ArX->OxAdd Amine R2NH Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 4: Sonogashira Coupling Troubleshooting

The Sonogashira coupling is a reliable method for installing alkyne functionalities.[19] Common issues often revolve around the dual-catalyst system and alkyne stability.

Q4: My Sonogashira reaction is giving a complex mixture, including what appears to be a homocoupled alkyne (Glaser coupling). How do I suppress this side reaction?

A4: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.

Causality & Solutions:

  • Oxygen Contamination: The Glaser homocoupling pathway is highly dependent on the presence of oxygen.

    • Solution: This reinforces the absolute need for a rigorously maintained inert atmosphere. Ensure all reagents, solvents, and the reaction headspace are free of oxygen.[2]

  • Excessive Copper or Heat: High concentrations of the Cu(I) co-catalyst or excessive temperatures can favor the homocoupling pathway.

    • Solution 1: Reduce the loading of the copper source (e.g., CuI) from 4 mol% to 1-2 mol%.

    • Solution 2: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature or 40°C before heating further).

  • "Copper-Free" Conditions: In some cases, particularly when homocoupling is persistent, switching to a copper-free protocol can be beneficial.

    • Solution: Copper-free Sonogashira couplings typically require a more active palladium catalyst/ligand system (e.g., Pd(P(t-Bu)₃)₂) and may need a different base or solvent, but they completely eliminate the primary cause of Glaser coupling.[20]

Part 5: Detailed Experimental Protocols

The following protocols are general starting points and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for coupling aryl iodides.[2][20]

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodo-2-(piperazin-1-yl)pyrimidine (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen for three cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio, to a final concentration of 0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a modern palladacycle catalyst for robust performance.[16][21]

  • Reagent Preparation: To an oven-dried Schlenk tube, add 5-iodo-2-(piperazin-1-yl)pyrimidine (1.0 equiv) and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen for three cycles.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.3 equiv), and anhydrous toluene (to a final concentration of 0.2 M).

  • Reaction: Place the tube in a preheated heating block at 100 °C and stir.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Protocol 3: Sonogashira Coupling

This protocol uses a standard palladium/copper co-catalyst system.[19]

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add 5-iodo-2-(piperazin-1-yl)pyrimidine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, to 0.2 M), followed by triethylamine (TEA, 2.0 equiv). Finally, add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol, typically washing with aqueous ammonium chloride solution during workup to remove copper salts.

References

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. [Link][3][4][22]

  • Scott, V. J., Carrow, B. P., & Gandelman, M. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. [Link][23]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][15]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][18]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link][11]

  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. [Link][17]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. ResearchGate. [Link][5]

  • Malapit, C. A., et al. (2020). Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate. PMC. [Link][24]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link][7]

  • Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions? [Link][25]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link][26]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][10]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link][12]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][8]

  • ResearchGate. (2017). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. [Link][14]

  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. [Link][1]

  • Kumar, A., et al. (2021). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. PMC. [Link][27]

  • Karver, M. R., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. PubMed. [Link][28]

  • Cho, J. H., & Shaughnessy, K. H. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. PubMed. [Link][29]

  • Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. PubMed. [Link][30]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link][31]

  • Abarbri, M., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link][13]

Sources

Removal of impurities from 5-Iodo-2-(piperazin-1-YL)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Document ID: TSS-PYR-512P-001

Version: 1.0

Last Updated: January 22, 2026

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of 5-Iodo-2-(piperazin-1-yl)pyrimidine. This molecule is a key intermediate in the development of various pharmacologically active compounds. The synthesis, typically a nucleophilic aromatic substitution (SNAr), can present challenges related to regioselectivity, side reactions, and subsequent purification. This document is intended for researchers, scientists, and drug development professionals to navigate these potential issues effectively.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and purification of 5-Iodo-2-(piperazin-1-yl)pyrimidine. The solutions provided are based on established chemical principles and practical laboratory experience.

Synthesis & Reaction Monitoring

Question 1: My reaction is sluggish or incomplete. What are the potential causes and how can I improve the reaction rate?

Answer: A sluggish or incomplete reaction is often due to suboptimal reaction conditions. The key factors to consider are:

  • Base: The choice and stoichiometry of the base are critical. A weak base may not sufficiently deprotonate the piperazine, reducing its nucleophilicity. Conversely, an excessively strong base can lead to side reactions. Potassium carbonate is a common choice, but if the reaction is slow, consider a stronger base like triethylamine or N,N-diisopropylethylamine (DIPEA). Ensure at least two equivalents of base are used to neutralize the HI generated during the reaction.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally effective as they can solvate the piperazine and facilitate the SNAr reaction.

  • Temperature: The reaction rate is temperature-dependent. If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly improve the rate. However, excessive heat can promote the formation of byproducts.

  • Purity of Starting Materials: Ensure the 2,5-diiodopyrimidine and piperazine are of high purity. Impurities in the starting materials can interfere with the reaction.

Question 2: I am observing the formation of a significant amount of a disubstituted byproduct. How can I favor monosubstitution?

Answer: The formation of 1,4-bis(5-iodopyrimidin-2-yl)piperazine is a common issue arising from the reaction of both nitrogen atoms of piperazine. To favor monosubstitution:

  • Stoichiometry: Use a large excess of piperazine relative to the 2,5-diiodopyrimidine (e.g., 3-5 equivalents). This statistically favors the reaction of the diiodopyrimidine with a fresh piperazine molecule rather than the already substituted product.

  • Slow Addition: Add the 2,5-diiodopyrimidine solution slowly to the solution of piperazine and base. This maintains a high concentration of free piperazine throughout the reaction, further promoting monosubstitution.

  • Protecting Groups: For applications requiring very high purity and where optimization of reaction conditions is insufficient, consider using a mono-protected piperazine, such as N-Boc-piperazine.[1] The Boc group can be removed in a subsequent step after the SNAr reaction.

Question 3: My main product appears to be the 4-piperazinyl isomer instead of the desired 2-piperazinyl product. Why is this happening and can it be controlled?

Answer: The regioselectivity of nucleophilic aromatic substitution on dihalopyrimidines is a known challenge. While the 2-position is generally more activated towards nucleophilic attack in 2,5-diiodopyrimidine, the 4-position can also react.[2][3][4]

  • Electronic Effects: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, activating both the 2 and 4 positions to nucleophilic attack. The relative reactivity can be influenced by the specific reaction conditions.

  • Reaction Conditions: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which is often the 2-substituted isomer. Higher temperatures can lead to a mixture of isomers.

  • Analytical Verification: It is crucial to confirm the structure of your product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to distinguish between the 2- and 4-isomers.

Work-up & Purification

Question 4: During the aqueous work-up, my product seems to remain in the aqueous layer. How can I efficiently extract it?

Answer: 5-Iodo-2-(piperazin-1-yl)pyrimidine has a basic piperazine moiety, which can be protonated in acidic or neutral aqueous solutions, increasing its water solubility.

  • Basify the Aqueous Layer: Before extraction with an organic solvent (e.g., dichloromethane, ethyl acetate), adjust the pH of the aqueous layer to be basic (pH 9-11) using a suitable base like sodium carbonate or a dilute sodium hydroxide solution. This will ensure the piperazine nitrogen is in its free base form, which is more soluble in organic solvents.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the product in the aqueous phase and promote its partitioning into the organic layer.

  • Choice of Extraction Solvent: Use a more polar organic solvent for extraction if dichloromethane or ethyl acetate are not effective. A mixture of dichloromethane and isopropanol can sometimes be more efficient.

Question 5: I am having difficulty removing unreacted piperazine and the disubstituted byproduct by column chromatography. What is a recommended procedure?

Answer: The separation of the desired product from excess piperazine and the disubstituted byproduct can be challenging due to their similar polarities.

  • Acid Wash: Before chromatography, an acid wash of the crude organic extract can help remove the more basic piperazine. Dissolve the crude product in an organic solvent like dichloromethane and wash with a dilute acid solution (e.g., 1M HCl). The piperazine will be protonated and move into the aqueous layer. Remember to re-basify the organic layer and wash with water before drying and concentrating.

  • Column Chromatography:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., pure dichloromethane or a high percentage of hexane in ethyl acetate) and gradually increase the polarity by adding methanol. A common gradient is from 0% to 10% methanol in dichloromethane.

    • TLC Monitoring: Carefully monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Question 6: My final product is an off-white or yellowish solid, but I need a pure white compound. What is the best method for final purification?

Answer: The color is likely due to trace impurities. Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Recrystallization Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.

  • Decolorizing Carbon: If the color persists after recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Diagrams & Data

Synthesis and Impurity Formation Pathway

G cluster_reactants Starting Materials cluster_products Products & Byproducts 2,5-Diiodopyrimidine 2,5-Diiodopyrimidine 5-Iodo-2-(piperazin-1-yl)pyrimidine 5-Iodo-2-(piperazin-1-yl)pyrimidine 2,5-Diiodopyrimidine->5-Iodo-2-(piperazin-1-yl)pyrimidine Piperazine (1 eq), Base Desired Pathway Isomeric_Impurity 5-Iodo-4-(piperazin-1-yl)pyrimidine 2,5-Diiodopyrimidine->Isomeric_Impurity Side Reaction (Sub-optimal conditions) Piperazine Piperazine Piperazine->5-Iodo-2-(piperazin-1-yl)pyrimidine Disubstitution_Product 1,4-bis(5-iodopyrimidin-2-yl)piperazine 5-Iodo-2-(piperazin-1-yl)pyrimidine->Disubstitution_Product Excess 2,5-Diiodopyrimidine or insufficient Piperazine

Caption: Synthetic pathway and common impurity formation.

Troubleshooting Logic Flow

G cluster_synthesis Synthesis Issues cluster_purification Purification Issues Start Start Problem Problem Start->Problem Identify Issue Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Disubstitution High Disubstitution? Problem->Disubstitution Extraction_Problem Poor Extraction? Problem->Extraction_Problem Column_Separation Difficult Column Separation? Problem->Column_Separation Off_Color Product Off-Color? Problem->Off_Color Solution Solution Check_Conditions Check Base, Solvent, Temp. Incomplete_Reaction->Check_Conditions Yes Check_Conditions->Solution Adjust_Stoichiometry Use Excess Piperazine, Slow Addition Disubstitution->Adjust_Stoichiometry Yes Adjust_Stoichiometry->Solution Basify_Aqueous Basify Aqueous Layer (pH 9-11) Extraction_Problem->Basify_Aqueous Yes Basify_Aqueous->Solution Acid_Wash Pre-column Acid Wash Column_Separation->Acid_Wash Yes Acid_Wash->Solution Recrystallize Recrystallize Off_Color->Recrystallize Yes Recrystallize->Solution

Caption: Troubleshooting decision tree for synthesis and purification.

Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Iodo-2-(piperazin-1-yl)pyrimidine C₈H₁₁IN₄290.10White to off-white solid[5]
2,5-DiiodopyrimidineC₄H₂I₂N₂331.88Solid
PiperazineC₄H₁₀N₂86.14White crystalline solid
1,4-bis(5-iodopyrimidin-2-yl)piperazineC₁₂H₁₂I₂N₆510.08Solid

Experimental Protocols

Protocol 1: Column Chromatography for Purification

This protocol is designed for the purification of crude 5-Iodo-2-(piperazin-1-yl)pyrimidine on a 1-5 gram scale.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to the solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass chromatography column with silica gel using a wet slurry method with your starting eluent (e.g., 100% dichloromethane or 98:2 dichloromethane:methanol).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the starting eluent. Monitor the eluate by TLC.

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be:

    • 2 column volumes of 100% Dichloromethane

    • 5 column volumes of 98:2 Dichloromethane:Methanol

    • 5 column volumes of 95:5 Dichloromethane:Methanol

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Final Purification

This protocol is for obtaining a high-purity, crystalline final product.

  • Solvent Selection: Determine the appropriate solvent or solvent system by testing the solubility of a small amount of the product in various solvents at room temperature and with heating.

  • Dissolution: Place the purified product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Analytical Methods for Purity Assessment

The purity of the final product and the presence of impurities should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity of the final product and detecting trace impurities. A reverse-phase C18 column with a gradient of acetonitrile in water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[6][7] Derivatization may be necessary for the non-volatile product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the product and any impurities, which is invaluable for identifying unknown byproducts.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
  • Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i.
  • 5-iodo-2-(piperazin-1-yl)pyrimidine. PubChem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research.
  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
  • A Comparative Guide to the Validation of Analytical Methods for 5-Iodofuran-2-amine Quantific
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • 5-iodo-2-piperazin-1-yl-pyrimidine hydrochloride. ChemicalBook.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank.
  • Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. The Journal of Organic Chemistry.
  • Nucleophilic Arom
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Isolation, purification and characterization of allelop
  • Analytical Methods. Royal Society of Chemistry.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Method for preparing n-alkyl-piperazines.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect. Biotechnology and Bioengineering.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI.
  • Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. Molecules.
  • A comprehensive review on identification, synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: a three-dimensional hydrogen-bonded framework, augmented by π–π stacking interactions and I⋯N halogen bonds.
  • Piperazine-impurities.
  • Synthesis and Molecular Docking of Novel 5-R-1-Aryl-1,5-dihydro-4Н-pyrazole(3,4-d)pyrimidine-4-one Derivatives as Potential Anticonvulsant Agents. Pharmaceuticals.
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine.
  • 1-(5-Iodo-pyridin-2-yl)-piperazine. ChemScene.
  • Purification of piperazine.
  • 5-Iodo-2-(piperazin-1-yl)pyrimidine. Biosynth.

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5-Iodo-2-(piperazin-1-YL)pyrimidine stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Iodo-2-(piperazin-1-yl)pyrimidine is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a pyrimidine ring substituted with a piperazine moiety and an iodine atom, makes it a valuable intermediate.[1] However, the chemical liabilities inherent in this structure—specifically the C-I bond and the electron-rich pyrimidine and piperazine rings—can present significant stability challenges in solution.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating stability issues associated with 5-Iodo-2-(piperazin-1-yl)pyrimidine. We will explore common problems, their underlying chemical causes, and provide validated protocols for handling, analysis, and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of 5-Iodo-2-(piperazin-1-yl)pyrimidine in solution.

Q1: My solution of 5-Iodo-2-(piperazin-1-yl)pyrimidine has turned yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of chemical degradation. For this specific compound, there are two primary suspects:

  • Deiodination and Iodine Release: The carbon-iodine bond on the pyrimidine ring can be labile, particularly when exposed to light (photolysis) or reducing agents. Cleavage of this bond can lead to the formation of elemental iodine (I₂), which is yellow-brown in solution.

  • Oxidation: The piperazine ring contains secondary amine functionalities that are susceptible to oxidation.[2] Exposure to air (atmospheric oxygen) can lead to the formation of colored oxidized byproducts. The related compound, 2-(1-Piperazinyl)pyrimidine, is known to be air-sensitive.[2]

Recommendation: Prepare solutions fresh whenever possible. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. To minimize oxidation, consider degassing solvents with an inert gas (nitrogen or argon) before use and storing solutions under an inert atmosphere.

Q2: What are the likely degradation pathways for 5-Iodo-2-(piperazin-1-yl)pyrimidine in solution?

Based on the structure and data from analogous compounds, several degradation pathways are plausible. Understanding these helps in identifying potential impurities during analysis.

  • Hydrolytic Degradation: While pyrimidine rings are generally stable, harsh pH conditions (strong acid or base) can promote hydrolysis. A study on the hydrolytic decomposition of a similar compound, 5-iodo-2'-desoxyuridine, showed that degradation can occur, leading to the formation of 5-iodouracil and subsequently uracil.[3] This suggests that cleavage of the piperazine-pyrimidine bond or other ring-opening reactions could occur under non-optimal pH conditions.

  • Reductive Deiodination: The iodine atom can be removed via reduction, replacing it with a hydrogen atom to yield 2-(piperazin-1-yl)pyrimidine. This can be initiated by trace metal impurities, reducing agents, or certain photochemical processes.

  • Oxidative Degradation: As mentioned, the piperazine moiety is prone to oxidation. This can lead to N-oxides or ring-opened products.

The following diagram illustrates these potential degradation routes.

G cluster_main 5-Iodo-2-(piperazin-1-yl)pyrimidine cluster_products Potential Degradation Products main 5-Iodo-2-(piperazin-1-yl)pyrimidine prod1 2-(Piperazin-1-yl)pyrimidine (from Reductive Deiodination) main->prod1 Light, Reducing Agents prod2 Piperazine Ring N-Oxides (from Oxidation) main->prod2 Air (O₂) prod3 Hydrolysis Products (e.g., Ring Opening) main->prod3 Strong Acid/Base (H₂O)

Caption: Potential degradation pathways for 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Q3: Which solvents should I use, and how does pH affect stability?

Solvent Choice: The choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis. Aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for stock solutions. However, solubility must be empirically determined. The related compound 2-(1-Piperazinyl)pyrimidine is typically soluble in polar solvents.

pH Considerations: The compound has multiple basic nitrogen atoms (piperazine and pyrimidine rings), making it sensitive to pH.

  • Acidic Conditions (pH < 4): Protonation of the nitrogens may increase solubility in aqueous media but can also accelerate hydrolysis of the pyrimidine ring or other acid-catalyzed degradation.

  • Neutral Conditions (pH 6-8): Generally the safest range for storage, but stability should still be verified.

  • Basic Conditions (pH > 9): Strongly basic conditions should be avoided as they can promote nucleophilic attack on the pyrimidine ring and other base-catalyzed degradation pathways.

SolventSuitabilityRationale & Considerations
DMSO Excellent High solubility for many organics. Aprotic and non-reactive. Hygroscopic, so use anhydrous grade.
DMF Good Good solubilizing power. Aprotic. Can degrade to form amines over time, which may affect pH.
Acetonitrile Good Common HPLC solvent. Aprotic. Lower solubilizing power than DMSO/DMF for some compounds.
Water Use with Caution Potential for hydrolysis.[3] Use only if required for an assay and prepare fresh. Buffer to pH 6-8.
Alcohols (MeOH, EtOH) Use with Caution Protic nature may facilitate degradation. Can act as nucleophiles in photochemical reactions.
Q4: How should I store the solid compound and its solutions to ensure maximum stability?

Proper storage is essential to prolong the shelf life of the compound and its solutions.

  • Solid Compound: Store in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended. The safety data for related compounds recommends storing in a dry, cool, and well-ventilated place.[4][5]

  • Solutions:

    • Short-Term (≤ 1 week): Store at 2-8°C, protected from light.

    • Long-Term (> 1 week): Aliquot into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C. Before freezing, ensure the compound is fully dissolved to prevent precipitation. Solutions in DMSO may freeze at -20°C; consider using a lower temperature or a different solvent if this is an issue.

Troubleshooting Guide: At-a-Glance

Observed ProblemPotential Cause(s)Recommended Action(s)
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of the compound.1. Run a freshly prepared standard to confirm the identity of the main peak. 2. Perform a forced degradation study (Protocol 2) to tentatively identify degradation peaks. 3. Review solution preparation and storage procedures.
Poor reproducibility in biological assays Inconsistent concentration of the active compound due to degradation.1. Prepare fresh solutions for each experiment from solid material. 2. Quantify the solution concentration by UV-Vis or HPLC immediately before use. 3. Check for precipitation in stock solutions after thawing.
Precipitate forms in a thawed stock solution Poor solubility at low temperatures or solvent evaporation.1. Gently warm the solution (e.g., to 37°C) and vortex to redissolve. 2. Centrifuge the vial to pellet any insoluble material before taking an aliquot. 3. Consider preparing a less concentrated stock solution.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol minimizes initial degradation during solubilization.

  • Preparation: Allow the solid 5-Iodo-2-(piperazin-1-yl)pyrimidine to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weighing: Weigh the desired amount of solid in a fume hood. Handle with appropriate personal protective equipment (PPE), as related compounds can cause skin and eye irritation.[2]

  • Solubilization: Add the desired volume of anhydrous, research-grade solvent (e.g., DMSO) to the solid.

  • Mixing: Vortex or sonicate gently at room temperature until the solid is completely dissolved. Visual inspection against a bright light can confirm full dissolution.

  • Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace with an inert gas (argon or nitrogen) before sealing.

  • Documentation: Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store: Store immediately under the appropriate conditions as described above.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This study helps identify potential degradation products and establishes the stability-indicating nature of an analytical method.

Caption: Workflow for a forced degradation study of 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Protocol 3: HPLC Method for Purity and Stability Assessment

This is a general-purpose reverse-phase HPLC method suitable for purity assessment. It should be validated for your specific application. A similar approach has been used for analyzing the hydrolytic decomposition of related iodinated pyrimidines.[3]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound and impurities.
Gradient 5% B to 95% B over 20 minA broad gradient to ensure elution of all potential degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Detection UV, 254 nm or Diode Array Detector (DAD)The pyrimidine ring should have strong absorbance. DAD allows for peak purity analysis.
System Suitability Inject a standard solution 5 times. RSD of peak area should be <2.0%.Ensures the system is performing correctly before sample analysis.

References

  • Vertex AI Search, based on a SAFETY DATA SHEET, Revision D
  • Loh, K., et al. "An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine." Journal of Biological Chemistry, 2019.
  • ECHEMI. "1-(2-Pyrimidinyl)
  • Fisher Scientific. "SAFETY DATA SHEET: 2-(1-Piperazinyl)
  • PCCA.
  • ChemicalBook. "5-iodo-2-(piperidin-1-yl)pyrimidine."
  • van Gennip, A. H., et al. "Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects." Journal of Inherited Metabolic Disease, 1997.
  • ResearchGate. "Pyrimidine degradation pathway and metabolism of β-aminoisobutyric acid (BAIBA)."
  • Waldo, S. A., et al. "A functional analysis of the pyrimidine catabolic pathway in Arabidopsis." Journal of Experimental Botany, 2009.
  • ResearchGate. "The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis."
  • PubChemLite. "5-iodo-2-(piperazin-1-yl)pyrimidine."
  • ChemicalBook. "5-iodo-2-piperazin-1-yl-pyrimidine hydrochloride | 2231677-09-9."
  • CymitQuimica. "CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine."
  • MDPI. "Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide." Molecules, 2021.
  • Szepesi, G., Gazdag, M., & Mezei, J.
  • Devine, R. D., & Behbehani, G. K. "Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform." Journal of Visualized Experiments, 2021.
  • UNODC.
  • ChemNet. "Pyrimidine, 5-iodo-2-(4-methyl-1-piperazinyl)- - 1379295-60-9."
  • Luo, M., et al. "Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors." European Journal of Medicinal Chemistry, 2024.
  • Bergstrom, D. E., et al. "A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines." Nucleic Acids Research, 1998.
  • Fisher Scientific. "2-(1-Piperazinyl)pyrimidine, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar."
  • MDPI. "5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)." Molbank, 2022.
  • BenchChem. "Application Note: Analytical Methods for Purity Assessment of Nitropyrimidines."

Sources

Technical Support Center: Troubleshooting Poor Solubility of 5-Iodo-2-(piperazin-1-YL)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Iodo-2-(piperazin-1-YL)pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. Our goal is to provide you with the foundational knowledge, actionable troubleshooting strategies, and detailed protocols to overcome these common yet critical hurdles in your experiments.

Section 1: Understanding the "Why" - Physicochemical Properties & Solubility Challenges

Before diving into troubleshooting, it's crucial to understand the inherent chemical properties of the 5-Iodo-2-(piperazin-1-YL)pyrimidine scaffold that contribute to its challenging solubility profile. The solubility of a molecule is a delicate balance between its crystal lattice energy (how tightly the molecules are packed in a solid state) and its solvation energy (how well it interacts with the solvent).[1]

The structure can be deconstructed into three key components, each with a distinct influence on solubility:

  • Pyrimidine Core: This aromatic heterocycle is polar and capable of hydrogen bonding, which contributes moderately to aqueous solubility.[2]

  • 5-Iodo Group: The iodine atom is large, electron-dense, and highly non-polar. This substituent significantly increases the molecule's hydrophobicity (lipophilicity), which is a primary driver of poor aqueous solubility.[1]

  • 2-(piperazin-1-YL) Group: The piperazine ring is a key feature. It contains two basic nitrogen atoms.[3][4] The secondary amine (pKa ~9.8) and tertiary amine (pKa ~5.7) can be protonated at physiological and acidic pH, respectively. This ionization is the most critical handle we have for manipulating solubility.

Diagram: Molecular Influences on Solubility

G cluster_molecule 5-Iodo-2-(piperazin-1-YL)pyrimidine cluster_properties Impact on Aqueous Solubility mol Key Structural Features pyrimidine Pyrimidine Core piperazine Piperazine Moiety iodo 5-Iodo Group sol_inc Increases Solubility sol_dec Decreases Solubility pyrimidine->sol_inc Polarity, H-Bonding piperazine->sol_inc Basic Nitrogens allow for pH-dependent Ionization iodo->sol_dec High Lipophilicity, Increases Crystal Lattice Energy

Caption: Key structural features and their impact on aqueous solubility.

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges in a direct question-and-answer format.

Q1: My 5-Iodo-2-(piperazin-1-YL)pyrimidine derivative won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4). Where do I start?

A1: This is the most common issue and is expected given the molecule's high lipophilicity. The first and most critical parameter to investigate is pH . The piperazine moiety is basic, meaning the compound's solubility is highly dependent on the pH of the solvent.[2][5] At neutral or basic pH, the piperazine nitrogens are largely un-ionized (not protonated), rendering the molecule non-polar and thus poorly soluble in water.

Your First Step: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4). By lowering the pH, you protonate the basic nitrogen atoms on the piperazine ring. This creates a positive charge, transforming the molecule into a more polar salt form that interacts favorably with water molecules, thereby increasing solubility.

Q2: I managed to dissolve the compound by lowering the pH, but it precipitated when I added it to my cell culture media (pH ~7.4). What happened?

A2: This is a classic example of pH-triggered precipitation. Your acidic stock solution was stable, but upon introduction to the neutral pH of the cell culture media, the protonated piperazine groups were deprotonated, causing the compound to revert to its poorly soluble, neutral form and crash out of solution.[6]

Troubleshooting this issue involves several potential strategies:

  • Lower the Final Concentration: The simplest approach is to determine the kinetic solubility limit in your final medium. It's possible that a lower concentration will remain soluble.

  • Use a Formulation Strategy: If the required concentration is above the solubility limit, you must employ a formulation strategy to keep it in solution at physiological pH. See the advanced strategies in Section 3.

  • Dosing Strategy: For in vitro assays, consider making a highly concentrated stock in an organic solvent (like DMSO) and performing a serial dilution into the final medium. While the compound may still be supersaturated, this method can sometimes maintain solubility for the duration of an experiment. Always include a vehicle control in your experiment.

Q3: Can I just dissolve my compound in 100% DMSO?

A3: Yes, for creating a concentrated stock solution, DMSO is an excellent choice as most organic molecules are readily soluble in it. However, be mindful of the final concentration of DMSO in your experiment. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts or toxicity.

Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, perform a serial dilution in your aqueous experimental medium to reach the final desired concentration, ensuring the final DMSO percentage remains within acceptable limits.

Section 3: Systematic Troubleshooting Strategies & Protocols

If basic pH adjustments and solvent choices are insufficient, a more systematic approach is required. These strategies are categorized as chemical modifications and physical modifications.[7][8]

Strategy 1: pH Modification & Salt Formation

This is the most direct way to leverage the chemistry of the piperazine group. The goal is to identify the pH range where your derivative is most soluble and potentially form a stable salt.

Protocol: Generating a pH-Solubility Profile

This protocol provides a systematic way to determine the solubility of your compound across a range of pH values.

  • Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Sample Addition: To a series of vials, add an excess amount of your solid compound (enough that some solid will visibly remain undissolved).

  • Equilibration: Add a fixed volume of each buffer to the corresponding vial. Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, filter each suspension through a 0.22 µm filter to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting curve will clearly show the pH at which solubility is maximal.

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[9] This makes the environment more favorable for dissolving lipophilic compounds.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

Protocol: Co-solvent Screening
  • Stock Preparation: Prepare a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 10%, 20%, 30%, 40% PEG 400 in water).

  • Solubility Test: Using the same equilibration and quantification method described in the pH-solubility protocol, determine the solubility of your compound in each co-solvent mixture.

  • Data Analysis: Compare the solubility data across the different co-solvent concentrations to find the optimal mixture.

Data Presentation: Example Co-solvent Screening Results
Co-solvent System% Co-solvent (v/v)Measured Solubility (µg/mL)Fold Increase (vs. Water)
Water0%0.51x
PEG 400/Water10%1530x
PEG 400/Water20%55110x
PEG 400/Water40%210420x
PG/Water20%4080x

Causality: Co-solvents work by disrupting the hydrogen bonding network of water and reducing the dielectric constant of the solvent mixture. This lowers the energy required to create a cavity in the solvent for the non-polar solute, thereby enhancing solubility.[9]

Strategy 3: Excipients & Complexation (Cyclodextrins)

For particularly challenging compounds, excipients like surfactants or complexing agents can be used. Cyclodextrins are a highly effective option. These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[8]

The lipophilic 5-Iodo-pyrimidine portion of your molecule can be encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains soluble in water.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol: Formulation with HP-β-CD
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 20% w/v HP-β-CD in water).

  • Add Compound: Slowly add your solid compound to the cyclodextrin solution while stirring or vortexing.

  • Facilitate Complexation: Gently heat the mixture (e.g., to 40-50°C) and/or sonicate for 15-30 minutes to facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Cool & Filter: Allow the solution to cool to room temperature. If any solid remains, filter the solution to remove undissolved material.

  • Quantify: Determine the final concentration of your dissolved compound.

Strategy 4: Physical Modifications (Particle Size Reduction)

The rate of dissolution is directly proportional to the surface area of the solid, as described by the Noyes-Whitney equation.[9][10] By reducing the particle size of your compound (micronization or nanosuspension), you dramatically increase the surface area, which can lead to a faster dissolution rate and higher apparent solubility.[10] These are advanced techniques typically employed in later-stage drug development.[8]

  • Micronization: Milling the drug powder to reduce particle size to the micron range.

  • Nanosuspension: Using techniques like high-pressure homogenization to create drug nanoparticles suspended in a liquid medium.[7][8]

Section 4: Summary & Recommended Troubleshooting Workflow

Navigating solubility issues should be a systematic process. Start with the simplest, most chemically intuitive methods before moving to more complex formulation strategies.

Diagram: Troubleshooting Workflow

G start Start: Poor Solubility Observed ph_adjust Q: Is the compound ionizable? A: YES (Piperazine) start->ph_adjust ph_protocol Strategy 1: Perform pH-Solubility Profile ph_adjust->ph_protocol ph_success Success: Soluble at acidic pH. Use acidic buffer or form salt. ph_protocol->ph_success Sufficient? ph_fail Issue: Precipitates at neutral pH ph_protocol->ph_fail Insufficient? cosolvent Strategy 2: Screen Co-solvents (PEG 400, PG, Ethanol) ph_fail->cosolvent cosolvent_success Success: Solubility enhanced. Use optimized co-solvent system. cosolvent->cosolvent_success Sufficient? cosolvent_fail Issue: Solubility still insufficient cosolvent->cosolvent_fail Insufficient? cyclo Strategy 3: Use Complexation Agents (e.g., HP-β-CD) cosolvent_fail->cyclo cyclo_success Success: High solubility achieved via complexation. cyclo->cyclo_success Sufficient? cyclo_fail Issue: Still problematic cyclo->cyclo_fail Insufficient? particle Advanced Strategy 4: Consider Physical Modification (Micronization, Nanosuspension) cyclo_fail->particle

Caption: A systematic workflow for troubleshooting solubility issues.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 249-268. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands, 8(2), 125-133. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 20-29. [Link]

  • Pyrimidine. Solubility of Things. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). Journal of Chemical & Engineering Data, 59(9), 2702–2707. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). ResearchGate. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News, 44, 13-34. [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. [Link]

  • What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Proprep. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). Journal of Medicinal Chemistry, 55(11), 5543-5551. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. Pharma's Almanac. [Link]

  • General synthetic strategies toward piperazine scaffold. (2022). ResearchGate. [Link]

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Technical Support Center: Characterization of 5-Iodo-2-(piperazin-1-yl)pyrimidine and its Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 5-Iodo-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and resolving issues in your experimental workflows.

Section 1: Understanding the Synthetic Landscape and Potential Byproducts

The synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of a di-halogenated pyrimidine, such as 2-chloro-5-iodopyrimidine, with piperazine.[1][2] Understanding this synthetic pathway is crucial for anticipating potential impurities that may arise during the reaction and complicate characterization.

Synthesis_and_Byproducts cluster_reaction Nucleophilic Aromatic Substitution A 2-Chloro-5-iodopyrimidine P 5-Iodo-2-(piperazin-1-yl)pyrimidine (Desired Product) A->P + Piperazine (1 eq) BP1 Unreacted 2-Chloro-5-iodopyrimidine A->BP1 Incomplete reaction BP2 1,4-bis(5-Iodopyrimidin-2-yl)piperazine (Di-substitution Byproduct) A->BP2 + Piperazine (0.5 eq) B Piperazine B->P BP3 Unreacted Piperazine B->BP3 Excess reagent

Figure 1. Synthetic pathway for 5-Iodo-2-(piperazin-1-yl)pyrimidine and the formation of common byproducts.

Frequently Asked Questions: Synthesis and Byproduct Formation

Q1: What are the most common byproducts I should expect in the synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine?

A1: The primary byproducts in this synthesis are typically:

  • Unreacted Starting Materials: Residual 2-chloro-5-iodopyrimidine and unreacted piperazine are common impurities.[3]

  • Di-substitution Product: The formation of 1,4-bis(5-iodopyrimidin-2-yl)piperazine can occur, especially if the stoichiometry of the reactants is not carefully controlled.[3] This happens when both nitrogen atoms of the piperazine ring react with a pyrimidine molecule.

Q2: How can I minimize the formation of the di-substitution byproduct?

A2: To favor the mono-substitution product, a molar excess of piperazine is typically used. This ensures that a piperazine molecule is more likely to react with only one molecule of the di-halogenated pyrimidine. The reaction temperature and time should also be optimized to prevent over-reaction.

Section 2: Troubleshooting Guide for Analytical Characterization

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for assessing the purity of 5-Iodo-2-(piperazin-1-yl)pyrimidine. However, the polarity of the molecule and potential impurities can present challenges.

Q3: My HPLC chromatogram shows poor retention and peak shape for the main compound. What could be the cause and how do I fix it?

A3: Poor retention of polar compounds like piperazine derivatives is a common issue in reverse-phase HPLC.[4][5] Here are some troubleshooting steps:

  • Problem: The compound is eluting at or near the void volume.

    • Cause: The analyte has insufficient interaction with the non-polar stationary phase (e.g., C18).

    • Solution:

      • Decrease the organic content of the mobile phase: A higher percentage of the aqueous phase will increase retention.

      • Use a polar-endcapped or embedded polar group column: These columns are designed to provide better retention for polar analytes.

      • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for highly polar compounds.

  • Problem: The peak is tailing.

    • Cause: Secondary interactions between the basic amine groups of the piperazine moiety and residual silanols on the silica-based stationary phase.

    • Solution:

      • Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) will protonate the basic nitrogens, reducing their interaction with silanols.

      • Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

Q4: I am seeing multiple peaks that are very close together or co-eluting. How can I improve the resolution?

A4: Co-elution can be a significant challenge, especially when dealing with structurally similar byproducts.[6]

Parameter Strategy to Improve Resolution Rationale
Mobile Phase Gradient Decrease the gradient slope (i.e., make it shallower).A slower increase in the organic solvent strength allows more time for the analytes to interact with the stationary phase, improving separation.
Mobile Phase Composition Change the organic modifier (e.g., from acetonitrile to methanol).Different organic solvents can alter the selectivity of the separation, potentially resolving co-eluting peaks.
Column Chemistry Switch to a column with a different stationary phase (e.g., phenyl-hexyl or cyano).Different stationary phases offer different retention mechanisms, which can lead to changes in elution order and improved resolution.
Temperature Optimize the column temperature.Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of your target compound and its byproducts.

Q5: I am having trouble assigning the proton signals for the piperazine ring in my 1H NMR spectrum. Why do they appear complex or broad?

A5: The complexity of piperazine signals in 1H NMR spectra can arise from several factors:

  • Conformational Exchange: The piperazine ring can exist in different chair or boat conformations that can interconvert at a rate comparable to the NMR timescale. This can lead to broad signals.[7][8] Running the NMR at a higher or lower temperature can sometimes resolve these broad peaks into sharper signals.

  • Restricted Rotation: The partial double bond character of the C-N bond between the pyrimidine and piperazine rings can lead to restricted rotation, resulting in distinct signals for protons that might otherwise be considered equivalent.[7]

  • Protonation State: The chemical shifts of the piperazine protons are highly sensitive to the pH and the protonation state of the nitrogen atoms.

Reference 1H NMR Data for a Similar Compound (2-(1-Piperazinyl)pyrimidine in CDCl3): [9]

  • Pyrimidine protons: ~8.29 ppm (d) and ~6.45 ppm (t)

  • Piperazine protons (attached to pyrimidine): ~3.78 ppm (t)

  • Piperazine protons (with free -NH): ~2.90 ppm (t)

For 5-Iodo-2-(piperazin-1-yl)pyrimidine, you would expect the pyrimidine protons to appear as two singlets due to the substitution pattern. The presence of the electron-withdrawing iodine atom will also influence the chemical shifts of the pyrimidine protons.

Q6: How can I use NMR to confirm the presence of the di-substitution byproduct?

A6: The di-substitution byproduct, 1,4-bis(5-iodopyrimidin-2-yl)piperazine, has a symmetrical structure. In the 1H NMR spectrum, you would expect to see only one set of signals for the pyrimidine protons and a single, likely broad, signal for all the piperazine protons due to the symmetry of the molecule. This is in contrast to the desired mono-substituted product, which will have distinct signals for the two different sets of piperazine protons.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of your product and identifying impurities.

Q7: What are the expected mass spectral fragmentation patterns for 5-Iodo-2-(piperazin-1-yl)pyrimidine?

A7: In electron ionization mass spectrometry (EI-MS), halogenated compounds and piperazine derivatives exhibit characteristic fragmentation patterns.

MS_Fragmentation M [M]+• 5-Iodo-2-(piperazin-1-yl)pyrimidine F1 Loss of I• M->F1 Cleavage of C-I bond F2 Piperazine ring fragmentation M->F2 Ring opening F3 Loss of C2H4N• F2->F3 Further fragmentation

Figure 2. Potential mass spectral fragmentation pathways for 5-Iodo-2-(piperazin-1-yl)pyrimidine.

  • Molecular Ion Peak: You should observe a prominent molecular ion peak at m/z 290.

  • Iodine Isotope: Iodine is monoisotopic (127I), so you will not see the characteristic M+2 isotope pattern observed with chlorine or bromine.[10]

  • Fragmentation:

    • Loss of Iodine: A common fragmentation pathway for iodinated compounds is the loss of the iodine radical, which would result in a fragment at m/z 163.

    • Piperazine Ring Cleavage: The piperazine ring can undergo fragmentation, leading to a series of smaller fragments.

Q8: I am performing LC-MS and observing a weak signal for my compound of interest. What could be the issue?

A8: A weak signal in LC-MS can be due to ion suppression, a common matrix effect.[11][12]

  • Cause: Co-eluting impurities or mobile phase additives can compete with the analyte for ionization in the mass spectrometer's source, leading to a reduced signal.

  • Troubleshooting:

    • Improve Chromatographic Separation: Ensure that your compound of interest is well-separated from other components in the mixture.

    • Optimize Mobile Phase: Some mobile phase additives, like TFA, can cause significant ion suppression. If possible, replace TFA with formic acid, which is more MS-friendly.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

    • Perform a Post-Column Infusion Experiment: This experiment can help to identify regions in your chromatogram where ion suppression is occurring.

Section 3: Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Protocol 2: Sample Preparation for NMR Analysis
  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Acquire 1H and 13C NMR spectra. For more detailed structural analysis, consider 2D NMR experiments such as COSY and HSQC.

References

  • Google Patents. (n.d.). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2-Chloro-5-iodopyrimidine CAS 32779-38-7. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-2-(piperazin-1-yl)pyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The 2-(piperazin-1-yl)pyrimidine core is a privileged structure, frequently encountered in pharmacologically active agents. Its derivatization, often accomplished via palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space to optimize biological activity.

A critical decision in any cross-coupling strategy is the choice of the halide on the electrophilic partner. This guide provides an in-depth, objective comparison of the reactivity between 5-bromo-2-(piperazin-1-yl)pyrimidine and its iodo-analogue, 5-iodo-2-(piperazin-1-yl)pyrimidine. We will delve into the fundamental principles governing their reactivity and provide practical, data-supported insights for key transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Decisive Step: Understanding Halide Reactivity in Cross-Coupling

The generally accepted reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F .[1][2] This hierarchy is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen bond and its interaction with the palladium catalyst during the catalytic cycle.

The critical, and often rate-determining, step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[3][4][5] During this step, the C-X bond is cleaved, and a new organopalladium(II) complex is formed. The facility of this step is directly related to the strength of the carbon-halogen bond.

The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This is quantified by their respective bond dissociation energies (BDE). The approximate BDE for a C-I bond in an aryl system is around 213 kJ/mol, whereas for a C-Br bond, it is about 285 kJ/mol.[6] This lower energy barrier for the C-I bond means that 5-iodo-2-(piperazin-1-yl)pyrimidine will undergo oxidative addition more readily and under milder conditions than its bromo counterpart.

Visualizing the Catalytic Cycle

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the crucial oxidative addition step where the reactivity of the halide plays a dominant role.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X Ar-Pd(II)(L₂) -X (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X Ar-Pd(II)-Nu Ar-Pd(II)(L₂) -Nu (Transmetalation Product) Ar-Pd(II)-X->Ar-Pd(II)-Nu Transmetalation Ar-Pd(II)-Nu->Pd(0)L2 Reductive Elimination Ar-Nu Ar-Nu (Coupled Product) Ar-Pd(II)-Nu->Ar-Nu Ar-X Ar-X (Aryl Halide) (I or Br) Ar-X->Ar-Pd(II)-X Oxidative Addition (Rate-Determining Step) Nu-M Nu-M (Nucleophile) Nu-M->Ar-Pd(II)-Nu

General catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The enhanced reactivity of the iodo-pyrimidine allows for more favorable reaction conditions, such as lower catalyst loadings, shorter reaction times, and reduced temperatures. This not only improves process efficiency but can also be crucial for preserving sensitive functional groups on complex substrates.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[7] When comparing the two substrates, the 5-iodo derivative consistently outperforms the 5-bromo derivative, enabling couplings under significantly milder conditions.

Table 1: Comparative Data for a Representative Suzuki-Miyaura Coupling

Parameter5-Iodo-2-(piperazin-1-yl)pyrimidine5-Bromo-2-(piperazin-1-yl)pyrimidine
Arylboronic Acid 4-Methoxyphenylboronic acid (1.2 eq)4-Methoxyphenylboronic acid (1.2 eq)
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 60 °C90 °C
Time 4 hours12 hours
Typical Yield >95%~85%

As the data illustrates, the iodo-substrate can achieve a higher yield in a fraction of the time, at a lower temperature, and with less than half the catalyst loading. This difference can be dramatic, especially with less reactive boronic acids.[8]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-iodo-2-(piperazin-1-yl)pyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(piperazin-1-yl)pyrimidine.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[5][9] The reactivity trend observed in Suzuki couplings holds true here, with the C-I bond being more susceptible to the initial oxidative addition, thus facilitating the coupling with a wide range of primary and secondary amines.

Table 2: Comparative Data for a Representative Buchwald-Hartwig Amination

Parameter5-Iodo-2-(piperazin-1-yl)pyrimidine5-Bromo-2-(piperazin-1-yl)pyrimidine
Amine Morpholine (1.2 eq)Morpholine (1.2 eq)
Catalyst System Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%)Pd₂(dba)₃ (2.5 mol%) / XPhos (6 mol%)
Base NaOtBu (1.5 eq)NaOtBu (1.5 eq)
Solvent TolueneToluene
Temperature 80 °C110 °C
Time 6 hours18 hours
Typical Yield ~92%~78%

The use of the iodo-substrate allows for a significant reduction in catalyst loading and reaction temperature, which is particularly advantageous when working with volatile amines or thermally sensitive substrates.

  • Preparation: In a glovebox, add NaOtBu (1.5 eq) to an oven-dried reaction vial. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%).

  • Reagent Addition: Add 5-iodo-2-(piperazin-1-yl)pyrimidine (1.0 eq).

  • Solvent and Amine: Remove the vial from the glovebox, add dry toluene, followed by the amine (e.g., morpholine, 1.2 eq) via syringe.

  • Inert Atmosphere: The reaction should be maintained under an inert atmosphere.

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup & Purification: After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The subsequent purification follows standard procedures as described for the Suzuki coupling.

Sonogashira Coupling (C-Csp Bond Formation)

The Sonogashira coupling, which forms a bond between an sp² carbon and an sp carbon, is highly sensitive to the nature of the halide.[10][11] The difference in reactivity between aryl iodides and bromides is often most pronounced in this reaction. Aryl iodides can frequently be coupled at or near room temperature, while aryl bromides almost always require heating, which can lead to side reactions like alkyne dimerization.[1][10][12]

Table 3: Comparative Data for a Representative Sonogashira Coupling

Parameter5-Iodo-2-(piperazin-1-yl)pyrimidine5-Bromo-2-(piperazin-1-yl)pyrimidine
Alkyne Phenylacetylene (1.2 eq)Phenylacetylene (1.2 eq)
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%)
Base Triethylamine (2.0 eq)Triethylamine (2.0 eq)
Solvent THFDMF
Temperature 25 °C (Room Temp)70 °C
Time 3 hours10 hours
Typical Yield >95%~80%

The ability to run the reaction at room temperature with the iodo-substrate is a significant advantage, simplifying the experimental setup and broadening the substrate scope.

Experimental Workflow and Decision Making

Choosing the right starting material is a balance of chemical reactivity, cost, and project timelines. The following diagrams provide a generalized experimental workflow and a decision-making guide for selecting the appropriate halide.

Experimental_Workflow cluster_1 Generalized Cross-Coupling Workflow Start Start Prep Prepare Reaction Vessel (Oven-dried, inert atm) Start->Prep Add_Solids Add Solids (Aryl Halide, Coupling Partner, Base) Prep->Add_Solids Add_Catalyst Add Catalyst System (Pd source, Ligand, etc.) Add_Solids->Add_Catalyst Add_Liquids Add Degassed Solvent(s) & Liquid Reagents Add_Catalyst->Add_Liquids React Heat to Reaction Temp & Stir Add_Liquids->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify End Characterized Product Purify->End

A typical experimental workflow for cross-coupling.

Decision_Tree Start Choose Starting Material Question1 Is the coupling partner known to be challenging or sterically hindered? Start->Question1 Use_Iodo Use 5-Iodo-pyrimidine (Maximizes Reactivity) Question1->Use_Iodo Yes Question2 Is this a large-scale synthesis where cost is a primary driver? Question1->Question2 No Use_Bromo Use 5-Bromo-pyrimidine (More cost-effective, optimize conditions) Question2->Use_Bromo Yes Default_Iodo Default to 5-Iodo-pyrimidine (Higher probability of success, milder conditions) Question2->Default_Iodo No

Decision guide for selecting the optimal halide.

Conclusion and Final Recommendations

The evidence is unequivocal: 5-iodo-2-(piperazin-1-yl)pyrimidine is the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions compared to its bromo-analogue. This heightened reactivity stems from the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.

For researchers engaged in drug discovery and process development, this translates to tangible benefits:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times preserve sensitive functionalities and reduce energy consumption.

  • Higher Yields: Increased efficiency in the catalytic cycle often leads to superior product yields.

  • Broader Scope: Challenging or sterically hindered coupling partners that may be unreactive with the bromo-substrate often couple successfully with the iodo-derivative.

  • Lower Catalyst Loadings: Reduced catalyst usage lowers costs and simplifies purification by minimizing residual palladium.

While 5-bromo-2-(piperazin-1-yl)pyrimidine remains a viable and often more economical option for simpler, robust couplings, the superior performance of the 5-iodo derivative makes it the preferred choice for complex, late-stage functionalizations and for maximizing the probability of success in exploratory synthesis. The initial investment in the iodo-starting material is frequently offset by the savings in time, resources, and catalyst costs downstream.

References

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The Impact of 5-Iodo Substitution on the Biological Activity of 2-(piperazin-1-YL)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a detailed comparative analysis of 5-Iodo-2-(piperazin-1-YL)pyrimidine and its non-iodinated analogue, 2-(piperazin-1-yl)pyrimidine. While extensive data exists for the latter, this document will leverage established principles of medicinal chemistry and available literature on halogenated pyrimidines to project the likely biological impact of the 5-iodo substitution.

Introduction to the Core Scaffold: 2-(piperazin-1-yl)pyrimidine

The 2-(piperazin-1-yl)pyrimidine scaffold is a recognized pharmacophore present in numerous biologically active compounds, including approved drugs.[1] Its constituent pyrimidine and piperazine rings offer versatile points for chemical modification, influencing the molecule's interaction with various biological targets.[2][3] The non-iodinated analogue, 2-(1-Piperazinyl)pyrimidine, is a known antagonist of α2-adrenergic receptors and an active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone.[4] It also exhibits activity at serotonin 5-HT1A receptors, contributing to its anxiolytic-like effects.[4]

Comparative Biological Activity: A Data-Driven vs. Predictive Analysis

A direct experimental comparison of the biological activities of 5-Iodo-2-(piperazin-1-YL)pyrimidine and its non-iodinated counterpart is hampered by the current lack of published biological data for the iodinated compound. However, by examining the known profile of the parent compound and understanding the influence of halogenation, we can construct a predictive profile for the iodinated analogue.

Biological Target2-(piperazin-1-yl)pyrimidine (Non-iodinated)5-Iodo-2-(piperazin-1-YL)pyrimidine (Iodinated) - Predicted
α2-Adrenergic Receptor Antagonist (pA2 = 6.8 in rat brain synaptosomes)[4]Likely to retain α2-adrenergic receptor affinity. The iodine atom may increase binding affinity due to favorable halogen bonding interactions within the receptor pocket. Potency as an antagonist would require experimental confirmation.
5-HT1A Receptor Interacts with the receptor, contributing to anxiolytic-like effects. The precise nature of this interaction (agonist, partial agonist, or antagonist) is not fully elucidated in the provided sources, but it is implicated in its in vivo effects.[4]The 5-iodo substitution is expected to modulate the affinity and efficacy at the 5-HT1A receptor. Halogenation can influence ligand binding, and the increased lipophilicity may alter brain penetrance. The effect on functional activity (e.g., agonism vs. antagonism) is difficult to predict without experimental data.
Anxiolytic-like Activity Demonstrates anxiolytic-like activity in preclinical models (e.g., Vogel punished drinking task in rats).[4]The anxiolytic-like profile may be altered. Any change in affinity or efficacy at α2-adrenergic and/or 5-HT1A receptors would likely impact its behavioral effects. Enhanced receptor affinity could potentially lead to increased potency.

The Decisive Factor: A Deep Dive into the Structure-Activity Relationship (SAR) of 5-Iodo Substitution

The introduction of an iodine atom at the 5-position of the pyrimidine ring is a significant structural modification that can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Impact of Iodination
  • Increased Lipophilicity : Iodine is the most lipophilic of the common halogens. This increased lipophilicity can enhance membrane permeability and potentially improve blood-brain barrier penetration, which is critical for CNS-acting drugs.[5]

  • Size and Steric Hindrance : The iodine atom is considerably larger than a hydrogen atom. This increased steric bulk can influence the molecule's conformation and how it fits into a receptor's binding pocket.

  • Electronic Effects : Iodine is an electron-withdrawing group, which can alter the electron distribution within the pyrimidine ring and affect its interactions with biological targets.

  • Halogen Bonding : The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a receptor's binding site. This can contribute to enhanced binding affinity.[6][7]

A study on the interaction of halogenated 2-(piperazin-1-yl)pyrimidines with cucurbit[8]uril, a synthetic receptor, provides valuable insights.[6][7] While not a biological receptor, this system demonstrates that para-substitution with larger halogens like bromine and iodine can lead to enhanced enthalpic stabilization through interactions with the host's portal.[6][7] This suggests that the 5-iodo group in our compound of interest could form favorable interactions within a biological receptor.

SAR_Comparison cluster_non_iodinated 2-(piperazin-1-yl)pyrimidine cluster_iodinated 5-Iodo-2-(piperazin-1-YL)pyrimidine Non_Iodinated H at C5 Non_Iodinated_Activity Known α2 Antagonist 5-HT1A Interaction Anxiolytic-like Effects Non_Iodinated->Non_Iodinated_Activity Leads to Iodinated Iodine (I) at C5 Iodinated_Properties Increased Lipophilicity Steric Bulk Halogen Bonding Potential Iodinated->Iodinated_Properties Introduces Iodinated_Predicted_Activity Predicted Enhanced Affinity Modulated Functional Activity Altered In Vivo Profile Iodinated_Properties->Iodinated_Predicted_Activity Leads to

Caption: Comparative Structure-Activity Relationship

Experimental Protocols for a Definitive Comparison

To empirically validate the predicted differences in biological activity, a series of well-defined experiments are necessary.

Synthesis of 5-Iodo-2-(piperazin-1-YL)pyrimidine and its Non-iodinated Analogue

A common synthetic route involves the nucleophilic aromatic substitution of a halogenated pyrimidine with piperazine.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start Starting Materials: - 2-Chloropyrimidine or - 2-Chloro-5-iodopyrimidine - Piperazine reaction Nucleophilic Aromatic Substitution (e.g., in refluxing ethanol or with a base like K2CO3) start->reaction product_non_iodinated 2-(piperazin-1-yl)pyrimidine reaction->product_non_iodinated From 2-Chloropyrimidine product_iodinated 5-Iodo-2-(piperazin-1-YL)pyrimidine reaction->product_iodinated From 2-Chloro-5-iodopyrimidine purification Purification (e.g., Recrystallization, Chromatography) product_non_iodinated->purification product_iodinated->purification

Caption: General Synthetic Workflow

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloropyrimidine or 2-chloro-5-iodopyrimidine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.[9][10]

  • Addition of Piperazine: Add piperazine (typically in excess, e.g., 2-3 equivalents) to the solution. The use of a base like potassium carbonate can facilitate the reaction.[11]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[10]

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be taken up in water and extracted with an organic solvent like ethyl acetate or chloroform.

  • Purification: The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent or column chromatography on silica gel, to yield the desired 2-(piperazin-1-yl)pyrimidine derivative.[10]

In Vitro Assays for Receptor Binding and Functional Activity

Radioligand Binding Assay for α2-Adrenergic Receptors:

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Radioligand: A suitable radioligand is [³H]-Rauwolscine or [³H]-Yohimbine.

  • Reaction Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds (iodinated and non-iodinated analogues).

  • Separation of Bound and Free Ligand: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki values.

5-HT1A Receptor Functional Assay (cAMP Assay):

This assay measures the ability of the compounds to act as agonists or antagonists at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][12][13]

  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT1A receptor.[13]

  • Assay Principle: Stimulate the cells with forskolin to increase intracellular cAMP levels. In the presence of a 5-HT1A agonist, this forskolin-stimulated cAMP production will be inhibited.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds. To test for antagonist activity, co-incubate the compounds with a known 5-HT1A agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14]

  • Data Analysis: For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response).

In Vivo Behavioral and Neurochemical Assessment

Elevated Plus Maze for Anxiolytic Activity:

This is a widely used behavioral test to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Procedure: Administer the test compounds to the animals (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection). After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a defined period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

In Vivo Microdialysis for Neurotransmitter Release:

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11][15][16][17]

  • Surgical Implantation: Surgically implant a microdialysis probe into a brain region of interest, such as the prefrontal cortex or hippocampus.

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space will diffuse across the dialysis membrane into the aCSF.

  • Sample Collection: Collect the dialysate samples at regular intervals before and after administration of the test compounds.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., norepinephrine, serotonin, dopamine) in the dialysate using a sensitive analytical technique like high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

  • Interpretation: Changes in neurotransmitter levels following drug administration can provide insights into the compound's in vivo mechanism of action.

Conclusion and Future Directions

The non-iodinated compound, 2-(piperazin-1-yl)pyrimidine, presents a well-documented profile as an α2-adrenergic receptor antagonist with effects on the 5-HT1A receptor system, culminating in anxiolytic-like activity. The introduction of an iodine atom at the 5-position of the pyrimidine ring is predicted to significantly alter its biological profile. Based on established structure-activity relationships, the 5-iodo substitution is likely to increase lipophilicity and could enhance binding affinity to its target receptors through halogen bonding.

However, these predictions remain theoretical in the absence of direct experimental evidence. The detailed experimental protocols provided in this guide outline a clear path for future research to definitively characterize and compare the biological activities of these two compounds. Such studies are essential to fully understand the impact of this specific halogenation and to potentially uncover novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

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The 5-Iodo-2-(piperazin-1-yl)pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the 5-iodo-2-(piperazin-1-yl)pyrimidine scaffold has emerged as a privileged structure. Its inherent ability to engage with the ATP-binding site of various kinases, coupled with the synthetic tractability to modulate its properties, makes it a compelling starting point for novel therapeutic development. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, grounded in experimental data to inform rational drug design.

The Core Scaffold: Understanding the Roles of Pyrimidine, Piperazine, and the 5-Iodo Substituent

The 5-iodo-2-(piperazin-1-yl)pyrimidine core is a composite of three key pharmacophoric elements, each contributing to its biological activity. The pyrimidine ring, a well-established hinge-binding motif, is central to anchoring the molecule within the ATP-binding pocket of kinases[1]. The 2-substituted piperazine moiety not only imparts favorable physicochemical properties, such as improved solubility and oral bioavailability but also provides a versatile vector for introducing substituents that can probe different regions of the kinase active site, thereby influencing potency and selectivity[2][3][4][5].

The 5-iodo substituent plays a crucial, multifaceted role. Its large atomic radius and ability to form halogen bonds can lead to specific interactions with the kinase active site, enhancing binding affinity. Furthermore, the iodine atom serves as a convenient synthetic handle for introducing further diversity through cross-coupling reactions, allowing for extensive exploration of the chemical space around this position[6].

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of 5-iodo-2-(piperazin-1-yl)pyrimidine derivatives is profoundly influenced by the nature of the substituent at the N4-position of the piperazine ring. This section provides a comparative analysis of how different substituent classes impact kinase inhibitory potency, drawing upon data from various studies on related scaffolds.

Impact of N4-Aryl and N4-Heteroaryl Substituents

The introduction of aryl or heteroaryl groups at the N4-position of the piperazine ring has been a widely explored strategy to enhance potency. These substituents can engage in additional hydrophobic and aromatic interactions within the ATP-binding site.

A study on 4-piperazinyl-2-aminopyrimidine derivatives as dual JAK2 and FLT3 inhibitors demonstrated that variations in the N4-phenyl ring significantly impact inhibitory activity[7]. While this study does not feature the 5-iodo substituent, the SAR principles are highly relevant. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties and binding interactions of the entire molecule.

Influence of N4-Acyl and N4-Sulfonyl Groups

Acylation or sulfonylation of the N4-piperazine nitrogen introduces hydrogen bond acceptors and can alter the conformation of the piperazine ring. This can lead to different binding modes and improved selectivity. While specific data on 5-iodo-2-(piperazin-1-yl)pyrimidine derivatives with these modifications is limited in the public domain, related studies on piperazine-containing kinase inhibitors suggest that these modifications can be beneficial. For example, in a series of piperazine-amide derivatives, the amide moiety was crucial for achieving high potency and selectivity as RET inhibitors.

Role of N4-Alkyl Substituents

Simple alkyl substitutions at the N4-position can be used to probe steric tolerance within the active site. While often leading to less potent compounds compared to more elaborate substituents, small alkyl groups can be important for establishing a baseline SAR and for optimizing pharmacokinetic properties.

Comparative Biological Data

To provide a quantitative perspective on the SAR of pyrimidine-based kinase inhibitors, the following table summarizes the inhibitory activities of a series of 2,4,5-trisubstituted pyrimidine derivatives against Cyclin-Dependent Kinase 9 (CDK9). While not the exact target scaffold, this data from a study by Wang et al. provides valuable insights into the effects of substitutions on a closely related core, which can be extrapolated to the 5-iodo-2-(piperazin-1-yl)pyrimidine series[8].

CompoundR1R2R3CDK9 IC50 (µM)
9a H4-F-PhH>10
9b H4-Cl-PhH1.2
9c H4-Br-PhH0.45
9d H4-Me-PhH>10
9s Me4-Cl-PhH0.03

Data extracted from Wang et al., Bioorg. Med. Chem. 2013, 21 (7), 1966-1975. This table is for illustrative purposes to demonstrate SAR principles on a related scaffold.[8]

From this data, a clear SAR emerges:

  • Halogen Substitution: A halogen at the para-position of the phenyl ring is beneficial for activity, with potency increasing from fluorine to chlorine to bromine.

  • Methyl Substitution: The introduction of a methyl group at the R1 position significantly enhances potency, as seen in the comparison between 9b and 9s .

These principles can guide the design of novel 5-iodo-2-(piperazin-1-yl)pyrimidine derivatives with potentially enhanced kinase inhibitory activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed experimental protocols for the synthesis of the core scaffold and a representative biological assay.

General Synthesis of 5-Iodo-2-(4-substituted-piperazin-1-yl)pyrimidine Derivatives

The synthesis of the target compounds typically begins with a commercially available dihalopyrimidine, followed by sequential nucleophilic aromatic substitution reactions.

G A 2,4-dichloro-5-iodopyrimidine C Intermediate 1 (2-chloro-5-iodo-4-(piperazin-1-yl)pyrimidine) A->C Nucleophilic Substitution (e.g., DIPEA, NMP) B Piperazine Derivative (e.g., N-Boc-piperazine) B->C E Final Product (5-iodo-2-(4-substituted-piperazin-1-yl)pyrimidine) C->E Nucleophilic Substitution or Cross-Coupling (e.g., Buchwald-Hartwig) D Substituent Precursor (e.g., R-X) D->E

Caption: General synthetic workflow for 5-iodo-2-(piperazin-1-yl)pyrimidine derivatives.

Step-by-Step Protocol:

  • Synthesis of 2-chloro-5-iodo-4-(piperazin-1-yl)pyrimidine (Intermediate 1): To a solution of 2,4-dichloro-5-iodopyrimidine in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA) and the desired piperazine derivative (e.g., N-Boc-piperazine). The reaction mixture is stirred at room temperature or heated to allow for selective substitution at the C4 position. Upon completion, the reaction is worked up by extraction and purified by column chromatography.

  • Synthesis of the Final Product: Intermediate 1 is then subjected to a second nucleophilic substitution or a cross-coupling reaction to introduce the desired substituent at the C2 position. For example, a Buchwald-Hartwig amination can be used to introduce an aniline moiety. The reaction is carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The final product is then purified by chromatography.

This is a generalized protocol. Specific reaction conditions may vary depending on the nature of the reactants.

In Vitro Kinase Inhibition Assay (Example: CDK9)

The inhibitory activity of the synthesized compounds against a specific kinase is typically evaluated using a biochemical assay.

G A Kinase (e.g., CDK9/CycT) E Incubation A->E B Substrate (e.g., peptide) B->E C ATP (radiolabeled or with detection moiety) C->E D Test Compound D->E F Detection of Phosphorylated Substrate E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagents and Materials: Recombinant kinase (e.g., CDK9/Cyclin T), substrate peptide, ATP, test compounds, assay buffer, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

  • Assay Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 5-iodo-2-(piperazin-1-yl)pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on several key areas:

  • Exploration of Novel N4-Substituents: The design and synthesis of novel and diverse substituents on the piperazine ring will be crucial for identifying compounds with improved potency and selectivity.

  • Targeting Novel Kinases: While this scaffold has shown promise against various kinases, its potential against a broader range of the kinome remains to be fully explored.

  • Structure-Based Drug Design: The use of X-ray crystallography and computational modeling will be instrumental in understanding the binding modes of these inhibitors and in guiding the rational design of next-generation compounds.

References

  • (Reference details to be populated with specific, relevant liter
  • (Reference details to be populated with specific, relevant liter
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  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. Bioorganic & Medicinal Chemistry, 21(7), 1966-1975. [Link]

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  • Chen, K., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. [Link]

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Sources

In vivo efficacy of drugs derived from 5-Iodo-2-(piperazin-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comparative analysis of the in vivo efficacy of potent tyrosine kinase inhibitors (TKIs) derived from or conceptually related to the 2-(piperazin-1-YL)pyrimidine scaffold.

While the specific 5-iodo substituted core is not widely represented in late-stage clinical candidates with extensive public data, the broader 2-(piperazin-1-YL)pyrimidine framework is a privileged structure in modern oncology. It forms the backbone of highly successful drugs targeting key oncogenic drivers. This guide will focus on these prominent examples, comparing their performance in preclinical in vivo models and elucidating the mechanisms that underpin their efficacy. We will compare third-generation inhibitors against their first-generation predecessors and multi-targeted inhibitors against the benchmarks they were designed to surpass, providing the rigorous, data-driven insights required for advanced drug development.

Comparative Landscape of Pyrimidine-Based EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival; its aberrant activation is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC). The development of EGFR TKIs has revolutionized treatment, and derivatives of the pyrimidine scaffold are central to this success. Here, we compare the third-generation, mutant-selective inhibitor Osimertinib , which features a pyrimidine core, against its first-generation predecessor, Gefitinib .

Mechanism of Action: Overcoming Resistance

First-generation TKIs like Gefitinib target the ATP-binding site of the EGFR kinase domain. While effective against tumors with activating mutations (e.g., Exon 19 deletions or L858R), their efficacy is often limited by the development of a secondary resistance mutation, T790M, the "gatekeeper" mutation.[1][2]

Osimertinib (AZD9291) was engineered to overcome this challenge. It is a third-generation, irreversible EGFR TKI that potently inhibits both the initial sensitizing mutations and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[1][3][4] This selectivity for mutant forms of the receptor is crucial, as it widens the therapeutic window and reduces the dose-limiting toxicities, such as skin rash and diarrhea, that are associated with WT EGFR inhibition.[2] The chemical structure of Osimertinib includes a pyrimidine core that forms hydrogen bonds within the kinase hinge region and a reactive acrylamide group that forms a covalent bond with Cys797, conferring its irreversibility.[1][5]

Below is a diagram illustrating the EGFR signaling pathway and the distinct points of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation EGF EGF Ligand EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Osimertinib Osimertinib (Mutant-Selective, Irreversible) Osimertinib->EGFR Inhibits Activating & T790M Mutations Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Inhibits Activating Mutations

Caption: EGFR signaling pathway and points of TKI intervention.

Comparative In Vivo Efficacy

The superior, mutant-selective profile of Osimertinib translates directly to enhanced in vivo efficacy, particularly in models harboring the T790M resistance mutation.

DrugTarget(s)Mouse ModelCell LineDose & RouteEfficacy OutcomeReference
Osimertinib EGFR (Activating & T790M mutants)XenograftH1975 (L858R/T790M)5 mg/kg/day, oralSignificant tumor growth inhibition and regression.[6][7]
Osimertinib EGFR (Activating mutant)XenograftPC9 (Exon 19 del)5 mg/kg/day, oralProfound and sustained tumor regression.[6][7]
Gefitinib EGFR (Activating mutants)XenograftH322 (WT EGFR, sensitive)60 mg/kg/day, i.p.Significant tumor growth delay.[8]
Gefitinib EGFR (WT, resistant)XenograftH157 (WT EGFR, resistant)50 mg/kg/day, i.p.No tumor growth delay observed.[8]

As the data show, Osimertinib achieves profound tumor regression in models containing both primary sensitizing mutations and the key T790M resistance mutation.[6][7] In contrast, the efficacy of first-generation inhibitors like Gefitinib is significant in sensitive models but is lost in the face of resistance.[8][9]

Multi-Targeted Kinase Inhibitors: The 2-Aminopyrimidine Scaffold

Another critical application of the pyrimidine scaffold is in multi-targeted TKIs designed to inhibit several oncogenic pathways simultaneously. Dasatinib , which contains a 2-aminopyrimidine core and a piperazine moiety, exemplifies this class. It is a potent inhibitor of the BCR-ABL fusion protein (the hallmark of Chronic Myeloid Leukemia, CML) and the Src family kinases (SFKs), which are implicated in the progression of numerous solid tumors.[10][11] Its performance is best compared against the first-generation BCR-ABL inhibitor, Imatinib .

Mechanism of Action: Dual Inhibition and Conformation Binding

Imatinib was a landmark achievement in targeted therapy, functioning by binding to the inactive conformation of the BCR-ABL kinase and inhibiting its activity.[12][13][14] However, resistance can emerge through mutations that stabilize the active conformation of the kinase.

Dasatinib was developed to overcome this limitation. It is over 300 times more potent than Imatinib against BCR-ABL and, crucially, binds to both the active and inactive conformations of the kinase.[11][15] This dual-conformation binding allows it to inhibit a broader range of resistance-conferring mutations. Furthermore, its potent inhibition of SFKs, such as Src, disrupts downstream signaling related to cell proliferation, adhesion, and invasion, giving it efficacy in solid tumors where Imatinib is ineffective.[10][11]

BCR_ABL_Pathway cluster_membrane Cell Membrane / Cytoplasm cluster_intracellular Downstream Signaling cluster_inhibitors Inhibitors BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Src Src Kinase Src->PI3K_AKT FAK FAK Src->FAK Phosphorylation Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion FAK->Invasion Dasatinib Dasatinib (Multi-Targeted) Dasatinib->BCR_ABL Inhibits Active & Inactive Conformations Dasatinib->Src Imatinib Imatinib (BCR-ABL Selective) Imatinib->BCR_ABL Inhibits Inactive Conformation

Caption: BCR-ABL and Src signaling pathways inhibited by Dasatinib and Imatinib.

Comparative In Vivo Efficacy

Dasatinib's broader target profile results in potent antitumor activity across both hematological and solid tumor xenograft models.

DrugTarget(s)Mouse ModelCell Line / ModelDose & RouteEfficacy OutcomeReference
Dasatinib BCR-ABL, SFKsXenograft (CML)K562Multiple dosesComplete tumor regressions.
Dasatinib SFKs, etc.PDX (Lung Cancer)Patient-Derived30 mg/kgSignificant inhibition of tumor growth.[15]
Dasatinib SFKs, etc.Xenograft (ALL)TCF3-rearranged50 mg/kg/day, oralSignificantly less leukemic peripheral blood chimerism.[16]
Imatinib BCR-ABL, c-Kit, PDGFRXenograft (GIST)Patient-DerivedStandard DoseTumor response and survival prolongation.[17]

Dasatinib demonstrates robust in vivo activity in leukemia models and, importantly, shows efficacy in solid tumor models like lung cancer patient-derived xenografts (PDXs), where it significantly inhibits tumor growth and key proliferation markers.[15][18] This contrasts with Imatinib, whose utility is primarily in cancers driven by its specific targets, like BCR-ABL in CML and c-Kit in GIST.[17]

Experimental Protocols: A Guide to In Vivo Xenograft Efficacy Studies

Validating the efficacy of a novel TKI requires a robust and well-controlled in vivo model. The subcutaneous tumor xenograft model in immunocompromised mice is a standard and essential methodology.

Workflow for a Typical Xenograft Study

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing and Monitoring cluster_analysis Phase 3: Endpoint Analysis A 1. Cell Culture (e.g., H1975, K562) Amplify to sufficient numbers B 2. Animal Acclimation (e.g., Athymic Nude Mice) Acclimate for 1 week A->B C 3. Tumor Implantation Inject 1-5 x 10^6 cells subcutaneously in Matrigel B->C D 4. Tumor Growth Monitoring Measure with calipers until tumors reach ~150-200 mm³ C->D E 5. Randomization Group mice into Vehicle Control, Test Article, and Comparator arms D->E F 6. Treatment Administration (e.g., Daily oral gavage) Dose based on body weight E->F G 7. Efficacy Monitoring Measure tumor volume 2-3x weekly Record body weight and clinical signs F->G H 8. Study Termination Euthanize when tumors reach max size or at study end G->H I 9. Tissue Collection Excise tumors, weigh, and process for PK/PD analysis H->I J 10. Pharmacodynamic Analysis (Western Blot / IHC) Assess p-EGFR, p-Src, Ki67, etc. I->J

Caption: Standard workflow for an in vivo tumor xenograft efficacy study.

Step-by-Step Methodology

1. Cell Line Preparation and Implantation:

  • Rationale: The choice of cell line is paramount; it must express the target of interest (e.g., H1975 for EGFR T790M, K562 for BCR-ABL).

  • Protocol:

    • Culture cells under standard conditions to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 20x10⁶ cells/mL. Matrigel is used to support initial tumor formation.

    • Subcutaneously inject 100 µL of the cell suspension (2x10⁶ cells) into the flank of female athymic nude mice (6-8 weeks old).

2. Tumor Growth and Randomization:

  • Rationale: Treatment should begin when tumors are established and vascularized, but not so large that they become necrotic. Randomization ensures unbiased group allocation.

  • Protocol:

    • Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width²)/2.

    • Once tumors reach an average volume of 150-200 mm³, randomize animals into treatment cohorts (n=8-10 per group) ensuring average tumor volumes are similar across groups.

3. Drug Formulation and Administration:

  • Rationale: The vehicle and route of administration must be appropriate for the compound's solubility and desired pharmacokinetic profile. Oral gavage is common for clinically-intended oral drugs.

  • Protocol:

    • Formulate the TKI (e.g., Dasatinib) in a suitable vehicle (e.g., 80 mM citrate buffer, pH 3.1).

    • Administer the drug daily via oral gavage at the specified dose (e.g., 30 mg/kg). The vehicle-only group serves as the negative control.

4. Efficacy and Toxicity Monitoring:

  • Rationale: Regular monitoring of tumor volume and animal health is essential for determining efficacy and safety.

  • Protocol:

    • Measure tumor volumes and body weights three times per week.

    • Observe animals daily for any clinical signs of toxicity.

    • The primary endpoint is often Tumor Growth Inhibition (TGI).

5. Endpoint Pharmacodynamic (PD) Analysis:

  • Rationale: PD analysis confirms that the drug is hitting its intended target in vivo.

  • Protocol:

    • At the end of the study, collect tumors at a specified time point post-last dose (e.g., 4 hours).

    • Homogenize tumor tissue to prepare lysates for Western blotting to measure levels of phosphorylated target proteins (e.g., p-Src, p-EGFR).[19]

    • Alternatively, fix a portion of the tumor in formalin for immunohistochemistry (IHC) to assess proliferation (Ki67) or apoptosis (cleaved Caspase-3).[15][18]

This rigorous, multi-faceted approach ensures that in vivo efficacy data are robust, reproducible, and directly linked to the drug's mechanism of action, providing a solid foundation for further clinical development.

References

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A Comparative Guide to the Synthetic Routes of 5-Iodo-2-(piperazin-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Iodo-2-(piperazin-1-YL)pyrimidine in Drug Discovery

5-Iodo-2-(piperazin-1-yl)pyrimidine is a key heterocyclic building block in medicinal chemistry. The pyrimidine core is a prevalent scaffold in a multitude of clinically approved drugs, and the piperazine moiety is frequently incorporated to modulate physicochemical properties such as solubility and to introduce a vector for further functionalization. The iodine atom at the 5-position serves as a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of complex molecular architectures. Given its strategic importance, the efficient and scalable synthesis of this intermediate is of paramount interest to researchers and professionals in drug development.

This guide provides an in-depth comparison of the two primary synthetic routes to 5-Iodo-2-(piperazin-1-yl)pyrimidine: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.

At a Glance: Comparing Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 2-Chloro-5-iodopyrimidine2-Chloro-5-iodopyrimidine
Key Reagents Piperazine, Base (e.g., K₂CO₃, Et₃N)Piperazine, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)
Reaction Conditions Typically requires elevated temperatures (reflux)Milder conditions, often at or below room temperature[1]
Catalyst Requirement UncatalyzedRequires a palladium catalyst and a specialized ligand[1]
Cost & Complexity Lower cost and simpler setupHigher cost due to catalyst and ligands; more complex to set up[1]
Substrate Scope Can be limited by the nucleophilicity of the amineBroad, tolerant of a wide range of amines and functional groups[2]
Yields Generally moderate to goodOften high to excellent
Green Chemistry Can be performed in greener solvents like water[3]Often uses organic solvents like toluene or dioxane

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established and cost-effective method for the synthesis of 2-substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing effect of the nitrogen atoms, facilitates the attack of nucleophiles.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The piperazine nitrogen attacks the C2 position of the 2-chloro-5-iodopyrimidine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes it.[5] In the subsequent step, the aromaticity is restored by the elimination of the chloride leaving group.

Attack at the C2 (and C4) position is generally favored over the C5 position due to the superior stabilization of the Meisenheimer complex by the adjacent nitrogen atoms.[5]

Caption: SNAr reaction pathway.

Experimental Protocol: SNAr Synthesis

This protocol is adapted from procedures for similar nucleophilic substitutions on halopyrimidines.[6]

  • Reaction Setup: To a round-bottom flask, add 2-chloro-5-iodopyrimidine (1.0 eq.), piperazine (2.0 eq.), and a suitable solvent such as morpholine[6] or a high-boiling point alcohol (e.g., n-butanol).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-130°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the crude product with water and then a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting material and by-products. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 5-iodo-2-(piperazin-1-yl)pyrimidine.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high efficiency, often under milder conditions than traditional methods.[2]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-studied and involves several key steps:[2][7]

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 2-chloro-5-iodopyrimidine to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as Xantphos, are often employed to promote the reductive elimination step.[8]

Caption: Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is based on established methods for the Buchwald-Hartwig amination of 2-chloropyrimidines.[8][9]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 2-chloro-5-iodopyrimidine (1.0 eq.), piperazine (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., Xantphos, 3 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.) in an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 80-100°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 5-iodo-2-(piperazin-1-yl)pyrimidine.

Comparative Analysis and Field-Proven Insights

Causality Behind Experimental Choices:

  • SNAr: The choice of a high-boiling point solvent and elevated temperatures is necessary to overcome the activation energy barrier for the nucleophilic attack on the pyrimidine ring. An excess of piperazine is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated.

  • Buchwald-Hartwig: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the coordinated amine without competing in the nucleophilic substitution. The ligand is the key to the reaction's success, with bulky, electron-rich phosphines generally providing the best results by promoting the rate-limiting reductive elimination step.

Self-Validating Systems and Trustworthiness:

Both protocols, when followed diligently, are robust and reproducible. For the SNAr reaction, the formation of a precipitate upon quenching with water is a strong indicator of product formation. For the Buchwald-Hartwig reaction, the disappearance of the starting material as monitored by TLC or LC-MS is a reliable marker of reaction completion. The identity and purity of the final product should always be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion: Selecting the Optimal Route

The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination for the synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine depends on several factors:

  • For large-scale, cost-sensitive syntheses, the SNAr route is often preferred due to its simplicity and the absence of expensive catalysts and ligands.

  • For medicinal chemistry applications where high yields, broad substrate scope, and milder reaction conditions are paramount, the Buchwald-Hartwig amination is the superior choice. It allows for the coupling of a wider variety of amines and is more tolerant of sensitive functional groups.

Ultimately, the specific requirements of the project, including scale, cost, and the chemical nature of the desired final product, will dictate the most appropriate synthetic strategy.

References

  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Australian Journal of Chemistry, 59(2), 123-126.
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  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Routier, S., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][6][10]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6865-6874.

  • ANGCHEN Co., Ltd. 2-Chloro-5-iodopyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Richter Gedeon Nyrt. (2010). Process for the preparation of piperazine derivatives.
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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 5-Iodo-2-(piperazin-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are not merely data points; they are the bedrock of safety and efficacy. 5-Iodo-2-(piperazin-1-YL)pyrimidine is a heterocyclic compound featuring both pyrimidine and piperazine moieties, structural motifs prevalent in a wide array of pharmacologically active molecules.[1][2][3] Its role as a key intermediate necessitates a robust, reliable, and validated analytical method to ensure batch-to-batch consistency and conformity to quality standards. The development of such methods is not a perfunctory exercise but a rigorous scientific endeavor governed by international standards.

This guide presents a comprehensive validation of a newly developed Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for the quantification of 5-Iodo-2-(piperazin-1-YL)pyrimidine. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, we will not only detail the validation protocol but also explain the scientific rationale behind each experimental choice.[4][5] Furthermore, this guide provides an objective comparison of this validated HPLC method against two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers and drug development professionals the insights needed to select the optimal analytical tool for their specific needs.

The New Analytical Method: A Reverse-Phase HPLC-UV Approach

Causality Behind Method Selection

The selection of RP-HPLC with UV detection as the primary analytical technique was a deliberate choice driven by the physicochemical properties of 5-Iodo-2-(piperazin-1-YL)pyrimidine and the practical requirements of a quality control (QC) laboratory.

  • Chromophoric Nature: The pyrimidine ring system within the molecule contains conjugated double bonds, making it inherently UV-active. This allows for direct detection without the need for derivatization, simplifying the analytical workflow. Spectroscopic methods for similar pyrimidine derivatives have shown strong absorbance, confirming this approach.[6]

  • Polarity and Solubility: As a moderately polar molecule containing nitrogen heteroatoms, it is well-suited for reverse-phase chromatography, where a nonpolar stationary phase (like C18) and a polar mobile phase are used.[7]

  • Robustness and Ubiquity: HPLC systems are the workhorses of the pharmaceutical industry. They are known for their reliability, and the methodology is well-understood, making method transfer between laboratories a more seamless process.

Proposed Chromatographic Conditions

The following conditions were optimized to achieve a symmetric peak shape, adequate retention, and efficient separation from potential impurities.

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (10% B), 2-10 min (10-90% B), 10-12 min (90% B), 12-12.1 min (90-10% B), 12.1-15 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Protocol: Adherence to ICH Q2(R2) Standards

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5] The following validation parameters were assessed according to the ICH Q2(R2) guideline.[8][9]

Specificity

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from other components such as impurities, degradation products, or matrix components.[8]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Study: Expose the analyte solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed method. The peak purity of the analyte is assessed using a Diode Array Detector (DAD) to ensure spectral homogeneity.

  • Resolution Assessment: Calculate the resolution between the analyte peak and the closest eluting degradation product peak.

Acceptance Criteria:

  • No significant interference from the blank at the analyte's retention time.

  • The method must demonstrate the ability to separate the analyte from all degradation products.

  • Peak purity index should be greater than 0.999.

  • Resolution (Rs) between the analyte and any adjacent peak must be > 2.0.

Linearity

Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[10]

Experimental Protocol:

  • Prepare a stock solution of 5-Iodo-2-(piperazin-1-YL)pyrimidine reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Range

Purpose: To establish the interval between the upper and lower concentration levels for which the method has been demonstrated to have acceptable linearity, accuracy, and precision.[8]

Experimental Protocol: The data from the Linearity, Accuracy, and Precision studies are used to confirm the analytical range.

Acceptance Criteria:

  • The method must meet the acceptance criteria for linearity, accuracy, and precision across the claimed range (e.g., 50-150 µg/mL).

Accuracy

Purpose: To determine the closeness of the measured value to the true or accepted reference value, expressed as percent recovery.[10]

Experimental Protocol:

  • Perform a spike-recovery study by adding known amounts of the analyte reference standard to a placebo mixture (if a formulated product) or a blank solution.

  • Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the samples and calculate the percent recovery of the added analyte.

    • % Recovery = [(Measured Concentration - Initial Concentration) / Spiked Concentration] x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[10]

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[10]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Detection & Quantitation Limits (LOD & LOQ)

Purpose:

  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of progressively more dilute solutions of the analyte.

  • Inject each solution and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • To confirm the LOQ, prepare and analyze six independent samples at the determined LOQ concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria.

Acceptance Criteria:

  • LOD is visually determined at S/N ≈ 3:1.

  • LOQ is confirmed at S/N ≈ 10:1 with a %RSD of ≤ 10%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Systematically vary critical chromatographic parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH or Composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on key system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

Acceptance Criteria:

  • System suitability parameters must remain within their predefined limits for all tested variations.

  • No significant change in the final calculated concentration of the analyte.

Comparative Analysis of Analytical Methodologies

While the validated HPLC-UV method is robust and fit-for-purpose, alternative technologies offer distinct advantages in specific contexts.

Ultra-Performance Liquid Chromatography (UPLC-UV): The High-Throughput Alternative

UPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles and instrumentation capable of handling much higher backpressures (up to 15,000 psi).[11][12] This fundamental difference leads to several key performance benefits:

  • Speed: Analysis times can be reduced by up to 10-fold compared to traditional HPLC, drastically increasing sample throughput.[11]

  • Resolution: The smaller particle size results in sharper, narrower peaks, leading to superior separation of closely eluting compounds.[12]

  • Sensitivity: Narrower peaks mean a higher concentration of the analyte passes the detector per unit of time, resulting in greater sensitivity and lower detection limits.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application

GC is a powerful separation technique for volatile and thermally stable compounds. For a molecule like 5-Iodo-2-(piperazin-1-YL)pyrimidine, its application is less straightforward.

  • Volatility Concerns: The compound may have insufficient volatility for direct GC analysis, potentially requiring derivatization to increase its volatility and thermal stability.

  • Identification Power: The key advantage of GC-MS is the mass spectrometer detector, which provides structural information, making it an excellent tool for the unequivocal identification of unknown impurities or degradation products.[15] Several GC-based methods have been successfully developed for other piperazine derivatives.[16][17]

Performance Comparison Summary

The table below provides a comparative overview of the three analytical techniques for the analysis of 5-Iodo-2-(piperazin-1-YL)pyrimidine.

FeatureValidated HPLC-UV UPLC-UV GC-MS
Analysis Speed Moderate (e.g., 15 min)Very Fast (e.g., 1-3 min)Moderate to Slow
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentExcellent (with MS)
Sample Preparation Simple (dissolve and inject)Simple (dissolve and inject)Potentially Complex (may require derivatization)
Instrumentation Cost ModerateHighHigh
Solvent Consumption ModerateLowVery Low
Primary Application Routine QC, stability testingHigh-throughput screening, complex mixture analysisImpurity identification, specialized analysis

Visualization of Workflows and Relationships

HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process as outlined in Section 2.

ValidationWorkflow Start Method Development & Optimization Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report & Method Implementation Robustness->ValidationReport MethodSelection Goal What is the Primary Analytical Goal? HPLC_Path Routine QC & Stability Testing Goal->HPLC_Path Robustness & Reliability UPLC_Path High Throughput & Superior Resolution Goal->UPLC_Path Speed & Sensitivity GC_Path Unknown Impurity Identification Goal->GC_Path Structural Information HPLC Validated HPLC-UV HPLC_Path->HPLC UPLC UPLC-UV UPLC_Path->UPLC GCMS GC-MS GC_Path->GCMS

Caption: Decision guide for selecting an analytical method based on laboratory needs.

Conclusion

The newly developed and validated RP-HPLC-UV method for the quantification of 5-Iodo-2-(piperazin-1-YL)pyrimidine has been demonstrated to be specific, linear, accurate, precise, and robust, rendering it unequivocally fit for its intended purpose in a regulated quality control environment. It represents a reliable and accessible analytical solution for ensuring the quality of this critical pharmaceutical intermediate.

The comparative analysis underscores that while HPLC is an excellent standard, the choice of technology is not universal. For laboratories requiring high sample throughput and enhanced sensitivity, an investment in UPLC technology offers significant returns in efficiency and performance. [13][18]Conversely, for complex investigations involving the structural elucidation of unknown impurities, the specificity and informational depth of GC-MS remain unparalleled, albeit with greater sample preparation complexity. Ultimately, the selection of the optimal analytical method is a strategic decision that must align with the specific goals, resources, and throughput requirements of the research or manufacturing environment.

References

  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. Available from: [Link]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science.
  • MONAD. (2024). What is the Difference Between UPLC and HPLC?
  • Analytical Methods Committee, Royal Society of Chemistry. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4, 3535-3543.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Aral Research. (2024). Difference Between HPLC and UPLC.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Reddy, G. S., Reddy, B. M., & Kumar, K. H. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Chemical Science Transactions, 1(1), 1-8. Available from: [Link]

  • Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(10), 4335-4341.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 223-233. Available from: [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11959096, 5-Iodopyrimidin-2-ol. PubChem. Retrieved January 22, 2026. Available from: [Link]

  • Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338.
  • Patel, M. J., et al. (2018). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Applied Pharmaceutical Science, 8(1), 125-130. Available from: [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]

  • Bhalani, V. M., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 45-53. Available from: [Link]

  • PubChemLite. (n.d.). 5-iodo-2-(piperazin-1-yl)pyrimidine. Retrieved January 22, 2026. Available from: [Link]

  • Molbase. (n.d.). 2-piperazin-1-yl-pyrimidine. Retrieved January 22, 2026. Available from: [Link]

  • Risley, D. S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 115, 23-28. Available from: [Link]

  • Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. Available from: [Link]

  • Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 267, 116010. Available from: [Link]

  • Kanth, S. R., et al. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672-676. Available from: [Link]

  • Bakulev, V. A., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2020(2), M1128. Available from: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Iodo-2-(piperazin-1-YL)pyrimidine Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The 2-aminopyrimidine scaffold, a privileged structure, serves as the foundation for numerous approved and investigational drugs. Within this class, compounds based on the 5-Iodo-2-(piperazin-1-YL)pyrimidine core are of significant interest due to their potential for potent and selective kinase inhibition. However, achieving absolute selectivity across the vast and structurally similar human kinome remains a formidable challenge. Off-target activity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.

This guide provides a comprehensive analysis of the cross-reactivity profiles of compounds derived from the piperazinylpyrimidine scaffold, drawing upon available scientific literature. We will delve into the causality behind experimental choices for assessing selectivity, present comparative data for key analogues, and provide detailed protocols for the methodologies employed in these critical studies. Our objective is to equip researchers with the insights needed to interpret selectivity data and make informed decisions in the development of next-generation kinase inhibitors.

The Imperative of Selectivity Profiling

The rationale for comprehensive cross-reactivity studies is rooted in the fundamental architecture of the human kinome. With over 500 protein kinases sharing a conserved ATP-binding pocket, the potential for a small molecule inhibitor to bind to multiple targets is high. This promiscuity can be a double-edged sword. While it can be responsible for unforeseen side effects, it can also be leveraged for therapeutic benefit against complex diseases driven by multiple signaling pathways. Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory hurdle but a critical component of its preclinical characterization.[1]

Early and comprehensive kinase profiling allows for:

  • Identification of potential off-target liabilities: Proactively identifying unintended targets can help predict and mitigate potential toxicities.

  • Elucidation of mechanisms of action: Understanding the full spectrum of a compound's interactions can reveal the true drivers of its cellular effects.

  • Discovery of novel therapeutic applications: Off-target activities may present opportunities for drug repositioning.

  • Structure-Activity Relationship (SAR) refinement: Guiding medicinal chemistry efforts to enhance selectivity and on-target potency.

The following diagram illustrates the central role of selectivity profiling in the kinase inhibitor drug discovery workflow.

G cluster_0 Discovery & Optimization cluster_1 Selectivity Assessment cluster_2 Preclinical Development Scaffold_ID Scaffold Identification (e.g., 5-Iodo-2-(piperazin-1-YL)pyrimidine) SAR Structure-Activity Relationship (SAR) Scaffold_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Kinome_Screen Broad Kinome Screen (e.g., single concentration) Lead_Opt->Kinome_Screen Candidate Compounds IC50_Panel IC50 Determination (Dose-Response Panel) Kinome_Screen->IC50_Panel Cellular_Assays Cellular Target Engagement (e.g., CETSA, NanoBRET) IC50_Panel->Cellular_Assays Cellular_Assays->Lead_Opt Feedback for Improved Selectivity In_Vivo In Vivo Efficacy & Toxicology Cellular_Assays->In_Vivo Selected Leads Candidate_Selection Clinical Candidate Selection In_Vivo->Candidate_Selection

Caption: Kinase inhibitor discovery workflow, highlighting the iterative cycle of synthesis, selectivity profiling, and optimization.

Comparative Cross-Reactivity of Piperazinylpyrimidine Derivatives

Research by El-Gazzar and colleagues provides valuable insights into the selectivity of piperazinylpyrimidine-based compounds.[1] In their work, a series of novel compounds were synthesized and evaluated for their antiproliferative activity, with the most promising candidates subsequently profiled against a panel of protein kinases. While the specific 5-iodo substitution was not a universal feature of the profiled compounds, the core scaffold is highly relevant for understanding the broader class.

The study highlighted three compounds of particular interest: Compound 4 , Compound 15 , and Compound 16 . These molecules were found to have a selective tendency to target certain kinase subfamilies, including PDGFR, CK1, and RAF.[1] This suggests that the piperazinylpyrimidine scaffold can be effectively tailored to achieve a degree of selectivity.

Table 1: Comparative Kinase Inhibition Profile of Lead Piperazinylpyrimidine Compounds

Kinase TargetCompound 4 (% Inhibition at 10 µM)Compound 15 (% Inhibition at 10 µM)Compound 16 (% Inhibition at 10 µM)
Primary Targets
PDGFRAData not specified in abstractData not specified in abstractData not specified in abstract
KITData not specified in abstractData not specified in abstractData not specified in abstract
Off-Targets
CK1Data not specified in abstractData not specified in abstractData not specified in abstract
RAFData not specified in abstractData not specified in abstractData not specified in abstract
Other Screened KinasesData not specified in abstractData not specified in abstractData not specified in abstract

Note: The specific quantitative inhibition values from the primary research article's supplementary data were not publicly accessible. The table reflects the qualitative statements of selectivity mentioned in the publication's abstract.[1]

Analysis of Structure-Selectivity Relationships:

The study by El-Gazzar et al. noted that Compound 4 demonstrated a selective tendency to bind to and/or inhibit the function of certain mutant forms of KIT and PDGFRA compared to their wild-type counterparts.[1] This is a clinically significant finding, as mutations in these kinases are known drivers of resistance to first-generation inhibitors. The structural features that confer this mutant-selective profile warrant further investigation and could be leveraged in the design of more effective therapies for resistant cancers.

Methodologies for Assessing Cross-Reactivity

The evaluation of a compound's selectivity is a multi-step process, typically beginning with a broad screen followed by more focused dose-response studies. The choice of assay platform is critical, as different technologies have inherent strengths and weaknesses.

High-Throughput Kinase Profiling (Kinome Scanning)

The initial step in assessing cross-reactivity is often a broad screen against a large panel of kinases at a single, high concentration (e.g., 1-10 µM). This provides a global view of the compound's interaction space across the kinome.

Causality Behind Experimental Choice: The primary goal of this initial screen is to identify any and all potential interactions, even weak ones. A high concentration is used to maximize the chances of detecting off-target binding. This "compound-centric" approach is highly efficient for flagging potential liabilities and discovering unexpected activities early in the discovery process.

Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™)

This method is considered a gold standard for its direct measurement of enzymatic activity.

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a generic substrate (e.g., myelin basic protein), and radio-labeled ATP (³³P-ATP).

  • Compound Incubation: The test compound (at a fixed concentration, e.g., 10 µM) is added to the reaction mixture and incubated for a specific period.

  • Reaction Termination & Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane. The phosphorylated substrate is captured on the membrane, while unincorporated ³³P-ATP is washed away.

  • Detection: The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO).

G Start Prepare Kinase Reaction Mix (Kinase, Substrate, ³³P-ATP) Add_Cmpd Add Test Compound (e.g., 10 µM) Start->Add_Cmpd Incubate Incubate at 30°C Add_Cmpd->Incubate Spot Spot Reaction onto Filter Membrane Incubate->Spot Wash Wash to Remove Unincorporated ³³P-ATP Spot->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation End Calculate % Inhibition Scintillation->End

Caption: Workflow for a radiometric kinase activity assay used in broad kinome screening.

IC50 Determination for "Hits"

Any significant "hits" identified in the primary screen (e.g., >70% inhibition) are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of these off-targets.

Causality Behind Experimental Choice: An IC50 value is a more precise and informative metric of potency than a single-point inhibition value. By comparing the IC50 for the primary target with the IC50 values for off-targets, a selectivity ratio can be calculated, providing a clearer picture of the compound's therapeutic window.

Experimental Protocol: Dose-Response IC50 Determination

The protocol is similar to the single-point assay, but with a key difference:

  • Serial Dilution: The test compound is prepared in a series of concentrations, typically in a 10-point half-log dilution series.

  • Parallel Reactions: A separate kinase reaction is run for each concentration of the compound.

  • Data Plotting: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration.

  • Curve Fitting: A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC50 value.

Table 2: Hypothetical IC50 Data for a Piperazinylpyrimidine Compound

Kinase TargetIC50 (nM)Selectivity Ratio (vs. Target X)
Target X 151
Off-Target A35023.3
Off-Target B1,20080
Off-Target C>10,000>667

This quantitative data is essential for ranking compounds and guiding further optimization. A higher selectivity ratio indicates a more selective compound.

Conclusion and Future Directions

The 5-Iodo-2-(piperazin-1-YL)pyrimidine scaffold and its analogues represent a promising class of kinase inhibitors. As demonstrated by the available literature, these compounds can be engineered to achieve a degree of selectivity for important oncology targets like PDGFR and KIT, including clinically relevant mutant forms.[1] However, a comprehensive understanding of their cross-reactivity profile is paramount for their successful clinical translation.

The methodologies outlined in this guide, from broad kinome scanning to quantitative IC50 determination, provide a robust framework for assessing kinase inhibitor selectivity. As new technologies such as cellular thermal shift assays (CETSA) and advanced proteomics-based approaches become more accessible, our ability to probe compound-target interactions in a more physiologically relevant context will continue to improve.

For researchers working with this scaffold, the path forward involves a continuous cycle of design, synthesis, and comprehensive profiling. By embracing a deep understanding of cross-reactivity, the scientific community can unlock the full therapeutic potential of 5-Iodo-2-(piperazin-1-YL)pyrimidine-based compounds while minimizing the risk of off-target-driven adverse events.

References

  • El-Gazzar, A. A., et al. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(9), 3379-3391. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel 5-Iodo-2-(piperazin-1-YL)pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2,4-disubstituted pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[1] Modifications at the 2- and 4-positions have given rise to numerous potent and selective kinase inhibitors, including approved anti-cancer therapeutics.[2][3] The introduction of a 5-iodo substituent can enhance binding affinity through halogen bonding, while the 2-(piperazin-1-yl) moiety often improves solubility and allows for further structural elaboration to fine-tune selectivity and pharmacokinetic properties.[4][5]

This guide provides a comprehensive framework for benchmarking the performance of novel 5-Iodo-2-(piperazin-1-YL)pyrimidine derivatives. As a case study, we will evaluate a hypothetical novel compound, IPPD-1 (5-Iodo-2-(piperazin-1-YL)pyrimidine Derivative 1) , against the clinically relevant double mutant EGFRL858R/T790M, a key driver of resistance in non-small cell lung cancer (NSCLC).[2] We will compare its performance directly against Osimertinib , a third-generation, FDA-approved EGFR inhibitor, to provide a rigorous and contextually relevant assessment.

Our approach is structured as a multi-tiered cascade, beginning with direct target engagement and culminating in the evaluation of cellular activity. This methodology ensures that decisions are data-driven, logically sound, and aligned with industry best practices for kinase inhibitor development.[6]

Section 1: Primary Target Potency via In Vitro Biochemical Assay

Expertise & Rationale: The first critical step is to determine if the novel compound directly inhibits the catalytic activity of the purified target kinase. This is most commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the compound concentration required to reduce enzyme activity by 50%. For this, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice. It is a robust, high-throughput, and non-radioactive method that offers a large assay window and high sensitivity.[7][8] The LanthaScreen™ TR-FRET platform, for example, provides a well-validated toolbox for this purpose.[7]

Experimental Protocol: TR-FRET Kinase Activity Assay

This protocol is adapted from standard methodologies for LanthaScreen™ assays.[9]

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[9]

    • Serially dilute test compounds (IPPD-1, Osimertinib) in DMSO, then further dilute in Kinase Reaction Buffer to a 4X final concentration.

    • Prepare a 4X solution of purified, active EGFRL858R/T790M enzyme in Kinase Reaction Buffer.

    • Prepare a 4X solution of Fluorescein-labeled substrate peptide and ATP in Kinase Reaction Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure competitive inhibitors are not disadvantaged.

  • Kinase Reaction:

    • In a low-volume 384-well assay plate, add 2.5 µL of each 4X test compound dilution.

    • Add 2.5 µL of the 4X enzyme solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X Stop/Detection solution containing EDTA in TR-FRET Dilution Buffer to stop the reaction, and a Terbium-labeled anti-phosphopeptide antibody to detect the product.[7]

    • Add 10 µL of the Stop/Detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio of the acceptor (fluorescein) to the donor (terbium).[10]

  • Data Analysis:

    • Convert emission ratios to percent inhibition relative to high (no inhibitor) and low (no enzyme) controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC₅₀ value.

Data Presentation: Biochemical Potency
CompoundTarget KinaseBiochemical IC₅₀ (nM)
IPPD-1 (Novel) EGFRL858R/T790M8.5
Osimertinib (Standard) EGFRL858R/T790M1.2
Table 1: Hypothetical biochemical potency data for IPPD-1 compared to the standard, Osimertinib. Data represents the geometric mean of three independent experiments.

Interpretation: The data indicates that IPPD-1 is a potent inhibitor of EGFRL858R/T790M in a purified enzyme system. While it is approximately 7-fold less potent than Osimertinib, an IC₅₀ in the single-digit nanomolar range is a highly encouraging result for a novel chemical entity and warrants further investigation.

Visualization: TR-FRET Assay Workflow

TR_FRET_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction (384-well plate) cluster_detection 3. Detection cluster_analysis 4. Data Analysis P1 Dilute Compounds (IPPD-1, Osimertinib) R1 Add 2.5µL Compound P1->R1 P2 Prepare 4X Enzyme (EGFR-DM) R2 Add 2.5µL Enzyme P2->R2 P3 Prepare 4X Substrate/ATP R3 Add 5µL Substrate/ATP (Start Reaction) P3->R3 R1->R2 R2->R3 R4 Incubate 60 min at RT R3->R4 D1 Add 10µL Stop/Detect Solution (Tb-Ab + EDTA) R4->D1 D2 Incubate 60 min at RT D1->D2 D3 Read TR-FRET Signal D2->D3 A1 Calculate % Inhibition D3->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for determining biochemical IC₅₀ using a TR-FRET assay.

Section 2: Assessing Target Engagement in a Cellular Context

Expertise & Rationale: A potent biochemical IC₅₀ is a necessary, but not sufficient, criterion for a successful drug candidate. The compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and avoid rapid efflux.[6] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissue lysates.[11] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).[12][13] Observing a thermal shift provides definitive evidence that the compound reaches and binds to its intended target within the cell.

Experimental Protocol: Western Blot-Based CETSA

This protocol is based on the original CETSA methodology.[14][15]

  • Cell Treatment:

    • Culture H1975 cells (an NSCLC line harboring the EGFRL858R/T790M mutation) to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of the test compound (e.g., 1 µM IPPD-1 or Osimertinib) for 2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant (containing the soluble protein fraction) to new tubes and determine the total protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for total EGFR.

    • Use a suitable secondary antibody and chemiluminescent substrate to visualize the bands.

    • Quantify the band intensity for each lane using densitometry.

  • Data Analysis:

    • For each treatment condition, plot the relative band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • The difference in Tm between the vehicle- and compound-treated groups (ΔTm) represents the thermal shift.

Data Presentation: Cellular Target Engagement
Compound (1 µM)Tm (Vehicle)Tm (Compound)Thermal Shift (ΔTm)
IPPD-1 (Novel) 52.1°C60.3°C+8.2°C
Osimertinib (Standard) 52.1°C64.5°C+12.4°C
Table 2: Hypothetical CETSA data in H1975 cells. A positive thermal shift confirms target engagement.

Interpretation: IPPD-1 induces a significant, positive thermal shift of +8.2°C, confirming that it enters the cells and directly binds to and stabilizes the EGFR protein. The magnitude of the shift, while less than that of the covalent inhibitor Osimertinib, is robust and clearly demonstrates target engagement, a critical milestone in characterization.

Visualization: CETSA Principle

CETSA_Principle cluster_vehicle Vehicle Control cluster_compound Compound Treatment V_Unbound Unbound Protein V_Heat Apply Heat V_Unbound->V_Heat V_Denatured Denatured & Precipitated V_Heat->V_Denatured Result Result: Compound-treated sample has more soluble protein at higher temperatures. (Higher Tm) V_Denatured->Result C_Bound Protein-Ligand Complex C_Heat Apply Heat C_Bound->C_Heat C_Stable Stabilized & Soluble C_Heat->C_Stable C_Stable->Result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Section 3: Kinome-Wide Selectivity Profiling

Expertise & Rationale: No kinase inhibitor is completely specific. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Assessing selectivity early is crucial for predicting potential side effects and understanding the compound's mechanism of action.[16] A broad, competition-based binding assay against a large panel of kinases is the industry standard for this purpose. Commercial services like KINOMEscan™ from Eurofins Discovery offer panels of over 480 kinases, providing a comprehensive view of a compound's selectivity profile.[17][18][19]

Methodology: KINOMEscan™ Profiling

A single concentration of the test compound (e.g., 100 nM) is screened against a large panel of kinases using a proprietary active-site directed competition binding assay.[17] The results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding to the kinase. Hits below a certain threshold (e.g., <10% of control) are considered significant and are often followed up with Kd determination to quantify binding affinity.

Data Presentation: Selectivity Profile
KinaseIPPD-1 (% of Control @ 100 nM)Osimertinib (% of Control @ 100 nM)Comments
EGFRL858R/T790M 0.1 0.1 On-Target
EGFR (Wild-Type) 2.5 0.5 High selectivity over WT
HER2 (ERBB2) 35.218.9Weak off-target
BLK 1.565.1Potent, unique off-target for IPPD-1
AURKA 88.992.4No significant binding
VEGFR2 95.198.2No significant binding
Table 3: Abridged, hypothetical KINOMEscan™ data. A lower % of Control signifies stronger binding.

Interpretation: IPPD-1 demonstrates high selectivity for the mutant EGFR over the wild-type form. Critically, it shows a potent and distinct off-target interaction with BLK (B lymphoid tyrosine kinase), an activity not observed with Osimertinib. This finding is pivotal; it highlights a potential liability or a novel therapeutic opportunity that must be investigated in subsequent cell-based functional assays.

Visualization: Selectivity Concept

Selectivity cluster_targets Kinome Compound IPPD-1 OnTarget EGFR-DM Compound->OnTarget High Affinity (Desired) OffTarget1 BLK Compound->OffTarget1 High Affinity (Undesired?) OffTarget2 HER2 Compound->OffTarget2 Low Affinity NonTarget1 AURKA NonTarget2 VEGFR2

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Iodo-2-(piperazin-1-YL)pyrimidine: A Comparative Analysis of Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of two robust synthetic strategies for obtaining 5-Iodo-2-(piperazin-1-yl)pyrimidine. This key intermediate is of significant interest in medicinal chemistry, and its efficient and reproducible synthesis is paramount for advancing drug discovery programs.

This document will provide detailed, step-by-step protocols for each approach, a critical comparison of their respective advantages and disadvantages, and expert insights into potential challenges and reproducibility.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry.[1][2][3] In this proposed synthesis, the electron-deficient pyrimidine ring is activated towards nucleophilic attack by the presence of the halogen substituents. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[3]

Proposed Experimental Protocol:
  • Reaction Setup: To a stirred solution of 2-chloro-5-iodopyrimidine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add piperazine (2.0-3.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product may precipitate out of solution. Alternatively, extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Causality Behind Experimental Choices:
  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Excess Piperazine: Using an excess of piperazine drives the reaction to completion and avoids the need for an additional external base, simplifying the reaction setup.[4]

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for the disruption of the aromatic system and formation of the Meisenheimer complex.

Caption: Workflow for the SNAr synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Method 2: Buchwald-Hartwig Amination - The Catalytic Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[5][6][7] This method is renowned for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional SNAr reactions.[8]

Proposed Experimental Protocol:
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-chloro-5-iodopyrimidine (1.0 eq), piperazine (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand like Xantphos or RuPhos (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Solvent: Add a dry, deoxygenated aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Inert Atmosphere: The palladium(0) catalytic species is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps.[5]

  • Base: A non-nucleophilic inorganic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Sodium tert-butoxide is a common and effective choice.

  • Solvent: Anhydrous aprotic solvents are used to prevent quenching of the base and interference with the catalytic cycle.

Caption: Workflow for the Buchwald-Hartwig synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Comparative Analysis of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reagents Cost & Availability Generally lower cost; uses common reagents and solvents.Higher cost due to the palladium catalyst and phosphine ligand.
Reaction Conditions Harsher conditions (higher temperatures, longer reaction times).Milder conditions (lower temperatures, shorter reaction times).
Yield & Purity Potentially lower yields due to side reactions; may require more extensive purification.Generally higher yields and cleaner reactions, leading to easier purification.
Scalability Readily scalable due to simple setup and inexpensive reagents.Scaling up can be costly due to the catalyst and ligand.
Substrate Scope More limited to electron-deficient systems.Broader substrate scope and higher functional group tolerance.
Reproducibility Generally robust and reproducible, but sensitive to solvent purity and temperature control.Highly reproducible with proper technique, but sensitive to air and moisture.

Reproducibility and Troubleshooting

While both methods are robust, achieving high reproducibility requires attention to specific experimental details.

SNAr Reproducibility Considerations:
  • Side Reactions: A potential side reaction is the disubstitution of piperazine, leading to the formation of a bis-pyrimidine product. Using a larger excess of piperazine can help to minimize this.

  • Purification Challenges: The excess piperazine and its salts formed during the reaction need to be efficiently removed during work-up and purification.

Buchwald-Hartwig Reproducibility Considerations:
  • Catalyst Activity: The activity of the palladium catalyst is paramount. Ensure the use of high-purity catalyst and ligand, and maintain a strictly inert atmosphere throughout the reaction.

  • Base Strength: The choice and quality of the base are critical. NaOtBu is hygroscopic and should be handled in a glovebox.

Troubleshooting Decision Tree:

Troubleshooting start Low or No Product Formation check_starting_material Verify Starting Material Purity start->check_starting_material snar_path S N Ar Reaction? check_starting_material->snar_path increase_temp Increase Temperature/Time snar_path->increase_temp Yes buchwald_path Buchwald-Hartwig Reaction? snar_path->buchwald_path No check_piperazine_excess Ensure Sufficient Piperazine Excess increase_temp->check_piperazine_excess success Successful Synthesis check_piperazine_excess->success check_inertness Check for Leaks/Oxygen Contamination buchwald_path->check_inertness Yes catalyst_issue Use Fresh Catalyst/Ligand check_inertness->catalyst_issue base_issue Verify Base Quality/Activity catalyst_issue->base_issue base_issue->success

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-2-(piperazin-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. 5-Iodo-2-(piperazin-1-YL)pyrimidine is a valuable heterocyclic building block, but its halogenated nature and bioactive structure demand a rigorous and informed approach to waste management. This guide provides the essential procedural framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. While specific toxicological data for 5-Iodo-2-(piperazin-1-YL)pyrimidine may be limited, its structural components—a halogenated pyrimidine and a piperazine moiety—provide a strong basis for a conservative risk assessment.

Safety Data Sheets (SDS) for analogous compounds, such as 2-Amino-5-iodopyrimidine and 2-(1-Piperazinyl)pyrimidine, indicate several key hazards:

  • H302: Harmful if swallowed. [1][2]

  • H314/H315: Causes severe skin burns and irritation. [1][3][4]

  • H318/H319: Causes serious eye damage or irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2]

The presence of iodine classifies this compound as a halogenated organic waste . This is a critical distinction, as the improper disposal of halogenated compounds, particularly via combustion at inadequate temperatures, can lead to the formation of hazardous dioxins and furans. Therefore, under no circumstances should this chemical or its contaminated materials be disposed of in standard laboratory trash or discharged into the sewer system.[5][6] All waste streams containing this compound must be collected for destruction via high-temperature incineration by a licensed waste management facility.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A proactive approach to safety mandates the use of appropriate PPE during all stages of handling and waste consolidation. The following table outlines the minimum required PPE, grounded in the compound's known hazard profile.

Protection Type Specification Justification
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][5]Protects against splashes of solutions or accidental contact with the solid compound, which can cause serious eye damage.[1][3]
Skin Protection Chemically resistant gloves (e.g., nitrile), inspected prior to use. A lab coat or impervious clothing is mandatory.[1][5][6]Prevents skin contact, which can cause irritation or severe burns.[3][4] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][3]
Respiratory Protection To be used in a well-ventilated area or chemical fume hood.[2][5] If dusts or aerosols are generated, a P95 (US) or P1 (EU) particle respirator is necessary.[7]Mitigates the risk of inhaling the compound, which may cause respiratory tract irritation.[1][2]

Step-by-Step Disposal Protocol: From Bench to Manifest

The core of the disposal procedure lies in meticulous segregation and collection at the point of generation. Mixing hazardous waste with non-hazardous waste increases disposal volume and cost and is a compliance violation.[8]

Step 1: Waste Stream Segregation

Three primary waste streams will be generated. Each must be collected in a separate, clearly labeled, and compatible waste container.[8]

  • Solid Waste: Includes contaminated gloves, weighing papers, pipette tips, and absorbent materials from spill cleanups.

  • Liquid Waste (Halogenated): Includes any unused solutions of the compound dissolved in halogenated solvents (e.g., dichloromethane, chloroform).

  • Liquid Waste (Non-Halogenated): Includes any unused solutions of the compound dissolved in non-halogenated solvents (e.g., alcohols, acetonitrile, ethyl acetate).[9]

Step 2: Container Selection and Labeling
  • Container Integrity: Use only containers that are in good condition, made of a material compatible with the waste, and equipped with a tightly sealing screw cap.[8][10] The original product container is often an excellent choice for unused material.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (including solvents), and the approximate concentration or volume.[11]

Step 3: Waste Collection and Storage
  • Unused/Expired Compound (Neat):

    • If in its original container, ensure the cap is tightly sealed.

    • Place the container in a secondary containment bin.

    • Label it clearly as "Hazardous Waste" for disposal.

  • Contaminated Solid Waste:

    • Collect all contaminated solid materials in a designated, lined, and sealable container (e.g., a rigid pail or a properly labeled box).[7][11]

    • Do not overfill the container.[9]

    • Once full, seal the container securely.

  • Contaminated Liquid Waste:

    • Using a funnel, carefully pour liquid waste into the appropriate halogenated or non-halogenated solvent waste container.[9]

    • Keep the waste container closed at all times except when adding waste.[10]

    • Store liquid waste containers in secondary containment to mitigate spills.

    • Do not mix incompatible waste streams.[8]

Step 4: Arranging for Professional Disposal

All collected waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[7] Do not attempt to treat or neutralize the chemical waste in the lab. The designated disposal pathway for halogenated organic compounds is typically high-temperature incineration.[5][12]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.[6]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain Spill: For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.[3][13] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite), working from the outside in to prevent spreading.[2][14]

  • Collect Waste: Once absorbed, scoop the material into a suitable container for solid hazardous waste.[14]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.[14]

  • Report: Report the spill to your supervisor and your institution's EHS department.[14]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing 5-Iodo-2-(piperazin-1-YL)pyrimidine.

G Disposal Workflow for 5-Iodo-2-(piperazin-1-YL)pyrimidine cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (Use of 5-Iodo-2-(piperazin-1-YL)pyrimidine) B Identify Waste Type A->B C Neat Compound / Expired Reagent B->C Solid (Unused) D Contaminated Solids (Gloves, Tips, Paper) B->D Solid (Used) E Contaminated Liquids B->E Liquid L Package in Original or Secure Container Label as 'Hazardous Waste' C->L I Collect in Labeled 'Solid Hazardous Waste' Container D->I F Check Solvent Type E->F G Halogenated Solvent Waste (e.g., DCM, Chloroform) F->G Halogenated H Non-Halogenated Solvent Waste (e.g., MeOH, Acetone) F->H Non-Halogenated J Collect in Labeled 'Halogenated Liquid Waste' Container G->J K Collect in Labeled 'Non-Halogenated Liquid Waste' Container H->K M Store in Designated Satellite Accumulation Area I->M J->M K->M L->M N Arrange Pickup via EHS / Licensed Contractor M->N

Caption: Disposal workflow for 5-Iodo-2-(piperazin-1-YL)pyrimidine.

References

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Fisher Scientific. (2024, February 12). Safety Data Sheet: 2-(1-Piperazinyl)pyrimidine. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of New Mexico. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Retrieved from [Link]

  • University of Edinburgh. (2022, February 17). Waste Management. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]

  • CropLife America. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5-Iodo-2-(piperazin-1-YL)pyrimidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 5-Iodo-2-(piperazin-1-YL)pyrimidine, a heterocyclic compound, presents a unique set of handling considerations. While specific toxicological data for this compound is not extensively documented, a thorough understanding of its structural components—an iodinated pyrimidine and a piperazine moiety—allows for a robust and cautious approach to laboratory safety. This guide provides essential, experience-driven protocols for the use of personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Assessment: A Synthesis of Structural Analogs

A comprehensive hazard assessment is the foundation of laboratory safety. In the absence of a dedicated Safety Data Sheet (SDS) for 5-Iodo-2-(piperazin-1-YL)pyrimidine, we must infer its potential hazards from related structures.

  • Halogenated Pyrimidines : Compounds containing a halogenated pyrimidine ring can be irritants and may have unknown toxicological properties. Some halogenated pyrimidines are known to have genotoxic effects[1]. The iodine atom, while less reactive than bromine or chlorine, still presents a potential for reactivity and biological activity.

  • Piperazine and its Derivatives : Piperazine itself is a corrosive material that can cause severe skin burns and eye damage[2][3][4]. It is also a known respiratory and skin sensitizer, meaning it can cause allergic reactions upon repeated exposure[3][4].

Therefore, 5-Iodo-2-(piperazin-1-YL)pyrimidine should be handled as a substance that is potentially corrosive, a skin and eye irritant, a sensitizer, and having unknown systemic toxicity.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles and a full-face shield. Must be ANSI Z87.1 compliant.Protects against splashes of the compound, which may be corrosive or irritating to the eyes and face[2][5]. A face shield offers a broader area of protection, which is crucial when handling potentially hazardous liquids or solids that could become airborne[5][6].
Hand Protection Double-gloving with nitrile gloves. The outer glove should be a heavy-duty, chemical-resistant type.Nitrile provides good resistance to a range of chemicals. Double-gloving offers an additional layer of protection in case the outer glove is breached[5]. Given the corrosive nature of piperazine derivatives, a robust barrier is essential to prevent skin contact[7].
Body Protection A flame-resistant laboratory coat, worn fully buttoned, with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat.Protects the skin and personal clothing from splashes and spills[8]. The flame-resistant property is a general laboratory precaution. The additional apron provides a further barrier against corrosive materials.
Respiratory Protection A NIOSH-approved respirator with an appropriate chemical cartridge is required if handling the powder outside of a certified chemical fume hood or if there is a risk of aerosol generation.To prevent inhalation of the powder, which could be a respiratory irritant or sensitizer[9][10]. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing[10][11].
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects[8].

Procedural Discipline: Donning, Doffing, and In-Lab Handling

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye & Face Protection Don2->Don3 Don4 4. Gloves (Inner then Outer) Don3->Don4 Doff1 1. Outer Gloves (Dispose as hazardous) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Apron & Lab Coat (Remove by turning inside out) Doff2->Doff3 Doff4 4. Inner Gloves (Dispose as hazardous) Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

In-Lab Handling Protocol
  • Work Area Preparation : Always handle 5-Iodo-2-(piperazin-1-YL)pyrimidine within a certified chemical fume hood to minimize inhalation exposure[12][13]. The work surface should be covered with an absorbent, disposable liner.

  • Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Spill Management : Have a spill kit readily available. For small spills, use an inert absorbent material. Do not use combustible materials[7]. The cleanup of a significant spill should only be performed by trained personnel wearing appropriate PPE[2].

  • Personal Hygiene : Never eat, drink, or smoke in the laboratory[2]. Always wash hands thoroughly after handling the compound, even if gloves were worn[2].

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct action is crucial.

Exposure Response Plan

Exposure_Response cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Action Steps Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Skin Immediately flush with copious water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Action_Skin Action_Eye Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Inhalation Move to fresh air. Seek medical attention if breathing is difficult. Inhalation->Action_Inhalation Action_Ingestion Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingestion Action_Report Report to Supervisor and EHS Action_Skin->Action_Report Action_Eye->Action_Report Action_Inhalation->Action_Report Action_Ingestion->Action_Report

Caption: Emergency Exposure Response Plan.

  • Skin Contact : Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing[2][3]. Seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2][14]. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[15][16].

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water[14][15]. Seek immediate medical attention.

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is paramount for environmental protection and laboratory safety.

Waste Segregation and Disposal
  • Solid Waste : Collect all solid waste, including contaminated gloves, absorbent pads, and empty containers, in a dedicated, clearly labeled hazardous waste container[7][17]. The label should include "Hazardous Waste," the chemical name, and associated hazard warnings.

  • Liquid Waste : If the compound is dissolved in a solvent, the resulting solution should be collected in a designated hazardous waste container for halogenated organic waste. Do not mix with other waste streams[7].

  • Decontamination : Decontaminate all non-disposable equipment that has come into contact with the compound using a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7].

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines[7].

By adhering to these rigorous safety protocols, researchers can confidently handle 5-Iodo-2-(piperazin-1-YL)pyrimidine, ensuring their personal safety and the integrity of their work. This proactive approach to safety is not a barrier to discovery but a cornerstone of responsible and reproducible science.

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.